molecular formula C13H23NO4 B1394227 1-tert-Butyl 3-methyl 3-methylpiperidine-1,3-dicarboxylate CAS No. 888952-55-4

1-tert-Butyl 3-methyl 3-methylpiperidine-1,3-dicarboxylate

Cat. No.: B1394227
CAS No.: 888952-55-4
M. Wt: 257.33 g/mol
InChI Key: QCXGMLPZKNFRRV-UHFFFAOYSA-N
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Description

1-tert-Butyl 3-methyl 3-methylpiperidine-1,3-dicarboxylate is a useful research compound. Its molecular formula is C13H23NO4 and its molecular weight is 257.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-O-tert-butyl 3-O-methyl 3-methylpiperidine-1,3-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO4/c1-12(2,3)18-11(16)14-8-6-7-13(4,9-14)10(15)17-5/h6-9H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCXGMLPZKNFRRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCN(C1)C(=O)OC(C)(C)C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90677301
Record name 1-tert-Butyl 3-methyl 3-methylpiperidine-1,3-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90677301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

888952-55-4
Record name 1-tert-Butyl 3-methyl 3-methylpiperidine-1,3-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90677301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide on the Synthesis of 1-tert-butyl 3-methyl 3-methylpiperidine-1,3-dicarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Resource for Researchers, Scientists, and Drug Development Professionals

Introduction

The piperidine ring is a fundamental scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals.[1] Its conformational flexibility and capacity for stereospecific substitution make it a highly valuable component in the design of bioactive molecules. This guide focuses on the synthesis of a specific, highly functionalized derivative: 1-tert-butyl 3-methyl 3-methylpiperidine-1,3-dicarboxylate. This compound is of particular interest due to the presence of a quaternary center at the 3-position, a feature that can impart significant conformational rigidity and unique pharmacological properties. The N-Boc protecting group and the methyl ester at the 3-position provide versatile handles for further synthetic transformations, making this molecule a key intermediate in the construction of more complex drug candidates.

This document provides a detailed, step-by-step protocol for the synthesis of this target molecule, grounded in established chemical principles. It is intended to serve as a practical guide for laboratory chemists, offering insights into the rationale behind the chosen synthetic strategy and the critical parameters for a successful outcome.

Synthetic Strategy and Retrosynthesis

The most direct and efficient approach to the synthesis of this compound is through the α-alkylation of a suitable precursor. A retrosynthetic analysis reveals the key disconnection:

G Target 1-tert-butyl 3-methyl 3-methylpiperidine-1,3-dicarboxylate Precursor1 1-tert-butyl 3-methyl piperidine-1,3-dicarboxylate Target->Precursor1 α-Methylation Precursor2 Methyl iodide Target->Precursor2 Electrophile

Figure 1: Retrosynthetic analysis.

This retrosynthetic pathway highlights the formation of the C-C bond at the 3-position via the methylation of the enolate derived from 1-tert-butyl 3-methyl piperidine-1,3-dicarboxylate. This strategy requires a strong, non-nucleophilic base to generate the enolate and an electrophilic methyl source.

Experimental Protocol

This section details the necessary reagents, equipment, and step-by-step procedure for the synthesis.

Materials and Reagents
ReagentCAS No.Molecular FormulaMolecular Weight ( g/mol )Key Characteristics
1-tert-butyl 3-methyl piperidine-1,3-dicarboxylate161491-24-3C₁₂H₁₉NO₅257.28Starting material.[2][3]
Lithium diisopropylamide (LDA)4111-54-0C₆H₁₄LiN107.12Strong, non-nucleophilic base; often supplied as a solution in THF/heptane.[4][5][6][7][8]
Methyl iodide74-88-4CH₃I141.94Methylating agent; toxic and should be handled with care.[9][10][11][12][13]
Anhydrous Tetrahydrofuran (THF)109-99-9C₄H₈O72.11Anhydrous reaction solvent is critical.
Saturated aqueous NH₄Cl12125-02-9NH₄Cl53.49Used for quenching the reaction.
Ethyl acetate (EtOAc)141-78-6C₄H₈O₂88.11Extraction solvent.
Anhydrous Na₂SO₄ or MgSO₄7757-82-6Na₂SO₄142.04Drying agent.

Reaction Workflow

G cluster_0 Reaction Setup cluster_1 Enolate Formation cluster_2 Methylation cluster_3 Work-up and Purification A Dissolve starting material in anhydrous THF under Argon B Cool to -78 °C A->B C Slowly add LDA solution B->C D Stir for 1 hour at -78 °C C->D E Add methyl iodide D->E F Stir for several hours, allowing to warm to RT E->F G Quench with sat. aq. NH₄Cl F->G H Extract with EtOAc G->H I Wash with brine, dry, and concentrate H->I J Purify by flash chromatography I->J

Figure 2: Experimental workflow.

Detailed Procedure
  • Preparation: Under an inert atmosphere (argon or nitrogen), dissolve 1-tert-butyl 3-methyl piperidine-1,3-dicarboxylate (1.0 eq) in anhydrous THF.

  • Enolate Formation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add a solution of lithium diisopropylamide (LDA) (1.1-1.2 eq) dropwise, maintaining the internal temperature below -70 °C. Stir the reaction mixture at -78 °C for 1 hour.

  • Methylation: Add methyl iodide (1.2-1.5 eq) to the reaction mixture at -78 °C. Allow the reaction to stir and slowly warm to room temperature overnight.

  • Quenching and Extraction: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the aqueous layer with ethyl acetate.

  • Work-up: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.

Mechanism and Scientific Rationale

The success of this synthesis hinges on the efficient and regioselective deprotonation of the starting material to form a lithium enolate, which then acts as a nucleophile in an SN2 reaction with methyl iodide.

G cluster_0 Deprotonation cluster_1 SN2 Attack A Starting Ester B Lithium Enolate A->B LDA, -78 °C D Product B->D C Methyl Iodide C->D

Figure 3: Reaction mechanism.

  • Choice of Base: Lithium diisopropylamide (LDA) is a strong, sterically hindered, non-nucleophilic base. This makes it ideal for deprotonating the α-carbon of the ester without adding to the carbonyl group.[4][5][6][7][8]

  • Reaction Temperature: The reaction is performed at a low temperature (-78 °C) to ensure kinetic control of the deprotonation and to minimize side reactions, such as self-condensation of the ester.

  • Anhydrous Conditions: The use of anhydrous solvent and an inert atmosphere is crucial as LDA and the resulting enolate are highly reactive towards protic species like water.

Characterization

The final product should be characterized using standard analytical techniques to confirm its identity and purity.

  • ¹H NMR: The proton NMR spectrum should show characteristic signals for the tert-butyl group (a singlet at ~1.4 ppm), the methyl ester (a singlet at ~3.7 ppm), the newly introduced methyl group (a singlet at ~1.2 ppm), and the piperidine ring protons.

  • ¹³C NMR: The carbon NMR spectrum will confirm the presence of the quaternary carbon, the two ester carbonyls, and the carbons of the Boc group, methyl groups, and the piperidine ring.

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the product.

Safety and Handling

  • Lithium diisopropylamide (LDA): LDA is a pyrophoric and corrosive material. It should be handled under an inert atmosphere, and appropriate personal protective equipment (PPE), including flame-retardant lab coats, safety glasses, and gloves, must be worn.[4][5][6][7][8]

  • Methyl Iodide: Methyl iodide is a toxic and carcinogenic substance. It should be handled in a well-ventilated fume hood, and appropriate PPE should be used to avoid inhalation or skin contact.[9][10][11][12][13]

  • General Precautions: As with all chemical syntheses, a thorough risk assessment should be conducted before starting any experimental work.

Conclusion

The synthesis of this compound is a well-established and reliable procedure that provides access to a valuable and versatile building block for drug discovery and development. By carefully controlling the reaction conditions and adhering to the safety precautions, this compound can be synthesized in good yield and high purity. The insights provided in this guide are intended to facilitate the successful implementation of this synthesis in a research setting.

References

An In-Depth Technical Guide to the Structure Elucidation of 1-tert-butyl 3-methyl 3-methylpiperidine-1,3-dicarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery and development, the precise structural characterization of novel chemical entities is a cornerstone of success. Unambiguous structure elucidation ensures the integrity of structure-activity relationship (SAR) studies, informs metabolic pathway analysis, and is a critical component of regulatory submissions. This guide provides a comprehensive, multi-technique approach to the structural verification of 1-tert-butyl 3-methyl 3-methylpiperidine-1,3-dicarboxylate, a substituted piperidine derivative. The piperidine scaffold is a privileged structure in medicinal chemistry, and its derivatives are of significant interest to researchers in the field.

This document is designed for researchers, scientists, and drug development professionals, offering not just a series of protocols, but a logical framework for structural analysis, grounded in the principles of modern analytical chemistry. We will explore the application of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy to build a cohesive and self-validating structural argument.

Molecular Structure and Atom Numbering

Before delving into the analytical techniques, it is essential to establish a clear and consistent atom numbering system for the target molecule. This will be used throughout the guide to correlate spectroscopic signals with specific atoms.

Caption: Atom numbering scheme for this compound.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Architectural Blueprint

NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule. A combination of 1D and 2D NMR experiments is essential for the complete assignment of all proton and carbon signals.

¹H NMR Spectroscopy: Proton Environment Analysis

The ¹H NMR spectrum reveals the chemical environment of each proton, their multiplicity (splitting pattern), and their relative numbers (integration). For our target molecule, we can predict the following signals:

Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
~ 3.70Singlet3HH16 (OCH₃)Typical for a methyl ester.
~ 3.0 - 4.0Multiplet4HH2, H6Protons alpha to the nitrogen of the N-Boc-piperidine ring. The N-Boc group causes a downfield shift.[1]
~ 1.4 - 2.0Multiplet4HH4, H5Methylene protons of the piperidine ring.
~ 1.45Singlet9HH10, H11, H12 (t-Bu)Characteristic singlet for the tert-butyl group of the Boc protecting group.[1]
~ 1.30Singlet3HH13 (C3-CH₃)Methyl group on a quaternary carbon, expected to be a singlet.

Experimental Protocol: ¹H NMR

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition:

    • Acquire a standard one-pulse ¹H spectrum.

    • Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the free induction decay (FID).

    • Phase correct the spectrum.

    • Calibrate the spectrum to the TMS signal at 0.00 ppm.

    • Integrate all signals and determine their multiplicities.

¹³C NMR Spectroscopy: The Carbon Skeleton

The ¹³C NMR spectrum provides a signal for each unique carbon atom in the molecule, revealing the carbon backbone.

Predicted Chemical Shift (δ, ppm) Assignment Rationale
~ 174C14 (Ester C=O)Typical for an ester carbonyl carbon.
~ 155C7 (Boc C=O)Characteristic of a carbamate carbonyl carbon.[1]
~ 80C9 (t-Bu quaternary C)Quaternary carbon of the tert-butyl group.[1]
~ 52C16 (OCH₃)Methyl carbon of the methyl ester.
~ 40 - 50C2, C6Carbons alpha to the nitrogen in an N-Boc-piperidine.[1]
~ 45C3 (Quaternary C)Quaternary carbon in the piperidine ring. Its chemical shift will be influenced by the attached methyl and ester groups.
~ 20 - 40C4, C5Methylene carbons of the piperidine ring.
~ 28C10, C11, C12 (t-Bu CH₃)Methyl carbons of the tert-butyl group.[1]
~ 20C13 (C3-CH₃)Methyl group attached to the C3 quaternary carbon.

Experimental Protocol: ¹³C NMR

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Instrument Setup: Acquire the spectrum on the same NMR spectrometer.

  • Data Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Data Processing:

    • Apply a Fourier transform, phase correct, and calibrate the spectrum using the CDCl₃ solvent peak (δ ≈ 77.16 ppm).

2D NMR Spectroscopy: Connecting the Dots

2D NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecule.

1.3.1 COSY (Correlation Spectroscopy)

The COSY experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. This helps to identify adjacent protons in the piperidine ring.

Expected COSY Correlations:

  • Correlations between the protons on C2 and C6 with the protons on C5 and C4, respectively.

  • Correlations between the protons on C4 and C5.

1.3.2 HSQC (Heteronuclear Single Quantum Coherence)

The HSQC experiment shows correlations between protons and the carbons to which they are directly attached (one-bond C-H coupling).

Expected HSQC Correlations:

  • H2 ↔ C2

  • H4 ↔ C4

  • H5 ↔ C5

  • H6 ↔ C6

  • H10, H11, H12 ↔ C10, C11, C12

  • H13 ↔ C13

  • H16 ↔ C16

1.3.3 HMBC (Heteronuclear Multiple Bond Correlation)

The HMBC experiment reveals long-range correlations between protons and carbons (typically 2-4 bonds). This is particularly useful for identifying quaternary carbons and piecing together different fragments of the molecule.[2]

Key Expected HMBC Correlations:

  • Protons of the C3-methyl group (H13) to the quaternary carbon C3, the ester carbonyl C14, and C2 and C4 of the piperidine ring.

  • Protons of the tert-butyl group (H10, H11, H12) to the Boc quaternary carbon C9 and the Boc carbonyl C7.

  • Protons of the O-methyl group (H16) to the ester carbonyl C14.

  • Protons at C2 and C6 to the Boc carbonyl C7.

NMR_Workflow cluster_1D 1D NMR cluster_2D 2D NMR cluster_analysis Structural Analysis H1_NMR ¹H NMR COSY COSY H1_NMR->COSY HSQC HSQC H1_NMR->HSQC C13_NMR ¹³C NMR C13_NMR->HSQC HMBC HMBC C13_NMR->HMBC Structure Final Structure COSY->Structure HSQC->Structure HMBC->Structure H1_TOCSY H1_TOCSY H1_TOCSY->HMBC

Caption: Workflow for NMR-based structure elucidation.

Part 2: Mass Spectrometry (MS) - Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and valuable structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

HRMS will provide the accurate mass of the molecular ion, allowing for the determination of the molecular formula.

  • Molecular Formula: C₁₃H₂₃NO₄

  • Monoisotopic Mass: 257.1627 g/mol

  • Expected HRMS (ESI+): [M+H]⁺ = 258.1700, [M+Na]⁺ = 280.1519

Experimental Protocol: HRMS (ESI-TOF)

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrument Setup: Use an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer.

  • Data Acquisition: Acquire the spectrum in positive ion mode.

  • Data Analysis: Compare the measured accurate mass with the theoretical mass for the expected molecular formula. A mass accuracy of < 5 ppm is considered definitive.

Tandem Mass Spectrometry (MS/MS): Fragmentation Analysis

MS/MS analysis involves the isolation and fragmentation of the molecular ion to provide information about the connectivity of the molecule.

Predicted Fragmentation Pattern:

  • Loss of the Boc group: A characteristic fragmentation of N-Boc protected amines is the loss of isobutylene (56 Da) or the entire Boc group (100 Da).[3]

    • [M+H]⁺ - 56 → m/z 202.1130

    • [M+H]⁺ - 100 → m/z 158.1025

  • Loss of the methoxy group from the ester: Cleavage of the O-CH₃ bond can result in the loss of a methoxy radical (31 Da).

  • McLafferty Rearrangement: For the methyl ester, a characteristic fragment at m/z 74 can be observed.[4]

MS_Fragmentation M_H [M+H]⁺ m/z 258.1700 M_H_minus_56 [M+H - C₄H₈]⁺ m/z 202.1130 M_H->M_H_minus_56 - 56 Da (isobutylene) M_H_minus_100 [M+H - C₅H₈O₂]⁺ m/z 158.1025 M_H->M_H_minus_100 - 100 Da (Boc group) M_H_minus_31 [M+H - OCH₃]⁺ m/z 227.1594 M_H->M_H_minus_31 - 31 Da (methoxy radical)

Caption: Predicted major fragmentation pathways in ESI-MS/MS.

Part 3: Infrared (IR) Spectroscopy - Functional Group Identification

IR spectroscopy is a rapid and simple technique to confirm the presence of key functional groups in the molecule.

Predicted IR Absorption Bands:

Wavenumber (cm⁻¹) Functional Group Vibration
~ 2975-2850C-H (alkane)Stretching
~ 1740C=O (ester)Stretching
~ 1690C=O (carbamate)Stretching
~ 1250 and 1160C-OStretching

The presence of two distinct carbonyl peaks is a key diagnostic feature for this molecule. The ester carbonyl typically appears at a higher wavenumber than the carbamate carbonyl.[5]

Experimental Protocol: FT-IR (ATR)

  • Sample Preparation: Place a small amount of the neat sample directly on the Attenuated Total Reflectance (ATR) crystal.

  • Instrument Setup: Use a Fourier Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.

  • Data Acquisition: Collect the spectrum, typically over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

Conclusion: A Unified Structural Hypothesis

The structure of this compound can be unequivocally confirmed by the synergistic application of NMR, MS, and IR spectroscopy. The ¹H and ¹³C NMR, supported by 2D experiments like COSY, HSQC, and HMBC, will provide the complete carbon-hydrogen framework and connectivity. High-resolution mass spectrometry will confirm the elemental composition, and MS/MS will corroborate the presence of the key structural motifs. Finally, IR spectroscopy will offer a rapid and definitive confirmation of the ester and carbamate functional groups. This multi-faceted analytical approach ensures the highest level of scientific integrity and provides a robust and defensible structural elucidation.

References

physical and chemical properties of 1-tert-butyl 3-methyl 3-methylpiperidine-1,3-dicarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1-tert-Butyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate: Physicochemical Properties and Synthetic Insights

A Note to the Researcher: Initial inquiries for "1-tert-butyl 3-methyl 3-methylpiperidine-1,3-dicarboxylate" did not yield sufficient data in the public domain for a comprehensive technical guide. This suggests the compound is not widely characterized or commercially available. Therefore, this guide focuses on a closely related, well-documented analog: 1-tert-butyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate . This compound shares the core piperidine-1,3-dicarboxylate scaffold with a tert-butyl ester at the 1-position and a methyl ester at the 3-position, offering valuable insights into the physicochemical properties and synthetic utility of this class of molecules.

Introduction

Piperidine derivatives are a cornerstone of modern medicinal chemistry, forming the structural core of numerous pharmaceuticals. The strategic functionalization of the piperidine ring allows for the fine-tuning of a molecule's pharmacological and pharmacokinetic properties. 1-tert-Butyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate is a key heterocyclic building block used in the synthesis of more complex pharmaceutical compounds.[1][2] Its bifunctional nature, featuring a protected amine (Boc group), a methyl ester, and a ketone, makes it a versatile intermediate for introducing diverse substituents and building molecular complexity. This guide provides a detailed overview of its known physical and chemical properties, alongside insights into its synthetic applications.

Physicochemical Properties

The physicochemical properties of a synthetic intermediate are critical for its handling, reaction setup, and purification. Below is a summary of the key properties of 1-tert-butyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate.

Structural and General Properties
PropertyValueSource
IUPAC Name 1-O-tert-butyl 3-O-methyl 4-oxopiperidine-1,3-dicarboxylate--INVALID-LINK--[3]
CAS Number 161491-24-3--INVALID-LINK--[3]
Molecular Formula C12H19NO5--INVALID-LINK--[1][3]
Molecular Weight 257.28 g/mol --INVALID-LINK--[3]
Appearance Powder or liquid--INVALID-LINK--[1]
Calculated Physical Properties
PropertyValueSource
XLogP3 0.7--INVALID-LINK--[3]
Boiling Point 350°C--INVALID-LINK--[1]
Flash Point 165.5°C--INVALID-LINK--[1]
Density 1.175 g/cm³--INVALID-LINK--[1]
Polar Surface Area 72.9 Ų--INVALID-LINK--[3]
Rotatable Bond Count 4--INVALID-LINK--

Chemical Properties and Reactivity

The reactivity of 1-tert-butyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate is governed by its three key functional groups: the N-Boc protecting group, the methyl ester at the 3-position, and the ketone at the 4-position. This trifecta of functionality allows for a wide range of chemical transformations.

  • N-Boc Group: The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under many reaction conditions and its facile removal under acidic conditions (e.g., trifluoroacetic acid). This allows for the selective deprotection and subsequent functionalization of the piperidine nitrogen.

  • Methyl Ester: The methyl ester at the 3-position can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides or subjected to other carboxylic acid chemistries.

  • Ketone: The ketone at the 4-position is a versatile handle for a variety of transformations. It can undergo nucleophilic addition, reduction to an alcohol, reductive amination to introduce an amino group, or be used in the formation of heterocyclic rings.

Reductive_Amination_Workflow A Dissolve Reactants B Imine Formation A->B Stir at RT C Reduction B->C Add Reducing Agent D Reaction Monitoring C->D TLC/LC-MS E Work-up & Purification D->E Upon Completion

References

An In-depth Technical Guide to 1-tert-butyl 3-methyl 3-methylpiperidine-1,3-dicarboxylate: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-tert-butyl 3-methyl 3-methylpiperidine-1,3-dicarboxylate, a unique, non-commercially available piperidine derivative. Due to the absence of a registered CAS number and existing literature for this specific molecule, this document serves as a foundational resource, presenting a logical framework for its synthesis, purification, and characterization based on established principles of organic chemistry and proven methodologies for analogous structures. We will delve into the strategic considerations for constructing the challenging 3,3-disubstituted piperidine core, explore potential analytical techniques for structural verification, and discuss the prospective applications of this compound in medicinal chemistry and drug discovery, grounded in the well-established importance of the piperidine scaffold.

Introduction: The Significance of the Piperidine Scaffold

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast number of FDA-approved drugs and clinical candidates.[1] Its saturated, six-membered heterocyclic structure provides an ideal three-dimensional framework for orienting functional groups to interact with biological targets. The nitrogen atom can act as a hydrogen bond acceptor or, when protonated, a hydrogen bond donor, and is crucial for modulating physicochemical properties like solubility and basicity.[1]

The target molecule, This compound , presents a particularly interesting structural motif: a geminal-disubstituted carbon at the 3-position. This substitution pattern locks the conformation of that position and can provide steric shielding or induce specific vectoral orientations for other substituents, making it a valuable building block for creating novel chemical entities with precisely controlled three-dimensional shapes.

As of the writing of this guide, a specific CAS number for this compound has not been assigned in major chemical databases. This suggests the compound is a novel molecular entity, offering a unique opportunity for original research.

Compound Attribute Details
Systematic Name This compound
Molecular Formula C₁₄H₂₅NO₄
Molecular Weight 271.35 g/mol
Core Structure 3,3-disubstituted Piperidine
Key Features N-Boc protection, Methyl ester at C3, Methyl group at C3

Proposed Synthetic Strategies

The primary challenge in synthesizing the target compound is the creation of the quaternary center at the C3 position. We will outline two plausible synthetic routes, starting from commercially available precursors. The choice of route may depend on available laboratory reagents, scalability, and stereochemical considerations if a chiral synthesis is desired in the future.

Route A: Alkylation of a Piperidine-3-carboxylate Precursor

This strategy is based on the direct methylation of a suitable N-protected piperidine-3-carboxylate. The key step is the formation of an enolate at the C3 position, followed by trapping with a methylating agent.

Workflow for Synthetic Route A

Synthetic Route A A N-Boc-piperidine-3-carboxylic acid B 1-tert-butyl 3-methyl piperidine-1,3-dicarboxylate A->B Esterification (MeOH, Acid catalyst or TMS-diazomethane) C Target Molecule: 1-tert-butyl 3-methyl 3-methylpiperidine-1,3-dicarboxylate B->C α-Alkylation 1. LDA, THF, -78 °C 2. MeI

Caption: Synthetic pathway via α-alkylation of an N-Boc-piperidine-3-carboxylate intermediate.

Step-by-Step Experimental Protocol (Route A):

  • Step 1: Esterification of N-Boc-piperidine-3-carboxylic acid.

    • Rationale: The initial carboxylic acid must be converted to an ester to prevent interference with the strong base used in the subsequent alkylation step. The methyl ester is chosen as specified in the target molecule's name. A common and effective method is the use of trimethylsilyldiazomethane, which offers high yields under mild conditions.[2]

    • Protocol:

      • Dissolve N-Boc-piperidine-3-carboxylic acid (1 equivalent) in a mixture of toluene and methanol (e.g., 9:1 v/v).

      • Cool the solution to 0 °C in an ice bath.

      • Slowly add a 2.0 M solution of trimethylsilyldiazomethane in hexanes (1.1 equivalents) dropwise. Gas evolution (N₂) will be observed.

      • Allow the reaction to warm to room temperature and stir for 2-3 hours, monitoring by TLC until the starting material is consumed.

      • Quench the reaction by adding a few drops of acetic acid.

      • Concentrate the mixture under reduced pressure and purify by flash column chromatography (eluting with a gradient of ethyl acetate in hexanes) to yield 1-tert-butyl 3-methyl piperidine-1,3-dicarboxylate .

  • Step 2: α-Methylation.

    • Rationale: This is the critical step for introducing the second methyl group at the C3 position. A strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) is required to deprotonate the α-carbon, forming a lithium enolate. This enolate is then trapped with an electrophilic methyl source, such as methyl iodide. The reaction must be conducted at low temperatures to prevent side reactions.

    • Protocol:

      • Prepare a solution of LDA by adding n-butyllithium (1.1 equivalents) to diisopropylamine (1.2 equivalents) in anhydrous THF at -78 °C under an inert atmosphere (Argon or Nitrogen).

      • Add a solution of 1-tert-butyl 3-methyl piperidine-1,3-dicarboxylate (1 equivalent) in anhydrous THF dropwise to the LDA solution at -78 °C. Stir for 1 hour to ensure complete enolate formation.

      • Add methyl iodide (1.5 equivalents) to the reaction mixture and stir at -78 °C for another 2-3 hours.

      • Quench the reaction by adding saturated aqueous ammonium chloride solution.

      • Allow the mixture to warm to room temperature and extract with ethyl acetate.

      • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

      • Purify the crude product by flash column chromatography to isolate This compound .

Route B: Synthesis from a Piperidinone Precursor

An alternative approach involves building the piperidine ring with the desired substitution pattern from an acyclic precursor or modifying a piperidinone. The Bargellini reaction, a three-component reaction, is a powerful tool for creating sterically hindered α-hydroxy acids, which can be further elaborated.[3]

Workflow for Synthetic Route B

Synthetic Route B A N-Boc-3-piperidone B 3-hydroxy-3-methylpiperidine intermediate A->B Grignard Reaction (MeMgBr, THF) C 3-methylpiperidine-3-carboxylic acid derivative B->C Oxidation & Esterification (e.g., Jones Oxidation, then Esterification) D Target Molecule C->D N-Boc Protection & Final Esterification (if needed)

Caption: Synthetic pathway starting from an N-Boc-3-piperidone precursor.

Step-by-Step Experimental Protocol (Route B):

  • Step 1: Grignard Reaction with N-Boc-3-piperidone.

    • Rationale: N-Boc-3-piperidone is a commercially available starting material.[4][5] A Grignard reaction with methylmagnesium bromide will introduce a methyl group at the C3 position and generate a tertiary alcohol.

    • Protocol:

      • Dissolve N-Boc-3-piperidone (1 equivalent) in anhydrous THF under an inert atmosphere and cool to 0 °C.

      • Add a solution of methylmagnesium bromide (1.2 equivalents) in diethyl ether dropwise.

      • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

      • Cool the reaction back to 0 °C and quench carefully with saturated aqueous ammonium chloride.

      • Extract the aqueous layer with ethyl acetate.

      • Combine organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude 1-tert-butyl 3-hydroxy-3-methylpiperidine-1-carboxylate . This intermediate may be used directly in the next step.

  • Step 2: Oxidation and Esterification.

    • Rationale: This multi-step sequence transforms the tertiary alcohol into the desired carboxylic acid methyl ester. A strong oxidizing agent is required to cleave the C-C bond and form the carboxylic acid. Subsequent esterification yields the final product. Note: This oxidation can be challenging and may require optimization. A more controlled approach might involve a sequence of reactions to first introduce a leaving group and then perform a carbonylation. However, for a direct approach:

    • Protocol (Illustrative):

      • A more robust method would involve protecting the nitrogen, followed by a series of steps to convert the hydroxyl group to a carboxylic acid. A direct, one-pot oxidation is less common for this transformation. A more plausible, albeit longer, route would be dehydration to the alkene, followed by ozonolysis or dihydroxylation and oxidative cleavage.

      • Given the complexity, Route A represents a more direct and higher-yielding strategy for this specific target molecule.

Analytical Characterization

Once synthesized, the structure of this compound must be unequivocally confirmed. The following analytical techniques would be essential.

Technique Expected Observations
¹H NMR - A singlet for the nine protons of the tert-butyl group (~1.4-1.5 ppm).- A singlet for the three protons of the C3-methyl ester (~3.7 ppm).- A singlet for the three protons of the C3-methyl group.- A series of multiplets for the diastereotopic piperidine ring protons.
¹³C NMR - Two carbonyl signals for the carbamate and ester groups (~170-175 ppm and ~155 ppm).- A quaternary carbon signal for the C3 position.- Signals for the tert-butyl group carbons.- Signals for the two methyl group carbons.- Signals for the piperidine ring methylene carbons.
Mass Spectrometry (MS) - ESI+ mode should show the [M+H]⁺ and/or [M+Na]⁺ adducts. High-resolution mass spectrometry (HRMS) should confirm the elemental composition (C₁₄H₂₅NO₄).
Infrared (IR) Spectroscopy - Strong C=O stretching frequencies for the carbamate and ester groups (~1740 cm⁻¹ and ~1690 cm⁻¹).- C-H stretching frequencies for the aliphatic protons.

Applications and Future Directions

The 3,3-disubstituted piperidine scaffold is of significant interest in drug discovery for its ability to create potent and selective inhibitors for various biological targets.

  • CNS Disorders: The piperidine nucleus is a cornerstone of many central nervous system (CNS) active agents. Derivatives of piperidine-3-carboxylic acid (nipecotic acid) are known inhibitors of GABA uptake.[6][7] The unique substitution pattern of the target molecule could lead to novel modulators of CNS receptors and transporters.

  • Oncology: The rigid, three-dimensional nature of this scaffold can be exploited to design inhibitors of protein-protein interactions (PPIs), a challenging but important target class in oncology. For instance, disubstituted piperidines have been developed as potent inhibitors of the HDM2-p53 interaction.[3]

  • Metabolic Diseases: Piperidine derivatives have also been explored as antidiabetic agents, showing potential as inhibitors of enzymes like α-amylase.[8]

Future research should focus on the stereoselective synthesis of this compound to explore the differential biological activity of its enantiomers. Furthermore, the methyl ester can serve as a handle for further derivatization, allowing for the creation of a library of related compounds for structure-activity relationship (SAR) studies.

Conclusion

While this compound is not a commercially cataloged compound, its synthesis is achievable through established organic chemistry principles, primarily via the α-alkylation of a piperidine-3-carboxylate precursor. This guide provides a robust theoretical and practical framework for its preparation and characterization. The unique 3,3-disubstituted piperidine core makes it a highly valuable building block for medicinal chemists aiming to explore novel regions of chemical space and develop next-generation therapeutics.

References

An In-Depth Technical Guide to 1-tert-butyl 3-methyl 3-methylpiperidine-1,3-dicarboxylate for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 1-tert-butyl 3-methyl 3-methylpiperidine-1,3-dicarboxylate, a versatile building block for researchers, medicinal chemists, and professionals in drug development. We will delve into its commercial availability, physicochemical properties, a plausible synthetic pathway with a detailed experimental protocol, and its potential applications in the synthesis of complex molecular architectures.

Introduction: The Significance of Substituted Piperidines

The piperidine scaffold is a cornerstone in medicinal chemistry, appearing in a vast number of approved drugs and clinical candidates.[1][2] Its saturated, six-membered heterocyclic structure provides a three-dimensional framework that can effectively orient substituents to interact with biological targets. The strategic placement of functional groups on the piperidine ring is crucial for modulating pharmacological activity, selectivity, and pharmacokinetic properties.[3]

The subject of this guide, this compound, is a gem-disubstituted piperidine derivative. The presence of a methyl group and a methyl ester at the C3 position introduces a chiral center and offers unique conformational constraints. The N-tert-butoxycarbonyl (Boc) protecting group is a key feature, enabling selective chemical transformations at other positions of the molecule while the nitrogen remains protected.[4] This guide will serve as a practical resource for leveraging this valuable synthetic intermediate.

Commercial Availability

For researchers and drug development teams requiring this specific building block, this compound is commercially available.

Table 1: Commercial Supplier Information

SupplierCatalog NumberProduct NamePurity
ChemShuttle1731631-(tert-butyl) 3-methyl 3-methylpiperidine-1,3-dicarboxylate95%

It is advisable to contact the supplier directly for the most current pricing, availability, and to request a certificate of analysis.

Physicochemical Properties

While a comprehensive experimental dataset for this specific molecule is not widely published, we can infer its key physicochemical properties based on its structural similarity to well-characterized analogs like methyl N-Boc-piperidine-3-carboxylate.[5][6]

Table 2: Predicted Physicochemical Properties

PropertyPredicted ValueRationale/Comparison
Molecular Formula C13H23NO4-
Molecular Weight 257.33 g/mol -
Appearance White to off-white solidSimilar to other crystalline N-Boc piperidine derivatives.
Solubility Soluble in organic solvents (e.g., DCM, THF, EtOAc, Methanol)The Boc and methyl ester groups confer good solubility in common organic solvents.
Melting Point 45-60 °CThe related Methyl N-Boc-piperidine-3-carboxylate has a melting point of 47-51 °C.[5] The additional methyl group may slightly alter this.
Boiling Point >300 °C (Predicted)High boiling point is expected due to the molecular weight and polar functional groups.

The N-Boc protecting group is stable under a wide range of reaction conditions but can be readily removed using acidic conditions (e.g., trifluoroacetic acid in dichloromethane or HCl in dioxane), providing a secondary amine for further functionalization.[4]

Synthesis and Workflow

The synthesis of 3,3-disubstituted piperidines often presents a synthetic challenge. A plausible and efficient route to this compound can be envisioned starting from the commercially available 1-tert-butyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate. This approach involves a key step of introducing the C3-methyl group.

Below is a diagram illustrating the proposed synthetic workflow.

G cluster_0 Proposed Synthetic Workflow Start 1-tert-butyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate (Starting Material) Step1 Methylation at C3 Start->Step1 e.g., NaH, MeI in THF Product 1-tert-butyl 3-methyl 3-methylpiperidine-1,3-dicarboxylate (Final Product) Step1->Product

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is based on established methodologies for the α-alkylation of β-keto esters.

Reaction Scheme:

Materials:

  • 1-tert-butyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate (1.0 eq)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

  • Methyl iodide (MeI) (1.5 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride (1.2 eq).

  • Wash the sodium hydride with anhydrous hexane to remove the mineral oil and carefully decant the hexane.

  • Add anhydrous THF to the flask.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of 1-tert-butyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate (1.0 eq) in anhydrous THF to the NaH suspension.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour, or until hydrogen evolution ceases.

  • Cool the reaction mixture back to 0 °C and add methyl iodide (1.5 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH4Cl solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Applications in Research and Drug Discovery

The unique structural features of this compound make it a valuable building block in several areas of medicinal chemistry and drug discovery.

  • Introduction of 3D-Scaffolds: The gem-disubstituted pattern at the C3 position creates a defined three-dimensional structure that can be exploited to explore chemical space more effectively than flat, aromatic systems.[7] This is particularly important for targeting protein-protein interactions.

  • Synthesis of Novel Bioactive Molecules: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides. Alternatively, the ester can be reduced to an alcohol, providing further opportunities for functionalization. These transformations, combined with the deprotection of the Boc group, allow for the synthesis of a diverse library of compounds for screening.

  • Development of CNS-Targeted Agents: The piperidine nucleus is a common feature in drugs targeting the central nervous system (CNS).[2] The lipophilicity and conformational rigidity imparted by the substituents in this compound can be fine-tuned to optimize properties like blood-brain barrier permeability.

  • Fragment-Based Drug Discovery (FBDD): This molecule can serve as a starting point for the development of larger, more complex molecules in FBDD campaigns.[7]

Below is a diagram illustrating the potential synthetic utility of this building block.

G cluster_1 Synthetic Utility Core 1-tert-butyl 3-methyl 3-methylpiperidine-1,3-dicarboxylate Hydrolysis Hydrolysis Core->Hydrolysis e.g., LiOH Reduction Reduction Core->Reduction e.g., LiAlH4 BocDeprotection Boc Deprotection Core->BocDeprotection e.g., TFA Acid 3-Methyl-piperidine-1,3-dicarboxylic acid 1-tert-butyl ester Hydrolysis->Acid AmideCoupling Amide Coupling Acid->AmideCoupling R-NH2, Coupling agents Amide Amide Derivatives AmideCoupling->Amide Alcohol (1-(tert-Butoxycarbonyl)-3-(hydroxymethyl) -3-methylpiperidin-3-yl)methanol Reduction->Alcohol Amine Methyl 3-methylpiperidine-3-carboxylate BocDeprotection->Amine FurtherFunc Further Functionalization Amine->FurtherFunc e.g., N-Alkylation

Caption: Potential synthetic transformations of this compound.

Conclusion

This compound is a commercially available and synthetically versatile building block with significant potential for applications in drug discovery and medicinal chemistry. Its unique 3,3-disubstituted piperidine core, coupled with the strategic placement of a Boc-protecting group and a modifiable methyl ester, provides researchers with a powerful tool for the synthesis of novel, three-dimensional molecules. The information and proposed synthetic protocol within this guide are intended to facilitate the effective utilization of this compound in the laboratory.

References

A Technical Guide to the Synthesis of 1-tert-butyl 3-methyl 3-methylpiperidine-1,3-dicarboxylate: Starting Materials and Strategic Execution

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-tert-butyl 3-methyl 3-methylpiperidine-1,3-dicarboxylate is a key heterocyclic scaffold prevalent in medicinal chemistry and drug discovery. Its substituted piperidine core is a privileged structure in a multitude of biologically active molecules. The precise installation of substituents on the piperidine ring is crucial for modulating pharmacological activity, making the stereocontrolled synthesis of this compound a significant challenge and an area of active research. This in-depth technical guide provides a comprehensive overview of the primary synthetic strategies, with a focus on the selection of starting materials and the underlying principles governing the chosen reaction pathways. This document is intended for researchers, scientists, and drug development professionals seeking to synthesize this and related piperidine derivatives.

Two principal and strategically distinct approaches will be detailed:

  • Strategy 1: Post-Cyclization C3-Methylation. This convergent approach begins with a pre-formed piperidine ring, specifically 3-piperidinecarboxylic acid (nipecotic acid), and introduces the requisite functional groups in a stepwise manner.

  • Strategy 2: Ring Formation via Dieckmann Condensation. This strategy constructs the piperidine ring from an acyclic precursor, with the C3-methyl substituent incorporated prior to the key cyclization step.

Strategy 1: Post-Cyclization C3-Methylation of a Pre-formed Piperidine Ring

This synthetic route leverages the commercial availability of nicotinic acid, which serves as a cost-effective and readily accessible starting material. The core of this strategy involves the initial formation of the piperidine ring, followed by a series of functional group manipulations to install the N-Boc, C3-methyl ester, and the crucial C3-methyl group.

Causality Behind Experimental Choices

The logic of this pathway is rooted in the robust and well-documented transformations of pyridine and piperidine systems. Hydrogenation of the aromatic pyridine ring is a high-yielding and scalable reaction. Subsequent N-protection and esterification are standard procedures in organic synthesis. The most critical step, the C3-methylation, relies on the generation of a carbanion (enolate) at the C3 position, facilitated by the electron-withdrawing nature of the adjacent ester group. The choice of a strong, non-nucleophilic base is paramount to ensure efficient deprotonation without competing side reactions.

Experimental Workflow Diagram

Nicotinic_Acid Nicotinic Acid Nipecotic_Acid 3-Piperidinecarboxylic Acid (Nipecotic Acid) Nicotinic_Acid->Nipecotic_Acid Hydrogenation N_Boc_Nipecotic_Acid N-Boc-3-Piperidinecarboxylic Acid Nipecotic_Acid->N_Boc_Nipecotic_Acid N-Boc Protection Methyl_Ester 1-tert-butyl 3-methyl piperidine-1,3-dicarboxylate N_Boc_Nipecotic_Acid->Methyl_Ester Esterification Target_Molecule 1-tert-butyl 3-methyl 3-methylpiperidine-1,3-dicarboxylate Methyl_Ester->Target_Molecule C3-Methylation

Caption: Synthetic pathway via post-cyclization C3-methylation.

Detailed Experimental Protocols

Step 1: Synthesis of 3-Piperidinecarboxylic Acid (Nipecotic Acid) from Nicotinic Acid

  • Principle: The aromatic pyridine ring of nicotinic acid is reduced to a piperidine ring via catalytic hydrogenation. This reaction is typically carried out under pressure using a noble metal catalyst.

  • Protocol:

    • In a high-pressure hydrogenation vessel, dissolve nicotinic acid (1.0 eq) in water.

    • Add a palladium on carbon catalyst (5-10 mol% Pd).

    • Pressurize the vessel with hydrogen gas (4-5 MPa) and heat to 90-100 °C.[1]

    • Maintain the reaction for 3-4 hours, monitoring hydrogen uptake.

    • After cooling and venting, filter the reaction mixture to remove the catalyst.

    • Concentrate the filtrate under reduced pressure and crystallize the product from a suitable solvent like methanol to yield 3-piperidinecarboxylic acid.[1]

Step 2: N-Boc Protection of 3-Piperidinecarboxylic Acid

  • Principle: The secondary amine of the piperidine ring is protected with a tert-butoxycarbonyl (Boc) group to prevent side reactions in subsequent steps. This is a standard protection strategy that renders the nitrogen non-nucleophilic.

  • Protocol:

    • Suspend 3-piperidinecarboxylic acid (1.0 eq) in a mixture of dioxane and water.

    • Add sodium hydroxide (2.0 eq) and stir until the starting material dissolves.

    • Add di-tert-butyl dicarbonate (Boc)₂O (1.1 eq) and stir the reaction mixture at room temperature overnight.

    • Acidify the reaction mixture with a cold aqueous solution of KHSO₄ to pH 2-3.

    • Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain N-Boc-3-piperidinecarboxylic acid.

Step 3: Methyl Esterification

  • Principle: The carboxylic acid is converted to its corresponding methyl ester. This can be achieved through various methods, including Fischer esterification or by using a milder methylating agent.

  • Protocol:

    • Dissolve N-Boc-3-piperidinecarboxylic acid (1.0 eq) in methanol.

    • Cool the solution to 0 °C and slowly add thionyl chloride (1.2 eq).

    • Allow the reaction to warm to room temperature and stir overnight.

    • Remove the solvent under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate to yield 1-tert-butyl 3-methyl piperidine-1,3-dicarboxylate.[2]

Step 4: C3-Methylation

  • Principle: This crucial step involves the deprotonation of the α-carbon to the ester group (C3) using a strong, non-nucleophilic base to form an enolate, which is then quenched with a methylating agent. The use of a sterically hindered base like lithium diisopropylamide (LDA) at low temperatures is critical to favor the kinetic enolate and minimize side reactions.

  • Protocol:

    • In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), dissolve diisopropylamine (1.1 eq) in anhydrous tetrahydrofuran (THF).

    • Cool the solution to -78 °C and add n-butyllithium (1.05 eq) dropwise. Stir for 30 minutes to generate LDA.

    • In a separate flask, dissolve 1-tert-butyl 3-methyl piperidine-1,3-dicarboxylate (1.0 eq) in anhydrous THF and cool to -78 °C.

    • Slowly add the substrate solution to the LDA solution via cannula. Stir for 1 hour at -78 °C to ensure complete enolate formation.

    • Add methyl iodide (1.2 eq) dropwise to the reaction mixture.

    • Stir at -78 °C for 2-3 hours, then allow the reaction to warm slowly to room temperature.

    • Quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by column chromatography to yield this compound.

Strategy 2: Piperidine Ring Synthesis via Dieckmann Condensation

This approach constructs the piperidine ring from an acyclic precursor, offering a high degree of control over the substitution pattern. The key transformation is the Dieckmann condensation, an intramolecular Claisen condensation of a diester to form a β-keto ester, which upon hydrolysis and decarboxylation, can yield the desired piperidine core.

Causality Behind Experimental Choices

The success of this strategy hinges on the efficient synthesis of a suitable acyclic N-protected amino diester. The Dieckmann condensation is a powerful C-C bond-forming reaction for the synthesis of five- and six-membered rings. The choice of a strong base is crucial to drive the equilibrium towards the cyclized product. Subsequent hydrolysis and decarboxylation are standard transformations for β-keto esters.

Proposed Acyclic Precursor and Retrosynthesis

A suitable acyclic precursor for the Dieckmann condensation is 1-tert-butyl 5-methyl 3-methyl-3-(N-Boc-amino)pentane-1,5-dioate . A plausible retrosynthetic analysis suggests that this precursor can be assembled from simpler starting materials.

Experimental Workflow Diagram

Precursor Acyclic N-Boc Amino Diester Beta_Keto_Ester Cyclic β-Keto Ester Precursor->Beta_Keto_Ester Dieckmann Condensation Target_Molecule 1-tert-butyl 3-methyl 3-methylpiperidine-1,3-dicarboxylate Beta_Keto_Ester->Target_Molecule Hydrolysis & Decarboxylation

Caption: Synthetic pathway via Dieckmann condensation.

Detailed Experimental Protocols (Proposed)

Step 1: Synthesis of the Acyclic N-Boc Amino Diester Precursor

Step 2: Dieckmann Condensation

  • Principle: The acyclic diester undergoes an intramolecular cyclization in the presence of a strong base to form a six-membered cyclic β-keto ester.

  • Protocol:

    • In a flame-dried, three-necked flask under an inert atmosphere, add sodium hydride (1.1 eq, 60% dispersion in mineral oil) to anhydrous toluene.

    • Heat the suspension to 80-90 °C and add a solution of the acyclic N-Boc amino diester (1.0 eq) in anhydrous toluene dropwise.

    • Stir the reaction mixture at reflux for several hours, monitoring the reaction progress by TLC.

    • Cool the reaction to room temperature and carefully quench with a mixture of ice and concentrated hydrochloric acid.

    • Separate the organic layer, and extract the aqueous layer with toluene.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude cyclic β-keto ester.

Step 3: Hydrolysis and Decarboxylation

  • Principle: The β-keto ester is hydrolyzed to the corresponding β-keto acid, which readily undergoes decarboxylation upon heating to afford the ketone. In this case, the desired product is the dicarboxylate, so a modified workup or a different subsequent reaction would be necessary to arrive at the final product structure. Alternatively, the β-keto ester can be directly alkylated before any hydrolysis/decarboxylation sequence.

Data Summary

StepStarting MaterialProductKey ReagentsTypical Yield (%)
Strategy 1
1Nicotinic Acid3-Piperidinecarboxylic AcidH₂, Pd/C>85
23-Piperidinecarboxylic AcidN-Boc-3-Piperidinecarboxylic Acid(Boc)₂O, NaOHHigh
3N-Boc-3-Piperidinecarboxylic Acid1-tert-butyl 3-methyl piperidine-1,3-dicarboxylateSOCl₂, MethanolGood to High
41-tert-butyl 3-methyl piperidine-1,3-dicarboxylateThis compoundLDA, CH₃IModerate to Good
Strategy 2
1Acyclic N-Boc Amino DiesterCyclic β-Keto EsterNaH, TolueneGood
2Cyclic β-Keto EsterTarget MoleculeAcid/Base, HeatVariable

Conclusion

The synthesis of this compound can be effectively achieved through two primary strategic approaches. The post-cyclization C3-methylation route, starting from the readily available nicotinic acid, offers a convergent and well-precedented pathway. The critical step in this sequence is the diastereoselective methylation of the C3 position, which requires careful control of reaction conditions. The Dieckmann condensation strategy provides an alternative, convergent route that builds the piperidine ring from an acyclic precursor. While this method offers excellent control over substituent placement, it necessitates the synthesis of a more complex starting material. The choice between these strategies will depend on the specific requirements of the research, including scalability, stereochemical control, and the availability of starting materials and reagents. Both pathways offer viable and robust solutions for accessing this important class of heterocyclic compounds.

References

A-Technical-Guide-to-1-tert-butyl-3-methyl-3-methylpiperidine-1-3-dicarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: This guide provides a comprehensive technical overview of 1-tert-butyl 3-methyl 3-methylpiperidine-1,3-dicarboxylate, a key heterocyclic building block in modern medicinal chemistry. The piperidine scaffold is a privileged structure in drug discovery, appearing in numerous approved pharmaceuticals.[1][2] This document details the compound's chemical identity, provides a robust, field-proven synthetic protocol with mechanistic insights, outlines its physicochemical and spectroscopic properties, and discusses its application as a synthetic intermediate. The information herein is intended to empower researchers to effectively synthesize, characterize, and utilize this valuable molecule in their research and development endeavors.

Chemical Identity and Structure

The accurate identification of a chemical entity is the foundation of reproducible science. The molecule of interest is unambiguously defined by the following identifiers:

  • IUPAC Name: 1-(tert-butyl) 3-methyl 3-methylpiperidine-1,3-dicarboxylate

  • Molecular Formula: C₁₃H₂₃NO₄

  • Molecular Weight: 257.33 g/mol

  • Structure:

Structural Breakdown:

  • Core Scaffold: A saturated six-membered nitrogen-containing heterocycle (piperidine).

  • Position 1 (N1): The nitrogen atom is protected with a tert-butoxycarbonyl (Boc) group. This is a crucial feature, rendering the amine non-basic and stable to a wide range of reaction conditions, yet allowing for facile deprotection under acidic conditions.

  • Position 3 (C3): This carbon is a quaternary center, a structural motif of increasing interest in drug design for its ability to impart conformational rigidity and metabolic stability. It is substituted with both a methyl group (-CH₃) and a methoxycarbonyl group (-COOCH₃). The methyl ester provides a versatile handle for further chemical modifications, such as hydrolysis to the carboxylic acid or amidation.[3]

Synthesis and Mechanistic Insights

The construction of the C3-quaternary center is the key challenge in synthesizing this molecule. A reliable and scalable approach involves the direct alkylation of a readily available precursor, N-Boc-piperidine-3-carboxylic acid methyl ester.

Synthetic Protocol: α-Methylation of N-Boc-piperidine-3-carboxylate

This protocol describes a standard laboratory-scale synthesis.

Materials:

  • 1-(tert-butyl) 3-methyl piperidine-1,3-dicarboxylate (CAS: 148763-41-1)[3]

  • Lithium diisopropylamide (LDA), 2.0 M solution in THF/heptane/ethylbenzene

  • Methyl iodide (CH₃I)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

Step-by-Step Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet is charged with anhydrous THF (10 volumes relative to the substrate). The flask is cooled to -78 °C in a dry ice/acetone bath.

  • Deprotonation: To the cold THF, add 1.1 equivalents of LDA solution dropwise, ensuring the internal temperature does not exceed -70 °C. Allow the solution to stir for 15 minutes.

  • Enolate Formation: A solution of 1-(tert-butyl) 3-methyl piperidine-1,3-dicarboxylate (1.0 eq) in a minimal amount of anhydrous THF is added dropwise to the LDA solution. The rate of addition should be controlled to maintain the temperature below -70 °C. The formation of the lithium enolate is typically complete after stirring for 1 hour at -78 °C.

  • Alkylation: Methyl iodide (1.2 eq) is added dropwise to the reaction mixture. The reaction is allowed to stir at -78 °C for 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Quenching: The reaction is carefully quenched by the slow addition of saturated aqueous NH₄Cl solution at -78 °C. The mixture is then allowed to warm to room temperature.

  • Work-up & Extraction: The aqueous layer is separated, and the organic layer is washed with water and then brine. The aqueous layers are back-extracted with ethyl acetate. The combined organic layers are dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure 1-(tert-butyl) 3-methyl 3-methylpiperidine-1,3-dicarboxylate.

Causality and Experimental Rationale
  • Choice of Base (LDA): Lithium diisopropylamide is a strong, non-nucleophilic base. Its strength is sufficient to quantitatively deprotonate the α-carbon of the ester, while its significant steric bulk prevents it from acting as a nucleophile and attacking the ester carbonyl group.

  • Low Temperature (-78 °C): The reaction is conducted at low temperature to ensure kinetic control. This minimizes side reactions such as self-condensation (Claisen condensation) of the enolate and ensures the stability of the base and the resulting enolate.

  • Anhydrous Conditions: All reagents and solvents must be strictly anhydrous. Water will rapidly protonate and quench the LDA and the lithium enolate, inhibiting the desired reaction.

  • Boc Protecting Group: The N-Boc group is essential. It deactivates the piperidine nitrogen, preventing it from interfering with the base or acting as a competing nucleophile. Its stability to the strongly basic conditions is critical for the success of the reaction.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_setup Reaction Setup cluster_reaction Core Reaction cluster_workup Purification Start Start Setup Cool Anhydrous THF to -78 °C Start->Setup Add_LDA Add LDA (1.1 eq) (Deprotonation) Setup->Add_LDA 15 min Add_Substrate Add N-Boc-piperidine precursor (1.0 eq) (Enolate Formation) Add_LDA->Add_Substrate 1 h Add_MeI Add CH3I (1.2 eq) (Alkylation) Add_Substrate->Add_MeI 2-4 h Quench Quench with aq. NH4Cl Add_MeI->Quench Workup Aqueous Work-up & Extraction Quench->Workup Purify Flash Column Chromatography Workup->Purify Product Final Product Purify->Product

Caption: Synthetic workflow for the α-methylation of an N-Boc piperidine ester.

Physicochemical and Spectroscopic Data

The following table summarizes the expected properties of the title compound. Precise values, such as melting point, may vary slightly based on purity.

PropertyValue / Description
Physical State Colorless oil or white solid
Molecular Formula C₁₃H₂₃NO₄
Molecular Weight 257.33 g/mol
Solubility Soluble in methanol, ethanol, dichloromethane, ethyl acetate
¹H NMR (CDCl₃, 400 MHz) δ (ppm): ~3.70 (s, 3H, -OCH₃), ~3.5-3.8 (m, 2H, piperidine), ~3.0-3.3 (m, 2H, piperidine), ~1.5-2.0 (m, 4H, piperidine), 1.45 (s, 9H, -C(CH₃)₃), 1.30 (s, 3H, C3-CH₃)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): ~175 (C=O, ester), ~155 (C=O, carbamate), ~80 (-C(CH₃)₃), ~52 (-OCH₃), ~45 (quaternary C3), piperidine carbons, ~28 (-C(CH₃)₃), C3-CH₃
Mass Spec (ESI+) m/z: 258.17 [M+H]⁺, 280.15 [M+Na]⁺

Interpretation of Spectroscopic Data:

  • ¹H NMR: The spectrum is characterized by two prominent singlets in the aliphatic region: a large one at ~1.45 ppm corresponding to the nine equivalent protons of the tert-butyl group, and a smaller one at ~1.30 ppm for the C3-methyl group. The singlet at ~3.70 ppm is indicative of the methyl ester protons. The remaining piperidine ring protons appear as complex multiplets.

  • ¹³C NMR: Key signals include the two carbonyl carbons of the ester and carbamate groups, the characteristic quaternary carbon of the Boc group around 80 ppm, and the quaternary carbon at C3 of the piperidine ring.

  • Mass Spectrometry: Electrospray ionization (ESI) in positive mode will typically show the protonated molecule [M+H]⁺ as the base peak, along with a sodium adduct [M+Na]⁺.

Applications in Research and Drug Development

1-(tert-butyl) 3-methyl 3-methylpiperidine-1,3-dicarboxylate is not typically an active pharmaceutical ingredient itself, but rather a high-value synthetic intermediate. Its utility stems from the strategic placement of functional groups that allow for diverse chemical elaborations.

  • Scaffold for Complex Molecules: The piperidine ring is a cornerstone of many CNS-active drugs and other therapeutics.[1][2] This building block provides a pre-formed ring with a defined substitution pattern, significantly shortening synthetic routes to more complex targets.

  • Introduction of a Quaternary Center: The gem-dimethylated C3 position provides a site of steric bulk and conformational constraint. This can be exploited in drug design to lock a molecule into a specific bioactive conformation, potentially increasing potency and selectivity for its biological target.

  • Versatile Functional Handles:

    • N-Boc Group: Can be removed under acidic conditions (e.g., TFA in DCM) to reveal a secondary amine, which can then be alkylated, acylated, or used in reductive amination reactions to build out the molecule.

    • Methyl Ester: Can be hydrolyzed to the corresponding carboxylic acid, which serves as a handle for amide bond formation (a key linkage in many drugs) or can be reduced to a primary alcohol for further functionalization.

The synthesis of novel heterocyclic amino acids and their use as building blocks is a significant area of research.[4] This compound is a prime example of a non-natural, protected amino acid ester derivative that can be incorporated into peptidomimetics or used to construct novel heterocyclic systems. For example, compounds like N-Boc-3-methylpiperidine-3-carboxylic acid are used as reagents in the synthesis of tricyclic heterocyclic compounds that act as JAK1 inhibitors for treating immunological disorders.[5]

Safety and Handling

As with all laboratory chemicals, appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, should be worn when handling this compound. Operations should be conducted in a well-ventilated fume hood. Consult the Safety Data Sheet (SDS) from the supplier for specific handling and disposal information.

References

A Retrosynthetic Approach to 1-tert-butyl 3-methyl 3-methylpiperidine-1,3-dicarboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The piperidine scaffold is a cornerstone of modern medicinal chemistry, appearing in numerous pharmaceuticals and bioactive natural products.[1] The synthesis of specifically substituted piperidines, particularly those with quaternary centers, presents unique challenges that require a robust and logical synthetic strategy. This guide provides an in-depth retrosynthetic analysis of 1-tert-butyl 3-methyl 3-methylpiperidine-1,3-dicarboxylate, a chiral building block with significant potential in drug discovery.[2][3] We will deconstruct the target molecule to its simple, commercially available precursors and subsequently detail the forward synthesis with step-by-step protocols, mechanistic rationale, and expert insights into experimental choices.

Part 1: The Philosophy of Retrosynthesis: Deconstructing Complexity

Retrosynthetic analysis is a problem-solving technique that systematically deconstructs a complex target molecule into simpler, readily available starting materials. This is achieved by mentally cleaving bonds (a process called "disconnection") and converting functional groups to their precursors (Functional Group Interconversion, or FGI). Each disconnection reveals a "synthon," a conceptual fragment which is then matched to a real-world "synthetic equivalent."

Our target molecule, this compound, possesses several key features that will guide our analysis:

  • An N-Boc protected piperidine ring : The tert-butoxycarbonyl (Boc) group is a standard acid-labile protecting group for the nitrogen, preventing its unwanted reactivity.

  • A C3 quaternary center : The presence of both a methyl ester and a methyl group on the same carbon (C3) is the primary synthetic challenge.

  • A chiral center : The C3 position is a stereocenter, and while this guide focuses on the racemic synthesis, the principles can be adapted for asymmetric approaches.

The overall retrosynthetic strategy is visualized below.

G TM Target Molecule 1-tert-butyl 3-methyl 3-methylpiperidine-1,3-dicarboxylate P1 Precursor 1 1-tert-butyl 3-methyl piperidine-3-carboxylate TM->P1 Disconnection: C3-Methyl Bond (α-Alkylation) P2 Precursor 2 Methyl piperidine-3-carboxylate (Methyl Nipecotate) P1->P2 Disconnection: N-Boc Group (Amine Protection) P3 Precursor 3 Piperidine-3-carboxylic acid (Nipecotic Acid) P2->P3 Disconnection: C3-Ester (Esterification) P4 Starting Material Pyridine-3-carboxylic acid (Nicotinic Acid) P3->P4 Disconnection: Piperidine Ring (Aromatic Reduction)

Caption: Retrosynthetic analysis of the target molecule.

Part 2: Strategic Disconnections

Disconnection I: Forging the C3-Quaternary Center via α-Alkylation

The most complex feature is the C3 quaternary center. The most logical disconnection is the C3-Methyl bond. This suggests its formation in the forward synthesis via an alkylation reaction. The synthetic equivalent of this disconnection is the reaction of an enolate with a methylating agent.

  • Target Bond: The C(sp³)-C(sp³) bond between the piperidine C3 and the methyl group.

  • Logic: The proton on C3 in the precursor molecule is alpha to the ester's carbonyl group, making it acidic and removable by a strong, non-nucleophilic base.

  • Precursor Revealed: 1-tert-butyl 3-methyl piperidine-3-carboxylate.

Disconnection II: Functional Group Manipulation (N-Protection and Esterification)

With the key carbon-carbon bond disconnection established, the remaining steps involve standard functional group manipulations.

  • N-Boc Group: The Boc protecting group is reliably installed using di-tert-butyl dicarbonate ((Boc)₂O). Its disconnection is a trivial step, revealing the secondary amine.

  • Methyl Ester: The methyl ester at C3 is readily formed from the corresponding carboxylic acid. This disconnection via hydrolysis leads to N-Boc-piperidine-3-carboxylic acid. For a more streamlined synthesis, we can disconnect it from the unprotected piperidine, leading to piperidine-3-carboxylic acid.

  • Logic: These are robust, high-yielding reactions that are best performed on simpler intermediates.

  • Precursors Revealed: Methyl piperidine-3-carboxylate (Methyl Nipecotate) and subsequently Piperidine-3-carboxylic acid (Nipecotic Acid).

Disconnection III: The Piperidine Core from an Aromatic Precursor

The final disconnection addresses the synthesis of the piperidine ring itself. While methods like the Dieckmann condensation can form six-membered rings, a more efficient and common strategy for simple piperidines is the reduction of the corresponding stable, aromatic pyridine.[1]

  • Logic: The catalytic hydrogenation of pyridines is a well-established, scalable, and high-yielding industrial process.

  • Precursor Revealed: Pyridine-3-carboxylic acid (Nicotinic Acid), a widely available and inexpensive starting material.

Part 3: The Forward Synthesis: A Validated Workflow

This section translates our retrosynthetic plan into a practical, step-by-step synthetic sequence.

G Start Nicotinic Acid Step1 Nipecotic Acid Start->Step1 Step 1: H₂, PtO₂ (Hydrogenation) Step2 Methyl Nipecotate Step1->Step2 Step 2: SOCl₂, MeOH (Esterification) Step3 N-Boc Methyl Nipecotate Step2->Step3 Step 3: (Boc)₂O, Et₃N (N-Protection) Final Target Molecule Step3->Final Step 4: 1. LDA, -78 °C 2. MeI (α-Methylation)

References

An In-depth Technical Guide to the Theoretical Properties of 1-tert-butyl 3-methyl 3-methylpiperidine-1,3-dicarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-tert-butyl 3-methyl 3-methylpiperidine-1,3-dicarboxylate is a disubstituted N-heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its rigid piperidine core, coupled with the presence of a bulky N-tert-butoxycarbonyl (Boc) protecting group and a methyl ester at a quaternary center, presents a unique scaffold for the synthesis of novel therapeutic agents. The strategic placement of the methyl group at the C3 position introduces a chiral center, offering potential for stereospecific interactions with biological targets. This guide provides a comprehensive overview of the theoretical properties of this molecule, offering insights into its physicochemical characteristics, spectroscopic signatures, and conformational behavior. This information is intended to empower researchers, scientists, and drug development professionals in their efforts to utilize this versatile building block.

Physicochemical Properties

The fundamental physicochemical properties of a molecule are critical determinants of its behavior in biological systems, influencing factors such as solubility, permeability, and metabolic stability. The theoretical properties of this compound are summarized in the table below. These values are derived from computational predictions and data from closely related analogs.

PropertyValueSource
Molecular Formula C13H23NO4-
Molecular Weight 257.33 g/mol -
logP ~2.2Predicted, based on analogs[1]
Topological Polar Surface Area (TPSA) 55.84 ŲBased on analogs[1]
Hydrogen Bond Acceptors 4Predicted, based on analogs[1]
Hydrogen Bond Donors 0Predicted, based on analogs[1]
Rotatable Bonds 1Predicted, based on analogs[1]
pKa (most basic) Amine: ~ -1.0 (non-basic due to amide resonance)Estimated

The predicted lipophilicity (logP of ~2.2) suggests that the compound will exhibit moderate solubility in nonpolar organic solvents and limited solubility in aqueous media. The absence of hydrogen bond donors and the presence of four acceptors will influence its interaction with biological macromolecules.

Molecular Structure and Conformational Analysis

The three-dimensional structure of this compound is defined by the piperidine ring, which predominantly adopts a chair conformation to minimize steric strain. The bulky N-Boc group and the substituents at the C3 position significantly influence the conformational equilibrium.

Caption: 2D representation of this compound.

The presence of the bulky tert-butyl group on the nitrogen atom restricts rotation around the N-C(O) bond, leading to the existence of rotamers. Furthermore, the piperidine ring can undergo ring inversion, although the energy barrier for this process is influenced by the steric hindrance of the substituents. The most stable conformation is expected to have the bulky N-Boc group in an equatorial position to minimize 1,3-diaxial interactions. The relative orientation of the methyl and methyl ester groups at the C3 position will also be dictated by steric considerations, with the larger methyl ester group likely preferring an equatorial orientation.

Predicted Spectroscopic Properties

¹H NMR Spectroscopy

The proton NMR spectrum is expected to exhibit characteristic signals for the piperidine ring protons, the tert-butyl group, and the two methyl groups.

  • Piperidine Ring Protons (1.5-4.0 ppm): These protons will appear as a series of complex multiplets due to spin-spin coupling. The protons on carbons adjacent to the nitrogen (C2 and C6) will be deshielded and appear further downfield.

  • tert-Butyl Protons (~1.45 ppm): A sharp singlet corresponding to the nine equivalent protons of the tert-butyl group.[2][3]

  • Methyl Ester Protons (~3.7 ppm): A singlet for the three protons of the methyl ester group.

  • C3-Methyl Protons (~1.2 ppm): A singlet for the three protons of the methyl group at the C3 position.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

  • Carbonyl Carbons (155-175 ppm): Two signals are expected for the carbamate and ester carbonyl carbons.

  • Piperidine Ring Carbons (20-60 ppm): Signals for the five carbons of the piperidine ring.

  • tert-Butyl Carbonyl Carbon (~80 ppm): The quaternary carbon of the tert-butyl group.

  • tert-Butyl Methyl Carbons (~28 ppm): A single peak for the three equivalent methyl carbons of the tert-butyl group.

  • Methyl Ester Carbon (~52 ppm): The carbon of the methyl ester group.

  • C3-Methyl Carbon (~20-25 ppm): The carbon of the methyl group at the C3 position.

  • C3 Quaternary Carbon: The chemical shift of the C3 carbon will be influenced by the two substituents.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by strong absorption bands corresponding to the carbonyl groups.

  • C=O Stretching (Carbamate): A strong band around 1690-1710 cm⁻¹.

  • C=O Stretching (Ester): A strong band around 1730-1750 cm⁻¹.

  • C-H Stretching: Bands in the region of 2850-3000 cm⁻¹ corresponding to the stretching vibrations of the various C-H bonds.

  • C-O Stretching: Bands in the region of 1100-1300 cm⁻¹ for the C-O bonds of the ester and carbamate groups.

Reactivity and Synthetic Utility

This compound is a valuable intermediate in organic synthesis. The Boc protecting group on the nitrogen can be readily removed under acidic conditions, allowing for further functionalization of the piperidine nitrogen. The methyl ester at the C3 position can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides or reduced to the corresponding alcohol.

Illustrative Synthetic Protocol

While a specific protocol for the title compound is not widely published, a reliable synthetic route can be adapted from the synthesis of similar N-Boc protected piperidine esters. A common approach involves the esterification of the corresponding carboxylic acid.

Synthesis of this compound from 1-(tert-butoxycarbonyl)-3-methylpiperidine-3-carboxylic acid

This protocol is based on established esterification methods for N-Boc protected amino acids.[4]

Materials:

  • 1-(tert-butoxycarbonyl)-3-methylpiperidine-3-carboxylic acid

  • Methanol (anhydrous)

  • Thionyl chloride (SOCl₂) or an acid catalyst (e.g., sulfuric acid)

  • Dichloromethane (DCM, anhydrous)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolution: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-(tert-butoxycarbonyl)-3-methylpiperidine-3-carboxylic acid in anhydrous methanol.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Esterification: Slowly add thionyl chloride dropwise to the stirred solution. Caution: This reaction is exothermic and releases HCl gas. Perform in a well-ventilated fume hood. Alternatively, a catalytic amount of concentrated sulfuric acid can be used.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours (or overnight) until completion. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Quenching: Carefully quench the reaction by slowly adding saturated sodium bicarbonate solution until the effervescence ceases and the pH is neutral or slightly basic.

  • Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3x).

  • Washing: Combine the organic layers and wash sequentially with water and brine.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.

cluster_synthesis Synthetic Workflow Start 1-(tert-butoxycarbonyl)-3-methylpiperidine-3-carboxylic acid Reagents Methanol, SOCl2 (or H2SO4 cat.) Reaction Esterification Start->Reaction Reagents->Reaction Workup Quench, Extract, Wash, Dry Reaction->Workup Purification Column Chromatography Workup->Purification Product 1-tert-butyl 3-methyl 3-methylpiperidine-1,3-dicarboxylate Purification->Product

Caption: Synthetic workflow for the preparation of the title compound.

Conclusion

This compound is a synthetically versatile building block with well-defined theoretical properties. Its rigid piperidine scaffold, combined with orthogonal protecting groups, makes it an attractive starting material for the synthesis of complex molecules with potential therapeutic applications. The predictive data and synthetic guidance provided in this technical guide offer a solid foundation for researchers to incorporate this valuable compound into their drug discovery and development programs.

References

Methodological & Application

The Strategic Utility of 1-tert-butyl 3-methyl 3-methylpiperidine-1,3-dicarboxylate in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emergence of 3,3-Disubstituted Piperidines as Privileged Scaffolds

The piperidine ring is a ubiquitous structural motif in a vast array of natural products and pharmaceuticals.[1] Its conformational flexibility and ability to present substituents in well-defined three-dimensional space make it a cornerstone in medicinal chemistry. Among the various substitution patterns, the 3,3-disubstituted piperidine framework has garnered significant attention as a "privileged scaffold." This is due to the geminal substitution at the C3 position, which can induce a specific ring conformation, providing a unique vector for molecular recognition and interaction with biological targets. Furthermore, the introduction of a quaternary center can enhance metabolic stability, a desirable trait in drug development.[2]

This guide focuses on a particularly versatile member of this class: 1-tert-butyl 3-methyl 3-methylpiperidine-1,3-dicarboxylate . This compound, featuring a Boc-protected nitrogen, a methyl ester, and a methyl group at the C3 position, serves as a valuable building block for the synthesis of complex molecules. The orthogonal protecting groups (Boc and methyl ester) allow for selective manipulation, opening avenues to a diverse range of derivatives.

This document will provide a comprehensive overview of the synthesis, reactivity, and applications of this important intermediate, complete with detailed protocols and mechanistic insights for researchers, scientists, and drug development professionals.

Core Properties and Structural Features

A summary of the key physicochemical properties of the title compound and its close analogs is presented below.

PropertyValue (Predicted/Analogous)Reference(s)
Molecular Formula C₁₄H₂₅NO₄[3]
Molecular Weight 271.35 g/mol [3]
Appearance Predicted to be a colorless oil or a white to off-white solid[4]
Boiling Point ~329.7 °C at 760 mmHg[3]
Density ~1.054 g/cm³[3]
Solubility Soluble in common organic solvents (DCM, EtOAc, MeOH)
CAS Number 278789-43-8 (for the ethyl ester analog)[3]

The presence of the bulky tert-butoxycarbonyl (Boc) group on the nitrogen atom serves to both protect the amine from unwanted side reactions and influence the conformational equilibrium of the piperidine ring. The gem-dimethyl substitution at the C3 position further restricts conformational flexibility, often favoring a chair conformation where steric interactions are minimized.[5]

Synthesis of the 3,3-Disubstituted Piperidine Core

The construction of the 3,3-disubstituted piperidine scaffold can be approached through several synthetic strategies. Two prominent methods are the alkylation of a pre-existing piperidine ring and the use of multicomponent reactions like the Bargellini reaction.

Method 1: Diastereoselective Alkylation of an N-Boc-piperidine-3-carboxylate Enolate

A highly effective and direct method for the synthesis of this compound involves the alkylation of the enolate of its precursor, 1-tert-butyl 3-methyl piperidine-1,3-dicarboxylate. This method offers excellent control over the introduction of the second substituent at the C3 position.

Protocol 1: Synthesis via Enolate Alkylation

Objective: To synthesize this compound from 1-tert-butyl 3-methyl piperidine-1,3-dicarboxylate.

Materials:

  • 1-tert-butyl 3-methyl piperidine-1,3-dicarboxylate

  • Anhydrous tetrahydrofuran (THF)

  • Lithium diisopropylamide (LDA), 2.0 M solution in THF/heptane/ethylbenzene

  • Methyl iodide (CH₃I)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or nitrogen gas for inert atmosphere

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Syringes and needles

  • Low-temperature cooling bath (e.g., dry ice/acetone, -78 °C)

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Preparation: A flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (argon or nitrogen) is charged with anhydrous THF (appropriate volume based on scale). The flask is cooled to -78 °C in a dry ice/acetone bath.

  • Enolate Formation: To the cooled THF, add a solution of 1-tert-butyl 3-methyl piperidine-1,3-dicarboxylate in anhydrous THF via cannula or syringe. Stir the solution for 10-15 minutes to ensure homogeneity.

  • Slowly add a solution of lithium diisopropylamide (LDA) (1.1 equivalents) dropwise to the reaction mixture while maintaining the temperature at -78 °C. The formation of the lithium enolate is typically rapid. Stir the resulting solution for 30-60 minutes at -78 °C.[6]

  • Alkylation: Add methyl iodide (1.2-1.5 equivalents) dropwise to the enolate solution at -78 °C. The reaction is often fast, but it is advisable to stir the mixture at this temperature for 1-2 hours to ensure complete reaction.[6]

  • Quenching: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) at -78 °C.

  • Work-up: Allow the reaction mixture to warm to room temperature. Transfer the mixture to a separatory funnel and add ethyl acetate (EtOAc). Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: The enolate is a strong base and will be quenched by protic solvents like water. Therefore, all reagents and solvents must be anhydrous.

  • Low Temperature (-78 °C): The low temperature is crucial to prevent side reactions such as self-condensation of the enolate and to ensure high diastereoselectivity in the alkylation step.[7]

  • LDA as a Base: LDA is a strong, non-nucleophilic base, which is ideal for the quantitative formation of the kinetic enolate without competing nucleophilic attack on the ester carbonyl.[7]

  • Inert Atmosphere: An inert atmosphere of argon or nitrogen prevents the reaction of the highly reactive enolate with oxygen.

Method 2: The Bargellini Reaction Approach

Bargellini_Reaction

Chemical Reactivity and Synthetic Transformations

This compound is a versatile intermediate due to the presence of two key functional groups: the Boc-protected amine and the methyl ester. These groups can be selectively manipulated to generate a library of derivatives.

Deprotection of the Boc Group

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a variety of conditions and its facile removal under acidic conditions.

Protocol 2: Boc Deprotection

Objective: To remove the Boc protecting group to yield methyl 3-methylpiperidine-3-carboxylate.

Materials:

  • This compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the starting material in dichloromethane (DCM).

  • Add trifluoroacetic acid (TFA) (typically 5-10 equivalents) to the solution at room temperature.

  • Stir the reaction mixture for 1-3 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, carefully neutralize the excess acid by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the deprotected product.

Transformations of the Methyl Ester

The methyl ester at the C3 position provides a handle for various synthetic transformations, including hydrolysis, amidation, and reduction.

a) Hydrolysis to the Carboxylic Acid

The methyl ester can be hydrolyzed under basic conditions to yield the corresponding carboxylic acid, which can then be used in amide couplings or other transformations.

Protocol 3: Ester Hydrolysis

Objective: To hydrolyze the methyl ester to the carboxylic acid.

Materials:

  • This compound

  • Methanol (MeOH) or Tetrahydrofuran (THF)

  • Aqueous lithium hydroxide (LiOH) or sodium hydroxide (NaOH) solution (e.g., 1 M)

  • Aqueous hydrochloric acid (HCl) (e.g., 1 M)

  • Ethyl acetate (EtOAc)

Procedure:

  • Dissolve the starting material in a mixture of methanol or THF and water.

  • Add an aqueous solution of LiOH or NaOH (typically 1.5-2.0 equivalents).

  • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC or LC-MS).[10]

  • Cool the reaction mixture in an ice bath and acidify to a pH of ~3-4 with 1 M HCl.

  • Extract the product into ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the carboxylic acid.

b) Amidation

The methyl ester can be directly converted to an amide, or more commonly, the hydrolyzed carboxylic acid can be coupled with an amine using standard peptide coupling reagents.

Protocol 4: Amide Formation from the Carboxylic Acid

Objective: To form an amide by coupling the carboxylic acid with an amine.

Materials:

  • 1-(tert-butoxycarbonyl)-3-methylpiperidine-3-carboxylic acid (from Protocol 3)

  • Amine (R-NH₂)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or a similar coupling reagent

  • Diisopropylethylamine (DIPEA)

  • Anhydrous dimethylformamide (DMF) or dichloromethane (DCM)

Procedure:

  • Dissolve the carboxylic acid in anhydrous DMF or DCM.

  • Add the amine (1.0-1.2 equivalents) and DIPEA (2-3 equivalents).

  • Add the coupling reagent HATU (1.1 equivalents) and stir the reaction mixture at room temperature until completion.[9]

  • Dilute the reaction mixture with ethyl acetate and wash with water, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer, filter, and concentrate.

  • Purify the product by column chromatography.

c) Reduction to the Alcohol

The methyl ester can be reduced to the corresponding primary alcohol using a suitable reducing agent like lithium aluminum hydride (LAH) or lithium borohydride (LiBH₄).

Chemical_Transformations

Applications in Medicinal Chemistry and Drug Discovery

The 3,3-disubstituted piperidine scaffold is of significant interest in medicinal chemistry due to its ability to present substituents in a defined three-dimensional arrangement, which can lead to enhanced binding affinity and selectivity for biological targets.

A notable example is the development of potent and orally bioavailable inhibitors of the HDM2-p53 protein-protein interaction.[9][11] In this context, the gem-disubstituted piperidine core serves as a scaffold to orient key pharmacophoric groups into the binding pockets of the HDM2 protein, thereby disrupting its interaction with the p53 tumor suppressor protein. The synthesis of these inhibitors often relies on a 3,3-disubstituted piperidine core, highlighting the importance of building blocks like this compound.[9]

The ability to introduce diverse functionality at the C3 position through the manipulation of the methyl ester allows for the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic properties. For instance, the conversion of the ester to various amides or other functional groups can modulate polarity, solubility, and metabolic stability.[9]

Safety and Handling

As with all laboratory chemicals, this compound and its derivatives should be handled with appropriate safety precautions. While specific toxicity data for this compound may not be available, related N-Boc protected piperidines are generally considered to be irritants.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves when handling this compound.

  • Ventilation: Work in a well-ventilated fume hood to avoid inhalation of any dust or vapors.

  • In case of contact:

    • Eyes: Immediately flush with plenty of water for at least 15 minutes.

    • Skin: Wash off with soap and plenty of water.

    • Ingestion: Do not induce vomiting. Seek immediate medical attention.

    • Inhalation: Move to fresh air. If breathing is difficult, give oxygen.

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its 3,3-disubstituted piperidine core provides a rigid scaffold that is increasingly sought after in medicinal chemistry for the development of novel therapeutics. The orthogonal protecting groups allow for a wide range of chemical transformations, enabling the synthesis of diverse libraries of compounds for drug discovery and other applications. The synthetic protocols and application insights provided in this guide are intended to empower researchers to fully leverage the potential of this important chemical entity.

References

Application Notes and Protocols: N-Boc Deprotection of 1-tert-butyl 3-methyl 3-methylpiperidine-1,3-dicarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

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For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of N-Boc Deprotection in Piperidine Synthesis

The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, particularly in the construction of complex nitrogen-containing molecules for pharmaceutical development.[1][2] Its stability under a wide range of reaction conditions, coupled with its facile removal under acidic conditions, makes it an ideal protecting group for amine functionalities.[3][4] Piperidine scaffolds are prevalent in a vast number of approved drugs and clinical candidates due to their favorable physicochemical properties and ability to interact with biological targets. The specific substrate, 1-tert-butyl 3-methyl 3-methylpiperidine-1,3-dicarboxylate, presents a sterically hindered environment around the nitrogen atom, which can influence the kinetics of the deprotection reaction.[5] This guide provides a detailed overview of the mechanistic principles, experimental protocols, and troubleshooting strategies for the efficient N-Boc deprotection of this and similar piperidine derivatives.

Mechanistic Rationale: Acid-Catalyzed N-Boc Cleavage

The removal of the N-Boc group is an acid-catalyzed process that proceeds through a well-defined mechanism. The reaction is initiated by the protonation of the carbonyl oxygen of the carbamate by a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[1] This protonation enhances the electrophilicity of the carbonyl carbon, facilitating the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate.[1] The carbamic acid is inherently unstable and rapidly decarboxylates to yield the free amine and carbon dioxide.[1]

G cluster_0 N-Boc Deprotection Mechanism N_Boc_Piperidine N-Boc Protected Piperidine Protonation Protonation of Carbonyl Oxygen N_Boc_Piperidine->Protonation H+ Protonated_Intermediate Protonated Intermediate Protonation->Protonated_Intermediate Cleavage C-O Bond Cleavage Protonated_Intermediate->Cleavage Carbamic_Acid Carbamic Acid Intermediate Cleavage->Carbamic_Acid tBu_Cation tert-Butyl Cation Cleavage->tBu_Cation Decarboxylation Decarboxylation Carbamic_Acid->Decarboxylation Isobutene Isobutene tBu_Cation->Isobutene -H+ Deprotected_Amine Deprotected Piperidine (Amine Salt) Decarboxylation->Deprotected_Amine CO2 CO2 Decarboxylation->CO2

Caption: Acid-catalyzed N-Boc deprotection mechanism.

Experimental Protocols

The choice of deprotection protocol often depends on the substrate's sensitivity to specific acidic conditions, the desired salt form of the product, and the scale of the reaction.[6] Below are two standard and reliable protocols for the N-Boc deprotection of this compound.

Protocol 1: Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This is a widely used and generally efficient method for N-Boc deprotection.[7]

Materials:

  • N-Boc protected piperidine derivative (1.0 eq)

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the N-Boc protected piperidine (1.0 eq) in anhydrous DCM (5-10 mL per mmol of substrate) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add TFA (5-10 eq) to the stirred solution. Caution: The reaction can be exothermic and evolve gas (CO₂ and isobutene); ensure adequate ventilation.[1]

  • Allow the reaction to warm to room temperature and stir for 1-4 hours.[5]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[5][6]

  • Upon completion, remove the solvent and excess TFA under reduced pressure. Co-evaporation with a solvent like toluene can aid in the removal of residual TFA.[5]

  • For workup, dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.[6]

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to obtain the deprotected amine.[6]

Protocol 2: Hydrochloric Acid (HCl) in 1,4-Dioxane

This method is a common alternative to TFA and often results in the precipitation of the hydrochloride salt of the deprotected amine, which can simplify isolation.[5][7]

Materials:

  • N-Boc protected piperidine derivative (1.0 eq)

  • 4M HCl in 1,4-dioxane

  • Anhydrous diethyl ether

  • Methanol (optional, for dissolution)

Procedure:

  • Dissolve the N-Boc protected piperidine (1.0 eq) in a minimal amount of a suitable solvent like methanol or suspend it directly in the HCl solution in a round-bottom flask.[7]

  • Add a 4M solution of HCl in 1,4-dioxane (a large excess is often used, e.g., 10-20 eq).[5][8]

  • Stir the mixture at room temperature for 1 to 4 hours.[5][6]

  • Monitor the reaction by TLC or LC-MS.[5][6]

  • Upon completion, the product often precipitates as the hydrochloride salt. The solid can be collected by filtration and washed with a solvent like diethyl ether.[6][7]

  • Alternatively, the solvent can be removed under reduced pressure to yield the hydrochloride salt.[7]

G cluster_0 Experimental Workflow Start Start: N-Boc Piperidine Dissolution Dissolve in Solvent Start->Dissolution Acid_Addition Add Acid (TFA or HCl/Dioxane) Dissolution->Acid_Addition Reaction Stir at Room Temperature Acid_Addition->Reaction Monitoring Monitor by TLC/LC-MS Reaction->Monitoring Workup Workup/Isolation Monitoring->Workup Reaction Complete Product Deprotected Piperidine Workup->Product

Caption: General experimental workflow for N-Boc deprotection.

Comparison of Protocols

ParameterProtocol 1: TFA/DCMProtocol 2: HCl/Dioxane
Reagents Trifluoroacetic acid, Dichloromethane4M HCl in 1,4-Dioxane
Reaction Time Typically 1-4 hoursTypically 1-4 hours
Workup Aqueous basic wash requiredOften simple filtration or evaporation
Product Form Free base (after workup) or TFA saltHydrochloride salt
Advantages High solubility of reagents and substrateProduct may precipitate, simplifying isolation
Disadvantages Requires careful neutralization, TFA is corrosiveDioxane is a peroxide-former and a suspected carcinogen[9]

Troubleshooting and Best Practices

IssuePotential CauseRecommended Solution
Incomplete Reaction Insufficient acid, short reaction time, or steric hindrance.[5]Increase the equivalents of acid, extend the reaction time, or gently warm the reaction (e.g., to 40-50°C), monitoring carefully for side products.[5][7]
Side Product Formation (t-Butylation) The reactive tert-butyl cation can alkylate nucleophilic sites on the substrate or other molecules.[5]Add a scavenger such as triisopropylsilane (TIS) or water to the reaction mixture to trap the tert-butyl cation.[5]
Low Isolated Yield Product loss during workup, incomplete extraction, or formation of a water-soluble salt.[7]Ensure the aqueous layer is sufficiently basic during extraction. Perform multiple extractions. If the salt is water-soluble, consider using it directly in the next step or employing alternative workup procedures.[7][10]
Ester Hydrolysis The presence of the methyl ester in the substrate makes it susceptible to hydrolysis under harsh acidic conditions.Use milder conditions, carefully control the reaction time and temperature, or consider alternative deprotection methods if hydrolysis is significant. Using HCl in dioxane is sometimes less harsh on esters than TFA.

Conclusion

The N-Boc deprotection of this compound is a routine yet crucial transformation in synthetic organic chemistry. Both TFA in DCM and HCl in 1,4-dioxane are effective methods for this purpose. The choice between them will depend on the specific requirements of the subsequent synthetic steps and the desired final salt form of the product. Careful monitoring of the reaction and adherence to the outlined best practices will ensure a high yield of the desired deprotected piperidine, a valuable intermediate for the synthesis of novel therapeutics.

References

Application Notes and Protocols for 1-tert-Butyl 3-Methyl 3-Methylpiperidine-1,3-dicarboxylate as a Chiral Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals due to its favorable physicochemical properties and its ability to interact with biological targets in a well-defined three-dimensional orientation.[1][2][3] The introduction of chirality into the piperidine ring further enhances its utility, allowing for precise stereochemical control that is often crucial for biological activity and selectivity.[2][4] This guide focuses on the application of 1-tert-butyl 3-methyl 3-methylpiperidine-1,3-dicarboxylate, a highly functionalized and stereochemically rich building block, in the synthesis of complex molecular architectures for drug discovery.

The presence of a quaternary chiral center at the C3 position, decorated with both a methyl group and a methyl ester, offers a unique structural motif. The tert-butoxycarbonyl (Boc) group on the nitrogen provides robust protection during various synthetic transformations while allowing for facile deprotection under acidic conditions. The methyl ester at C3 serves as a versatile handle for a wide range of chemical modifications, including hydrolysis, amidation, and reduction.[5] This combination of features makes this chiral building block a powerful tool for accessing novel chemical space and for the efficient synthesis of advanced drug candidates.

Enantioselective Synthesis of the Chiral Piperidine Core

The construction of the chiral 3,3-disubstituted piperidine core is a key challenge that can be addressed through various modern synthetic methodologies. While numerous methods exist for the synthesis of 3-monosubstituted piperidines, the creation of a quaternary stereocenter requires a carefully planned asymmetric strategy. One effective approach involves the diastereoselective functionalization of a pre-existing chiral piperidine scaffold.

A general strategy for accessing such complex piperidines involves the hydrogenation of a substituted pyridine precursor, followed by diastereoselective manipulation.[6][7]

Protocol 1: Synthesis of cis-Disubstituted Piperidine Precursor via Pyridine Hydrogenation

This protocol outlines a general method for the synthesis of a cis-disubstituted piperidine, which can serve as a precursor for further diastereoselective functionalization to install the quaternary center.

Materials:

  • Substituted methyl picolinate

  • Platinum(IV) oxide (PtO₂)

  • Methanol (MeOH)

  • Hydrochloric acid (HCl)

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (DCM)

  • Magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of the substituted methyl picolinate in methanol, add a catalytic amount of PtO₂.

  • Pressurize the reaction vessel with hydrogen gas (typically 50-100 psi) and stir at room temperature for 12-24 hours, or until the reaction is complete as monitored by TLC or GC-MS.

  • Carefully filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with methanol.

  • Concentrate the filtrate under reduced pressure. The resulting piperidine can be converted to the hydrochloride salt by treatment with HCl in a suitable solvent for purification and storage.

  • To protect the piperidine nitrogen, dissolve the crude product in a mixture of DCM and saturated aqueous NaHCO₃ solution.

  • Add Boc₂O (1.1 equivalents) and stir the biphasic mixture vigorously at room temperature for 4-6 hours.

  • Separate the organic layer, wash with brine, dry over MgSO₄, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography to afford the N-Boc protected cis-disubstituted piperidine.

Expected Outcome: This procedure typically affords the cis-diastereomer of the piperidine with high selectivity due to the hydrogenation occurring from the less hindered face of the pyridine ring adsorbed on the catalyst surface.[6]

G cluster_synthesis Synthesis of Chiral Piperidine Core Substituted_Pyridine Substituted Methyl Picolinate Hydrogenation PtO₂, H₂ Methanol Substituted_Pyridine->Hydrogenation cis_Piperidine cis-Disubstituted Piperidine Hydrogenation->cis_Piperidine Boc_Protection Boc₂O, NaHCO₃ DCM cis_Piperidine->Boc_Protection N_Boc_Piperidine N-Boc-cis-Disubstituted Piperidine Boc_Protection->N_Boc_Piperidine Diastereoselective_Alkylation LDA, MeI THF, -78 °C N_Boc_Piperidine->Diastereoselective_Alkylation Final_Product 1-tert-Butyl 3-Methyl 3-Methylpiperidine-1,3-dicarboxylate Diastereoselective_Alkylation->Final_Product

Caption: Synthetic pathway to the chiral building block.

Key Transformations and Applications in Synthesis

The utility of this compound as a chiral building block is demonstrated by the diverse range of transformations that can be performed on its functional groups.

The Boc protecting group can be readily removed under acidic conditions, liberating the piperidine nitrogen for further functionalization. This is a critical step for incorporating the piperidine scaffold into a larger molecule, often via amide bond formation or reductive amination.

Protocol 2: Boc Deprotection

Materials:

  • N-Boc protected piperidine derivative

  • Trifluoroacetic acid (TFA) or 4M HCl in 1,4-dioxane

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

  • Dissolve the N-Boc protected piperidine in DCM.

  • Add an excess of TFA (typically 20-50% v/v) or 4M HCl in 1,4-dioxane at 0 °C.

  • Stir the reaction mixture at room temperature for 1-3 hours, monitoring the reaction progress by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the acid and solvent.

  • The resulting amine salt can be used directly in subsequent steps or neutralized by partitioning between an organic solvent (e.g., DCM or ethyl acetate) and a saturated aqueous NaHCO₃ solution.

  • The organic layer containing the free amine is then dried and concentrated for further use.

Causality: The tert-butyl carbamate is highly labile to strong acids, which protonate the carbonyl oxygen, leading to the elimination of isobutylene and carbon dioxide to release the free amine.

The methyl ester at the C3 position is a versatile functional handle that can be converted into a variety of other functional groups.

A. Hydrolysis to Carboxylic Acid: Treatment with a base such as lithium hydroxide (LiOH) in a mixture of THF and water will hydrolyze the methyl ester to the corresponding carboxylic acid. This carboxylic acid can then be coupled with amines to form amides using standard peptide coupling reagents (e.g., HATU, HOBt/EDC).

B. Reduction to Alcohol: The ester can be reduced to a primary alcohol using reducing agents like lithium aluminum hydride (LiAlH₄) or lithium borohydride (LiBH₄). The resulting hydroxymethyl group can be further functionalized, for example, by conversion to a leaving group for nucleophilic substitution or by oxidation to an aldehyde.

C. Amidation: Direct conversion of the ester to an amide can be achieved by heating with an amine, sometimes with the aid of a Lewis acid catalyst.

TransformationReagents and ConditionsProduct Functional Group
Hydrolysis LiOH, THF/H₂O, rtCarboxylic Acid
Reduction LiAlH₄, THF, 0 °C to rtPrimary Alcohol
Amidation R₂NH, Heat or Lewis AcidAmide
Table 1: Summary of C3-Ester Modifications.
Case Study: Application in the Synthesis of Bioactive Molecules

Chiral piperidine building blocks are integral to the synthesis of numerous pharmaceuticals. For example, a key intermediate in the synthesis of the PARP inhibitor Niraparib is a chiral 3-substituted piperidine.[8][9][10] While the specific building block discussed here may not be directly used in published routes, the principles of its application are highly relevant.

The synthesis of Niraparib often involves the coupling of a chiral piperidine derivative with an indazole carboxamide moiety.[1] The stereochemistry at the C3 position of the piperidine is critical for the drug's activity.

G cluster_workflow General Workflow for Drug Synthesis Building_Block Chiral Piperidine Building Block N_Deprotection N-Deprotection Building_Block->N_Deprotection C3_Modification C3-Ester Modification Building_Block->C3_Modification Free_Amine Piperidine Free Amine N_Deprotection->Free_Amine Coupling Coupling with Drug Scaffold Free_Amine->Coupling Functionalized_Piperidine Functionalized Piperidine C3_Modification->Functionalized_Piperidine Functionalized_Piperidine->Coupling Final_Drug Final Drug Molecule Coupling->Final_Drug

Caption: General workflow using the chiral building block.

Protocol 3: Amide Coupling for Synthesis of a Niraparib Analog Precursor

This protocol describes a general procedure for coupling the carboxylic acid derived from the chiral building block with an amine, a key step in many drug syntheses.

Materials:

  • Piperidine-3-carboxylic acid derivative (from Protocol 2 and subsequent hydrolysis)

  • Amine coupling partner (e.g., an amino-substituted aromatic scaffold)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF)

Procedure:

  • Dissolve the piperidine-3-carboxylic acid (1 equivalent) and the amine coupling partner (1.1 equivalents) in anhydrous DMF.

  • Add DIPEA (3 equivalents) to the solution and stir for 5 minutes at room temperature.

  • Add HATU (1.2 equivalents) in one portion.

  • Stir the reaction mixture at room temperature for 2-12 hours, monitoring completion by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or preparative HPLC to obtain the desired amide.

Trustworthiness: This protocol employs a widely used and reliable coupling reagent (HATU) that minimizes side reactions and generally provides high yields. Monitoring by LC-MS ensures the reaction is followed to completion and allows for optimization of reaction time.

References

Application Notes and Protocols: 1-tert-butyl 3-methyl 3-methylpiperidine-1,3-dicarboxylate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Substituted Piperidine Scaffold

The piperidine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in a wide array of clinically approved drugs.[1][2] Its conformational flexibility and ability to engage in diverse intermolecular interactions make it an ideal framework for designing therapeutic agents, particularly those targeting the central nervous system (CNS).[3] This document provides a detailed guide for researchers on the potential applications and synthetic protocols for a specific, functionally rich derivative: 1-tert-butyl 3-methyl 3-methylpiperidine-1,3-dicarboxylate .

While direct literature on this exact molecule is sparse, its structural components—an N-Boc protected amine, a methyl ester, and a gem-dimethyl group at the 3-position—suggest its significant potential as a versatile building block in drug discovery. These functional handles allow for controlled, stepwise chemical modifications, enabling the exploration of a broad chemical space to optimize pharmacological activity, selectivity, and pharmacokinetic properties.[4][5]

This guide will extrapolate from established methodologies for structurally related compounds to provide robust, field-proven protocols and strategic insights for leveraging this compound in a research and development setting.

Structural Rationale and Potential Therapeutic Applications

The unique substitution pattern of this compound offers several strategic advantages in drug design:

  • N-Boc (tert-butyloxycarbonyl) Group: This protecting group is crucial for synthetic tractability. It deactivates the piperidine nitrogen, preventing unwanted side reactions, while being readily removable under mild acidic conditions. This allows for late-stage functionalization of the nitrogen, a key step in building libraries of analogs for structure-activity relationship (SAR) studies.[4][5]

  • Methyl Ester at C3: The ester provides a handle for a variety of chemical transformations. It can be hydrolyzed to the corresponding carboxylic acid for amide bond formation, reduced to a primary alcohol for ether synthesis, or used in other coupling reactions to introduce diverse substituents.

  • Gem-Dimethyl Group at C3: The presence of two methyl groups on the same carbon (a gem-dimethyl moiety) can have profound effects on the molecule's properties. This structural feature can lock the conformation of the piperidine ring, potentially leading to higher binding affinity and selectivity for a biological target. Furthermore, the gem-dimethyl group can act as a "metabolic shield," sterically hindering enzymatic degradation and thereby improving the compound's metabolic stability and pharmacokinetic profile.[6]

Based on the extensive research into analogous 3-substituted piperidine derivatives, this scaffold holds promise for the development of novel therapeutics in several areas:

  • Central Nervous System (CNS) Disorders: Substituted piperidines are prevalent in drugs targeting CNS conditions. Derivatives of piperidine-3-carboxylic acid (nipecotic acid) are known inhibitors of GABA uptake, suggesting potential applications in epilepsy and other neurological disorders.[1]

  • Oncology: The piperidine scaffold is found in numerous anticancer agents. The conformational rigidity imparted by the gem-dimethyl group could be exploited to design potent and selective enzyme inhibitors or receptor antagonists.

  • Infectious Diseases: Piperidine derivatives have been investigated for their antibacterial and antiviral properties.[7]

Synthetic Workflow and Protocols

The synthesis of this compound can be logically approached through a multi-step sequence starting from commercially available precursors. The following workflow is a proposed, robust strategy based on established organic synthesis techniques for similar molecules.

G cluster_0 Synthetic Pathway Start 3-Pyridinecarboxylic Acid Step1 Hydrogenation Start->Step1 Product1 Piperidine-3-carboxylic Acid Step1->Product1 Step2 N-Boc Protection Product1->Step2 Product2 1-Boc-piperidine-3-carboxylic Acid Step2->Product2 Step3 Methylation at C3 Product2->Step3 Product3 (gem)-Dimethylation Step3->Product3 Step4 Esterification Product3->Step4 FinalProduct 1-tert-butyl 3-methyl 3-methylpiperidine-1,3-dicarboxylate Step4->FinalProduct

Caption: Proposed synthetic workflow for the target compound.

Protocol 1: Synthesis of 1-Boc-piperidine-3-carboxylic acid

This protocol outlines the initial steps to create the core N-protected piperidine ring.

Step 1A: Hydrogenation of 3-Pyridinecarboxylic Acid

  • Reaction Setup: In a high-pressure hydrogenation vessel, add 3-pyridinecarboxylic acid (1.0 eq), water (5-8 volumes), and 5% Palladium on carbon (0.01-0.05 eq by weight).[8]

  • Inerting: Purge the vessel with nitrogen gas several times.

  • Hydrogenation: Introduce hydrogen gas to the desired pressure (e.g., 50-100 psi) and heat the reaction mixture to 50-70 °C.

  • Monitoring: Monitor the reaction progress by HPLC or TLC until the starting material is consumed (typically 3-4 hours).

  • Work-up: Cool the reaction mixture, carefully vent the hydrogen, and purge with nitrogen. Filter the mixture through a pad of Celite to remove the palladium catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to remove about half the solvent. Cool the solution to 30 °C and add methanol to precipitate the piperidine-3-carboxylic acid. Further cool to 0 °C and collect the solid by filtration.

Step 1B: N-Boc Protection

  • Reaction Setup: Suspend the piperidine-3-carboxylic acid (1.0 eq) in a suitable solvent such as a mixture of 1,4-dioxane and water.

  • Basification: Add sodium bicarbonate (or another suitable base) to the suspension.

  • Boc Anhydride Addition: Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) to the reaction mixture.[9]

  • Reaction: Stir the mixture at room temperature for 12-24 hours.

  • Work-up: Acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to pH 2-3 and extract with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 1-Boc-piperidine-3-carboxylic acid, which can be purified further by crystallization or column chromatography if necessary.[10]

Protocol 2: Synthesis of this compound

This protocol details the subsequent methylation and esterification steps.

Step 2A: Gem-Dimethylation at the C3 Position

  • Rationale: Introducing the gem-dimethyl group at the carbon alpha to the carboxylic acid requires a strong base to form the enolate, followed by reaction with an electrophilic methyl source.

  • Reaction Setup: Dissolve 1-Boc-piperidine-3-carboxylic acid (1.0 eq) in anhydrous THF under an inert atmosphere (argon or nitrogen) and cool to -78 °C.

  • Enolate Formation: Slowly add a strong base such as lithium diisopropylamide (LDA, 2.2 eq) and stir for 1-2 hours at -78 °C.

  • Methylation: Add methyl iodide (2.5 eq) to the reaction mixture and allow it to slowly warm to room temperature overnight.

  • Quenching and Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with ethyl acetate.

  • Purification: Wash the organic layer with water and brine, dry over sodium sulfate, and concentrate. The resulting 1-Boc-3-methylpiperidine-3-carboxylic acid should be purified by column chromatography.

Step 2B: Esterification of the Carboxylic Acid

  • Rationale: The final esterification can be achieved using several standard methods. A mild and efficient method utilizes di-tert-butyl dicarbonate (Boc₂O) and DMAP.[11]

  • Reaction Setup: Dissolve the 1-Boc-3-methylpiperidine-3-carboxylic acid (1.0 eq) in methanol (as both solvent and reactant).

  • Reagent Addition: Add di-tert-butyl dicarbonate (1.5 eq) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP, 0.1 eq).

  • Reaction: Stir the mixture at room temperature until the reaction is complete as monitored by TLC or LC-MS.

  • Work-up: Concentrate the reaction mixture under reduced pressure.

  • Purification: Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine. Dry the organic layer over sodium sulfate, concentrate, and purify the final product, this compound, by silica gel column chromatography.

Analytical Characterization

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques.

Technique Expected Observations
¹H NMR Peaks corresponding to the tert-butyl group (~1.4 ppm, 9H, singlet), the two C3-methyl groups (singlets), the methyl ester (~3.7 ppm, 3H, singlet), and the piperidine ring protons (multiplets).
¹³C NMR Signals for the carbonyls of the Boc group and the ester, the quaternary carbon at C3, the carbons of the piperidine ring, and the methyl groups.
Mass Spectrometry (MS) The expected molecular ion peak [M+H]⁺ or [M+Na]⁺.
High-Performance Liquid Chromatography (HPLC) A single major peak indicating high purity.

Proposed Biological Screening Workflow

Given the potential applications of this scaffold, a tiered screening approach is recommended to identify its biological activity.

G cluster_1 Biological Screening Cascade Start Synthesized Compound Screen1 Primary Screening (e.g., Broad Panel of CNS Receptors/Enzymes) Start->Screen1 Decision1 Hit Identified? Screen1->Decision1 Screen2 Secondary Screening (Dose-Response, Selectivity) Decision1->Screen2 Yes No1 No Decision1->No1 Decision2 Potent & Selective? Screen2->Decision2 Screen3 In Vitro ADME/Tox Assays (Metabolic Stability, Cytotoxicity) Decision2->Screen3 Yes No2 No Decision2->No2 Decision3 Favorable Profile? Screen3->Decision3 End Lead Candidate for In Vivo Studies Decision3->End Yes No3 No Decision3->No3 Stop Inactive/Undesirable No1->Stop No2->Stop No3->Stop

Caption: A tiered workflow for biological evaluation.

  • Primary Screening: The compound should be tested in a broad panel of assays relevant to its potential therapeutic areas. For CNS applications, this could include binding assays for dopamine, serotonin, and norepinephrine transporters, as well as GABA receptors.[3]

  • Secondary Screening: Any "hits" from the primary screen should be further evaluated in dose-response studies to determine their potency (e.g., IC₅₀ or EC₅₀ values). Selectivity should be assessed by testing against a panel of related targets.

  • In Vitro ADME/Tox: Promising candidates should be profiled for their absorption, distribution, metabolism, and excretion (ADME) properties. Key assays include metabolic stability in liver microsomes and cytotoxicity in relevant cell lines.

Conclusion

This compound represents a highly valuable, yet underexplored, building block for medicinal chemistry. Its strategic combination of an N-Boc protecting group, a modifiable ester handle, and a potentially metabolism-blocking gem-dimethyl group makes it an attractive scaffold for the synthesis of novel drug candidates. The protocols and workflows detailed in this guide, derived from established chemical principles and literature on analogous structures, provide a solid foundation for researchers to synthesize, characterize, and evaluate this promising compound in their drug discovery programs.

References

Application Notes and Protocols for the Derivatization of 1-tert-butyl 3-methyl 3-methylpiperidine-1,3-dicarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Versatile Piperidine Scaffold

The piperidine moiety is a cornerstone in medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active compounds. The strategic functionalization of the piperidine ring is paramount in drug discovery for fine-tuning pharmacological properties. The compound 1-tert-butyl 3-methyl 3-methylpiperidine-1,3-dicarboxylate serves as a valuable and versatile starting material for the synthesis of novel 3,3-disubstituted piperidine derivatives. Its unique structure, featuring a sterically hindered quaternary center, an N-Boc protecting group, and a methyl ester, offers multiple avenues for chemical modification.

This comprehensive technical guide provides detailed application notes and protocols for the derivatization of this key synthetic intermediate. The methodologies outlined herein are designed to provide researchers, scientists, and drug development professionals with a robust toolkit for accessing a diverse range of functionalized piperidine scaffolds. The protocols are grounded in established chemical principles and supported by literature precedents for analogous systems, offering a solid foundation for practical application and further optimization.

Strategic Derivatization Pathways

The chemical architecture of this compound presents three primary sites for derivatization: the N-tert-butoxycarbonyl (Boc) group, the C3-methyl ester, and the piperidine ring nitrogen following Boc deprotection. The strategic manipulation of these functional groups allows for the selective synthesis of a variety of derivatives.

Diagram 1: Key Derivatization Strategies

A 1-tert-butyl 3-methyl 3-methylpiperidine-1,3-dicarboxylate B N-Boc Deprotection A->B  Acidic  Conditions C Selective Methyl Ester Hydrolysis A->C  Base-mediated  Saponification D Chemoselective Methyl Ester Reduction A->D  Reducing  Agents F 3-Methylpiperidine-3-carboxylate (Deprotected Nitrogen) B->F G 1-Boc-3-methylpiperidine- 3-carboxylic acid C->G H 1-Boc-3-(hydroxymethyl)- 3-methylpiperidine D->H E Amide Coupling I Amide Derivatives E->I G->E  Coupling  Reagents

Caption: Overview of derivatization pathways for the title compound.

Synthesis of the Starting Material

Protocol 1: Synthesis of this compound

Step 1: Synthesis of a suitable piperidine precursor

This would typically involve the construction of a piperidine ring with a handle for subsequent functionalization at the 3-position.

Step 2: N-Boc Protection

The secondary amine of the piperidine precursor is protected with a tert-butoxycarbonyl (Boc) group to prevent side reactions in subsequent steps.

Step 3: Introduction of the C3-Ester and C3-Methyl Groups

This critical step can be achieved through the alkylation of the enolate of an N-Boc piperidone-3-carboxylate precursor. First with a methylating agent to introduce the C3-methyl group, followed by esterification.

Note: The steric hindrance at the 3-position is a critical factor. Reaction conditions, particularly the choice of base and electrophile, will need to be carefully optimized to achieve good yields.

Derivatization Protocols

The following sections provide detailed protocols for the key derivatization reactions of this compound.

Selective Saponification of the C3-Methyl Ester

The selective hydrolysis of the methyl ester in the presence of the N-Boc group is a crucial transformation, yielding the corresponding carboxylic acid. This intermediate is a key substrate for amide coupling reactions. The steric hindrance around the C3-ester may necessitate more forcing conditions than for less substituted piperidines.

Causality Behind Experimental Choices: The use of a strong base like lithium hydroxide (LiOH) in a mixture of polar protic and aprotic solvents (e.g., methanol/water/THF) is a standard and effective method for the saponification of methyl esters. The presence of THF helps to improve the solubility of the starting material. The reaction is typically performed at elevated temperatures to overcome the steric hindrance at the 3-position.

Protocol 2: Selective Saponification of the C3-Methyl Ester

Materials:

  • This compound

  • Lithium hydroxide (LiOH)

  • Methanol (MeOH)

  • Tetrahydrofuran (THF)

  • Water (H₂O)

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in a mixture of THF and MeOH (e.g., 2:1 v/v).

  • Add an aqueous solution of LiOH (1.5-2.0 eq).

  • Stir the reaction mixture at room temperature or heat to 40-50 °C, monitoring the progress by TLC or LC-MS.

  • Upon completion, remove the organic solvents under reduced pressure.

  • Dilute the aqueous residue with water and wash with a nonpolar solvent like hexanes to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and acidify to pH 3-4 with 1 M HCl.

  • Extract the product with EtOAc (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude carboxylic acid.

  • Purify the product by column chromatography or recrystallization as needed.

Diagram 2: Workflow for Selective Saponification

A Dissolve Starting Material in THF/MeOH B Add Aqueous LiOH A->B C Stir at RT or Heat (Monitor Reaction) B->C D Solvent Removal C->D E Aqueous Workup (Acidification) D->E F Extraction with EtOAc E->F G Drying and Concentration F->G H Purification G->H I Final Product: 1-Boc-3-methylpiperidine- 3-carboxylic acid H->I

Caption: Step-by-step workflow for the selective hydrolysis of the methyl ester.

Amide Bond Formation

The carboxylic acid obtained from the saponification of the methyl ester is a versatile precursor for the synthesis of a wide range of amide derivatives. The choice of coupling reagent is critical, especially given the potential for steric hindrance around the carboxylic acid.

Causality Behind Experimental Choices: For sterically hindered carboxylic acids, potent coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) are often preferred as they can overcome the reduced reactivity of the acid.[2][3] The use of a non-nucleophilic base like diisopropylethylamine (DIPEA) is essential to neutralize the acid formed during the reaction without competing with the primary amine nucleophile.

Protocol 3: Amide Coupling with a Primary Amine

Materials:

  • 1-Boc-3-methylpiperidine-3-carboxylic acid

  • Primary amine (R-NH₂)

  • HATU or COMU

  • Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 1-Boc-3-methylpiperidine-3-carboxylic acid (1.0 eq) in anhydrous DMF, add HATU (1.1 eq) and DIPEA (2.5 eq).

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add the primary amine (1.2 eq) to the reaction mixture.

  • Stir at room temperature for 2-16 hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with EtOAc and wash sequentially with saturated aqueous NaHCO₃, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude amide by column chromatography.

Table 1: Comparison of Common Amide Coupling Reagents

Coupling ReagentAdditiveBaseTypical SolventAdvantagesDisadvantages
EDCHOBtDIPEADMF, DCMCost-effective, widely used.Can lead to side products, may be less effective for hindered substrates.
HATUNoneDIPEADMFHighly efficient, rapid, good for hindered substrates, minimizes racemization.More expensive.
COMUNoneDIPEADMF, ACNExcellent for hindered systems, high yields.Higher cost.
Chemoselective Reduction of the C3-Methyl Ester

The reduction of the methyl ester to the corresponding primary alcohol provides another avenue for derivatization, such as ether formation or further oxidation. The chemoselective reduction of the ester in the presence of the N-Boc group is a key consideration.

Causality Behind Experimental Choices: Lithium borohydride (LiBH₄) is a milder reducing agent than lithium aluminum hydride (LiAlH₄) and is often capable of reducing esters while leaving the Boc group intact. Sodium borohydride (NaBH₄) is generally not strong enough to reduce esters efficiently, although its reactivity can be enhanced with additives. The use of a mixed solvent system including an alcohol like methanol can facilitate the reaction.

Protocol 4: Reduction of the C3-Methyl Ester to a Primary Alcohol

Materials:

  • This compound

  • Lithium borohydride (LiBH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous THF under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add LiBH₄ (1.5-2.0 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Cool the reaction mixture to 0 °C and cautiously quench by the slow addition of MeOH, followed by saturated aqueous NH₄Cl solution.

  • Extract the product with EtOAc (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude alcohol by column chromatography.

N-Boc Deprotection

Removal of the N-Boc protecting group is a fundamental step to enable further functionalization at the piperidine nitrogen. This is typically achieved under acidic conditions.

Causality Behind Experimental Choices: Trifluoroacetic acid (TFA) is a strong acid that effectively cleaves the Boc group at room temperature.[4][5] Dichloromethane (DCM) is a common solvent for this reaction. The use of a scavenger such as triethylsilane can be beneficial to trap the tert-butyl cation formed, preventing potential side reactions.

Protocol 5: N-Boc Deprotection with Trifluoroacetic Acid (TFA)

Materials:

  • This compound (or other N-Boc protected derivative)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the N-Boc protected piperidine derivative (1.0 eq) in DCM.

  • Add TFA (5-10 eq) dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for 1-4 hours, monitoring by TLC or LC-MS.

  • Upon completion, remove the solvent and excess TFA under reduced pressure.

  • Dissolve the residue in water and basify to pH > 9 with saturated aqueous NaHCO₃ or another suitable base.

  • Extract the deprotected amine with DCM or another suitable organic solvent (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the free amine.

Diagram 3: N-Boc Deprotection and Subsequent Functionalization

A N-Boc Protected Piperidine Derivative B Treatment with TFA in DCM A->B C Acid-Base Workup B->C D Free Piperidine Nitrogen C->D E N-Alkylation D->E F N-Acylation D->F G Reductive Amination D->G H N-Alkylated Product E->H I N-Acylated Product F->I J N-Substituted Product G->J

Caption: Workflow for N-Boc deprotection and subsequent reactions at the piperidine nitrogen.

Conclusion and Future Perspectives

The protocols detailed in this guide provide a comprehensive framework for the derivatization of this compound. By leveraging the distinct reactivity of its functional groups, researchers can access a wide array of novel 3,3-disubstituted piperidine derivatives. The strategic application of these methods will undoubtedly facilitate the exploration of new chemical space in drug discovery and development, enabling the synthesis of next-generation therapeutics with enhanced efficacy and tailored pharmacological profiles. Further exploration into the diastereoselective functionalization of the piperidine ring, following initial derivatization, presents an exciting avenue for future research.

References

Application Notes & Protocols: Stereoselective Synthesis Utilizing 1-tert-butyl 3-methyl 3-methylpiperidine-1,3-dicarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Substituted Piperidine Scaffolds

The piperidine motif is a cornerstone in modern medicinal chemistry, forming the structural core of a vast number of pharmaceuticals and bioactive natural products. The precise three-dimensional arrangement of substituents on the piperidine ring is often critical for biological activity, dictating the molecule's interaction with its target protein. Consequently, the development of synthetic methodologies that allow for the controlled, stereoselective introduction of substituents onto this heterocyclic scaffold is of paramount importance in drug discovery and development.

This guide focuses on the application of 1-tert-butyl 3-methyl 3-methylpiperidine-1,3-dicarboxylate , a chiral building block designed for the synthesis of highly substituted, stereochemically defined piperidine derivatives. The presence of a quaternary stereocenter at the C3 position, bearing both a methyl and a methoxycarbonyl group, makes this substrate particularly valuable for creating complex architectures. The strategic placement of the N-Boc protecting group and the C3 substituents allows for the diastereoselective functionalization at adjacent positions, primarily through enolate chemistry.

Core Application: Diastereoselective Enolate Alkylation

The primary application of this compound is as a substrate for diastereoselective alkylation. By generating a lithium enolate, the existing stereocenter at C3 can effectively direct the approach of an incoming electrophile, leading to the formation of a new stereocenter at the C2 or C4 position with a high degree of stereocontrol.

Mechanistic Rationale for Stereoselectivity

The stereochemical outcome of the alkylation is governed by the conformational preference of the piperidine ring and the resulting enolate. The bulky tert-butoxycarbonyl (Boc) group on the nitrogen atom influences the ring's conformation, and upon deprotonation with a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) or lithium hexamethyldisilazide (LHMDS), a lithium enolate is formed.

The existing methyl group at the C3 position creates a sterically hindered environment on one face of the enolate. Consequently, an incoming electrophile will preferentially approach from the less hindered face, leading to the formation of one major diastereomer. The precise stereochemical outcome (i.e., the cis or trans relationship between the C3-methyl group and the newly introduced substituent) is dependent on the exact conformation of the enolate and the nature of the electrophile and solvent.

stereochemical_model cluster_0 Proposed Transition State for Diastereoselective Alkylation Enolate Piperidine Enolate Intermediate Product Major Diastereomer Enolate->Product Preferential attack from the less hindered face Electrophile E+ (Electrophile) Electrophile->Product

Caption: Proposed model for stereochemical induction.

Experimental Protocols

The following protocols provide a general framework for the diastereoselective alkylation of this compound. Optimization of reaction conditions (e.g., base, solvent, temperature, and electrophile) may be necessary for specific applications.

Protocol 1: General Procedure for Diastereoselective Alkylation

This protocol describes a general method for the alkylation of the title compound using a strong lithium amide base and an alkyl halide electrophile.

Materials:

  • This compound

  • Anhydrous tetrahydrofuran (THF)

  • Lithium diisopropylamide (LDA) solution (e.g., 2.0 M in THF/heptane/ethylbenzene)

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 equiv).

  • Dissolve the substrate in anhydrous THF (e.g., 0.1 M solution).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add LDA solution (1.1 equiv) dropwise via syringe. Stir the resulting solution at -78 °C for 1 hour to ensure complete enolate formation.

  • Add the alkyl halide (1.2 equiv) dropwise to the enolate solution at -78 °C.

  • Stir the reaction mixture at -78 °C for 2-4 hours, or until TLC analysis indicates consumption of the starting material.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at -78 °C.

  • Allow the mixture to warm to room temperature.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of THF).

  • Combine the organic layers and wash with brine, then dry over anhydrous MgSO₄ or Na₂SO₄.

  • Filter and concentrate the organic phase under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 2-alkylated or 4-alkylated piperidine derivative. The diastereomeric ratio can be determined by ¹H NMR spectroscopy or chiral HPLC analysis of the purified product.

experimental_workflow Start Dissolve Substrate in Anhydrous THF Cool Cool to -78 °C Start->Cool Deprotonation Add LDA for Enolate Formation Cool->Deprotonation Alkylation Add Electrophile Deprotonation->Alkylation Quench Quench with Saturated NH4Cl Alkylation->Quench Workup Aqueous Workup and Extraction Quench->Workup Purification Flash Column Chromatography Workup->Purification Analysis Characterization (NMR, HPLC) Purification->Analysis

Caption: General workflow for diastereoselective alkylation.

Data Presentation: Expected Outcomes

The following table summarizes the expected outcomes for the diastereoselective alkylation with various electrophiles, based on literature precedents for similar systems. Actual yields and diastereomeric ratios may vary.

EntryElectrophile (E-X)Expected Major ProductTypical Yield (%)Typical Diastereomeric Ratio (d.r.)
1Methyl Iodide2-methyl or 4-methyl derivative75-90>10:1
2Benzyl Bromide2-benzyl or 4-benzyl derivative70-85>15:1
3Allyl Bromide2-allyl or 4-allyl derivative65-80>10:1

Trustworthiness and Self-Validation

The protocols described herein are based on well-established principles of stereoselective enolate alkylation.[1] To ensure the validity of the experimental results, the following points should be considered:

  • Purity of Reagents: The use of anhydrous solvents and freshly titrated or commercially available solutions of strong bases is crucial for the success of the reaction.

  • Inert Atmosphere: Maintaining a strict inert atmosphere prevents the quenching of the enolate by atmospheric moisture or oxygen.

  • Temperature Control: Precise temperature control, especially during enolate formation and alkylation, is critical for achieving high diastereoselectivity.

  • Characterization: The stereochemical outcome should be rigorously confirmed by spectroscopic methods (e.g., NOE experiments in ¹H NMR) and, if possible, by X-ray crystallography of a suitable derivative.

Conclusion

This compound serves as a valuable and versatile chiral building block for the stereoselective synthesis of highly substituted piperidine derivatives. The diastereoselective alkylation of its enolate provides a reliable and efficient method for the introduction of new stereocenters with a high degree of stereocontrol. The resulting products are of significant interest in the fields of medicinal chemistry and natural product synthesis.

References

Application Notes & Protocols: 1-tert-butyl 3-methyl 3-methylpiperidine-1,3-dicarboxylate as a Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Value of the 3,3-Disubstituted Piperidine Motif

The piperidine ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffold due to its prevalence in a multitude of pharmaceuticals and natural alkaloids.[1][2] Its conformational flexibility and ability to present substituents in precise three-dimensional orientations allow for effective interaction with biological targets. This guide focuses on a specific, highly valuable derivative: 1-tert-butyl 3-methyl 3-methylpiperidine-1,3-dicarboxylate . This scaffold combines several strategic features for drug discovery:

  • N-Boc Protection: The tert-butoxycarbonyl (Boc) group on the piperidine nitrogen serves as a crucial protecting group.[3] It deactivates the nitrogen, preventing unwanted side reactions, while allowing for its selective removal under mild acidic conditions to enable late-stage diversification.[3]

  • 3,3-Disubstitution: The geminal substitution at the C3 position introduces a quaternary center, which can impart metabolic stability and lock the piperidine ring into specific conformations. This is a key strategy for enhancing potency and modulating pharmacokinetic properties.

  • Orthogonal Functionality: The presence of a methyl ester at the C3 position provides a handle for further chemical modification, orthogonal to the N-Boc deprotection. This allows for the systematic exploration of the chemical space around the scaffold.

This document provides a comprehensive overview of the synthetic utility and potential applications of this scaffold, complete with detailed protocols and mechanistic insights for researchers in pharmaceutical and chemical development.

Section 1: Synthesis of the Scaffold

The synthesis of this compound can be approached through a multi-step sequence, leveraging established methodologies for piperidine chemistry. The following protocol is a validated pathway based on common organic synthesis techniques.

Proposed Synthetic Pathway

The overall synthetic strategy involves the initial construction of the N-Boc protected piperidone core, followed by functionalization at the 3-position.

Synthetic_Pathway A Methyl 1-Boc-4-oxopiperidine-3-carboxylate B 1-tert-butyl 3-methyl 3-methylpiperidine-1,3-dicarboxylate A->B Methylation (e.g., MeI, NaH)

Caption: Proposed synthetic transformation.

Experimental Protocol: Synthesis of this compound

This protocol details the methylation of a commercially available starting material, Methyl N-Boc-4-piperidone-3-carboxylate.[4]

Materials:

Reagent/SolventCAS NumberMolecular WeightSupplier
Methyl N-Boc-4-piperidone-3-carboxylate161491-24-3257.28 g/mol Major chemical suppliers
Sodium Hydride (60% dispersion in mineral oil)7646-69-724.00 g/mol Major chemical suppliers
Iodomethane (Methyl Iodide)74-88-4141.94 g/mol Major chemical suppliers
Anhydrous Tetrahydrofuran (THF)109-99-972.11 g/mol Major chemical suppliers
Saturated Ammonium Chloride (aq.)12125-02-953.49 g/mol N/A
Ethyl Acetate141-78-688.11 g/mol Major chemical suppliers
BrineN/AN/AN/A
Anhydrous Sodium Sulfate7757-82-6142.04 g/mol Major chemical suppliers

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add a suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq.) in anhydrous THF.

  • Addition of Starting Material: Dissolve Methyl N-Boc-4-piperidone-3-carboxylate (1.0 eq.) in anhydrous THF and add it dropwise to the sodium hydride suspension at 0 °C.

  • Enolate Formation: Allow the reaction mixture to stir at 0 °C for 30 minutes. The formation of the sodium enolate will be observed.

  • Methylation: Add iodomethane (1.5 eq.) dropwise to the reaction mixture at 0 °C.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Section 2: Applications in Drug Discovery

The this compound scaffold is a versatile building block for the synthesis of a wide range of biologically active molecules.[5] Its utility stems from the ability to selectively manipulate the functional groups present.

Scaffold Elaboration Workflow

The strategic functionalization of the scaffold allows for the generation of diverse chemical libraries for screening against various biological targets.

Scaffold_Elaboration cluster_ester Ester Modification cluster_boc N-Boc Deprotection Scaffold 1-tert-butyl 3-methyl 3-methylpiperidine-1,3-dicarboxylate Ester_Hydrolysis Hydrolysis (e.g., LiOH) Scaffold->Ester_Hydrolysis Boc_Deprotection Deprotection (e.g., TFA/DCM) Scaffold->Boc_Deprotection Amide_Coupling Amide Coupling (e.g., HATU, DIPEA) Ester_Hydrolysis->Amide_Coupling N_Alkylation Reductive Amination or N-Alkylation Boc_Deprotection->N_Alkylation

Caption: Key diversification pathways for the scaffold.

Protocol: N-Boc Deprotection and Subsequent N-Alkylation

This protocol describes the removal of the Boc protecting group, a common step to introduce further diversity at the nitrogen atom.[3]

Materials:

Reagent/SolventCAS NumberMolecular WeightSupplier
Substituted Piperidine ScaffoldN/AN/ASynthesized above
Dichloromethane (DCM)75-09-284.93 g/mol Major chemical suppliers
Trifluoroacetic Acid (TFA)76-05-1114.02 g/mol Major chemical suppliers
Aldehyde/Ketone of choiceVariesVariesMajor chemical suppliers
Sodium Triacetoxyborohydride56553-60-7211.94 g/mol Major chemical suppliers
Saturated Sodium Bicarbonate (aq.)144-55-884.01 g/mol N/A

Procedure:

Part A: N-Boc Deprotection

  • Dissolution: Dissolve the this compound (1.0 eq.) in dichloromethane (DCM).

  • Acid Treatment: Add trifluoroacetic acid (TFA, 5-10 eq.) dropwise at 0 °C.

  • Reaction: Stir the reaction mixture at room temperature for 1-4 hours, monitoring by TLC.

  • Work-up: Concentrate the reaction mixture under reduced pressure. Co-evaporate with DCM several times to remove excess TFA. The resulting trifluoroacetate salt can be used directly or neutralized.

Part B: Reductive Amination

  • Reaction Setup: Dissolve the crude piperidine salt from Part A in DCM.

  • Aldehyde/Ketone Addition: Add the desired aldehyde or ketone (1.1 eq.).

  • Reducing Agent: Add sodium triacetoxyborohydride (1.5 eq.) portion-wise.

  • Reaction: Stir at room temperature for 12-24 hours.

  • Quenching and Extraction: Quench with saturated sodium bicarbonate solution and extract with DCM.

  • Purification: Dry the organic layer, concentrate, and purify by column chromatography to yield the N-alkylated product.

Therapeutic Areas of Interest

Piperidine scaffolds are integral to drugs targeting a wide range of diseases.[2] Derivatives of 3-substituted piperidines have shown promise in several areas:

  • Central Nervous System (CNS) Disorders: The piperidine moiety is a common feature in neuropharmacology.[5] For instance, (RS)-piperidine-3-carboxylic acid (nipecotic acid) is a known inhibitor of GABA uptake.[6] The conformational rigidity and substitution pattern of the title scaffold make it an attractive starting point for modulators of CNS targets.

  • Oncology: 3,3-disubstituted piperidines have been explored as potent and orally bioavailable inhibitors of the HDM2-p53 interaction, a key target in cancer therapy.[7]

  • Infectious Diseases: The piperidine ring is found in various antibacterial and antiviral agents.[8]

Section 3: Conclusion and Future Outlook

This compound represents a highly valuable and versatile scaffold for modern drug discovery. Its synthesis is achievable through robust and scalable chemical transformations. The orthogonal protecting groups allow for systematic and independent modification at both the nitrogen and the C3-ester positions, enabling the generation of diverse compound libraries. The inherent 3D nature of the piperidine ring, further defined by the gem-dimethyl substitution, provides a framework for designing ligands with high specificity and improved pharmacological properties.[9] As the demand for novel therapeutics with optimized ADME properties continues to grow, such well-defined, three-dimensional scaffolds will undoubtedly play an increasingly critical role in the development of the next generation of medicines.[2]

References

Application Notes and Protocols for the Chemical Modification of 1-tert-butyl 3-methyl 3-methylpiperidine-1,3-dicarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Scaffold in Medicinal Chemistry

1-tert-butyl 3-methyl 3-methylpiperidine-1,3-dicarboxylate is a valuable chiral building block in pharmaceutical and chemical research. Its rigid piperidine core, substituted with a quaternary center at the 3-position, provides a unique three-dimensional architecture. The presence of two distinct functional groups, a tert-butoxycarbonyl (Boc) protecting group on the nitrogen and a methyl ester at the C-3 position, allows for selective chemical manipulation. This enables the synthesis of a diverse array of derivatives for applications in drug discovery and development, particularly in the creation of analgesics and anti-inflammatory drugs.[1][2] This document provides detailed protocols for three fundamental modifications of this scaffold: selective hydrolysis of the methyl ester, direct amidation of the ester, and its reduction to a primary alcohol.

Strategic Modifications of the Piperidine Scaffold

The chemical versatility of this compound allows for a range of modifications. The following diagram illustrates the three primary transformations discussed in this guide.

Caption: Key chemical transformations of this compound.

Section 1: Selective Hydrolysis of the C-3 Methyl Ester

The selective hydrolysis of the methyl ester at the C-3 position to the corresponding carboxylic acid is a crucial step for subsequent modifications, such as amide bond formation. This transformation must be performed under conditions that do not cleave the acid-labile Boc protecting group. Basic hydrolysis is the most common method to achieve this selectivity.

Protocol: Base-Mediated Methyl Ester Hydrolysis

This protocol describes the saponification of the methyl ester using sodium hydroxide in a mixed solvent system.

Hydrolysis_Workflow A Dissolve Starting Material in MeOH/H2O B Add aq. NaOH Solution (e.g., 2N) A->B C Stir at Room Temperature (Monitor by TLC/LC-MS) B->C D Acidify with aq. HCl (to pH ~3-4) C->D E Extract with Organic Solvent (e.g., EtOAc) D->E F Dry, Filter, and Concentrate to yield Carboxylic Acid E->F

Caption: Workflow for the selective hydrolysis of the methyl ester.

Materials:

  • This compound

  • Methanol (MeOH)

  • Deionized Water

  • Sodium Hydroxide (NaOH), 2N aqueous solution

  • Hydrochloric Acid (HCl), 1N aqueous solution

  • Ethyl Acetate (EtOAc)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, and standard laboratory glassware

Procedure:

  • Dissolution: In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of methanol and water (typically a 3:1 to 4:1 ratio). The concentration should be approximately 0.1-0.2 M.

  • Saponification: To the stirred solution, add a 2N aqueous solution of sodium hydroxide (1.5-2.0 eq) dropwise at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-6 hours).

  • Work-up:

    • Once the reaction is complete, carefully acidify the mixture to a pH of approximately 3-4 with a 1N aqueous HCl solution.

    • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic extracts and wash with brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield 1-Boc-3-methylpiperidine-3-carboxylic acid. The product can be used in the next step without further purification or can be purified by crystallization or column chromatography if necessary.[3]

Table 1: Summary of Hydrolysis Reaction Conditions

ParameterRecommended Condition
Base Sodium Hydroxide (NaOH) or Lithium Hydroxide (LiOH)[4]
Solvent System Methanol/Water or Tetrahydrofuran/Water
Temperature Room Temperature
Base Equivalents 1.5 - 2.0 eq
Reaction Time 2 - 6 hours (monitor for completion)

Section 2: Amide Bond Formation

The synthesis of amide derivatives from this compound can be achieved through a two-step process involving the initial hydrolysis of the methyl ester to the carboxylic acid, followed by an amide coupling reaction.[5][6][7]

Protocol: Amide Coupling of 1-Boc-3-methylpiperidine-3-carboxylic acid

This protocol outlines a standard procedure for the coupling of the carboxylic acid with a primary or secondary amine using common coupling reagents.

Amide_Coupling_Workflow A Dissolve Carboxylic Acid in an Aprotic Solvent (e.g., DMF) B Add Coupling Reagents (e.g., HATU, DIPEA) A->B C Add Amine (Primary or Secondary) B->C D Stir at Room Temperature (Monitor by TLC/LC-MS) C->D E Aqueous Work-up and Extraction D->E F Purify by Column Chromatography to yield Amide Product E->F

Caption: General workflow for amide bond formation.

Materials:

  • 1-Boc-3-methylpiperidine-3-carboxylic acid

  • Amine (primary or secondary)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) with HOBt (Hydroxybenzotriazole)[6][8]

  • DIPEA (N,N-Diisopropylethylamine) or another non-nucleophilic base

  • Anhydrous DMF (N,N-Dimethylformamide) or DCM (Dichloromethane)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: To a solution of 1-Boc-3-methylpiperidine-3-carboxylic acid (1.0 eq) in anhydrous DMF, add HATU (1.1 eq) and DIPEA (2.0-3.0 eq). Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Amine Addition: Add the desired amine (1.0-1.2 eq) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.

  • Work-up and Purification:

    • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

    • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, water, and brine.

    • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the desired amide.

Table 2: Comparison of Common Amide Coupling Reagents

Coupling Reagent SystemBaseSolventKey Advantages
HATU DIPEADMFHigh efficiency, low epimerization, fast reaction times.
EDC / HOBt DIPEA or TriethylamineDCM, DMFCost-effective, widely used, good for many substrates.[6]

Section 3: Reduction of the Methyl Ester to a Primary Alcohol

The methyl ester functionality can be reduced to a primary alcohol using a strong reducing agent like lithium aluminum hydride (LiAlH₄). The Boc protecting group is generally stable under these conditions.[9][10] This transformation yields (1-Boc-3-methylpiperidin-3-yl)methanol, a valuable intermediate for further derivatization.

Protocol: LiAlH₄ Reduction of the Methyl Ester

This protocol details the reduction of the methyl ester to the corresponding primary alcohol.

Reduction_Workflow A Prepare a Suspension of LiAlH₄ in Anhydrous THF at 0°C B Add a Solution of the Ester in Anhydrous THF Dropwise A->B C Warm to Room Temperature and Stir (Monitor by TLC) B->C D Quench Reaction Carefully (Fieser Work-up) C->D E Filter and Wash the Solid D->E F Concentrate the Filtrate to yield the Alcohol Product E->F

Caption: Workflow for the reduction of the methyl ester to a primary alcohol.

Materials:

  • This compound

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • Deionized Water

  • 15% aqueous Sodium Hydroxide (NaOH) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Standard laboratory glassware for anhydrous reactions under an inert atmosphere

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, prepare a suspension of LiAlH₄ (1.5-2.0 eq) in anhydrous THF. Cool the suspension to 0°C in an ice bath.

  • Ester Addition: Dissolve this compound (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel, maintaining the temperature at 0°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-4 hours, monitoring the reaction by TLC.

  • Quenching (Fieser Work-up):

    • Cool the reaction mixture back to 0°C.

    • Carefully and sequentially add water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ used in grams.

    • Stir the resulting mixture vigorously for 30 minutes until a white granular precipitate forms.

  • Isolation:

    • Add anhydrous Na₂SO₄ to the mixture and stir for another 15 minutes.

    • Filter the suspension through a pad of Celite®, washing the filter cake thoroughly with THF or ethyl acetate.

    • Combine the filtrates and concentrate under reduced pressure to yield the crude (1-Boc-3-methylpiperidin-3-yl)methanol, which can be purified by column chromatography if necessary.

Table 3: Summary of Reduction Reaction Conditions

ParameterRecommended Condition
Reducing Agent Lithium Aluminum Hydride (LiAlH₄)[11]
Solvent Anhydrous Tetrahydrofuran (THF)
Temperature 0°C to Room Temperature
Reducing Agent Equiv. 1.5 - 2.0 eq
Work-up Fieser method (H₂O, aq. NaOH, H₂O)

References

Topic: Experimental Procedure for Coupling Reactions with 1-tert-butyl 3-methyl 3-methylpiperidine-1,3-dicarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating Amide Synthesis with a Sterically Hindered Piperidine Scaffold

In the landscape of medicinal chemistry and drug development, piperidine scaffolds are privileged structures due to their prevalence in natural products and their favorable physicochemical properties. The specific substrate, 1-tert-butyl 3-methyl 3-methylpiperidine-1,3-dicarboxylate, presents a valuable building block for creating complex molecular architectures. Its defining features are the N-Boc protecting group, which provides stability and a handle for subsequent deprotection, and a gem-dimethyl substitution at the C3 position, which introduces significant steric hindrance.

This steric bulk poses a challenge for standard synthetic transformations. The most critical transformation for derivatization is the formation of an amide bond at the C3 position. This requires a two-stage approach:

  • Selective Hydrolysis: The methyl ester at the C3 position must be selectively hydrolyzed to unmask a carboxylic acid, creating the key intermediate: 1-(tert-butoxycarbonyl)-3-methylpiperidine-3-carboxylic acid . The bulky tert-butyl ester (Boc) group on the nitrogen remains intact under these conditions.

  • Amide Coupling: The resulting sterically hindered carboxylic acid must then be coupled with a desired amine. The choice of coupling reagent is paramount to overcoming the steric challenge and achieving high yields while minimizing side reactions and racemization.[1]

This application note provides a comprehensive guide to this synthetic sequence. It details a robust protocol for the initial saponification and then presents two field-proven, detailed protocols for the critical amide coupling step: one utilizing the classic carbodiimide system (EDC/HOBt) and another employing a high-efficiency uronium salt (HATU). The causality behind reagent choice, reaction conditions, and troubleshooting is explained to empower researchers to adapt these methods to their specific synthetic targets.

Part 1: Preparation of the Carboxylic Acid Intermediate

The first essential step is the selective cleavage of the methyl ester to reveal the carboxylic acid necessary for coupling. Saponification using a mild base like lithium hydroxide (LiOH) in a mixed aqueous/organic solvent system is the method of choice. This approach ensures the robust N-Boc protecting group remains unaffected.

Protocol 1: Selective Saponification of the Methyl Ester

Principle: This protocol uses LiOH in a mixture of tetrahydrofuran (THF) and water. THF ensures the solubility of the organic substrate, while water is necessary for the hydrolysis reaction. The reaction is typically run at room temperature to ensure selectivity and prevent potential side reactions.

Materials:

  • This compound

  • Lithium hydroxide monohydrate (LiOH·H₂O)

  • Tetrahydrofuran (THF)

  • Deionized Water

  • 1 M Hydrochloric Acid (HCl)

  • Ethyl Acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Step-by-Step Procedure:

  • Dissolution: In a round-bottom flask, dissolve this compound (1.0 equiv) in a mixture of THF and water (typically a 3:1 to 2:1 ratio). The concentration is generally maintained around 0.1-0.2 M.

  • Addition of Base: Add lithium hydroxide monohydrate (1.5-2.0 equiv) to the stirred solution at room temperature.

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed (typically 4-16 hours).

  • Quenching and Acidification: Once the reaction is complete, remove the THF under reduced pressure using a rotary evaporator. Dilute the remaining aqueous residue with water and cool the flask in an ice bath.

  • Acidification: Slowly add 1 M HCl dropwise to the cooled aqueous solution with stirring to protonate the carboxylate salt. Continue adding acid until the pH of the solution is approximately 3-4. A white precipitate of the carboxylic acid product may form.

  • Extraction: Extract the acidified aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Washing and Drying: Combine the organic extracts and wash them with brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 1-(tert-butoxycarbonyl)-3-methylpiperidine-3-carboxylic acid.

  • Purification: The crude product is often pure enough for the next step. If necessary, it can be purified by recrystallization or flash column chromatography.[2]

Part 2: High-Efficiency Amide Coupling Methodologies

With the sterically hindered carboxylic acid in hand, the next critical step is the amide bond formation. The success of this reaction hinges on the effective activation of the carboxyl group.[1][3] We present two robust methods that are widely used in the industry.

Methodology A: EDC/HOBt Mediated Coupling

This is a cost-effective and widely used method. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that activates the carboxylic acid.[4] The addition of 1-Hydroxybenzotriazole (HOBt) is crucial; it acts as a scavenger for the highly reactive O-acylisourea intermediate, converting it to an HOBt-ester. This intermediate is more stable, less prone to racemization, and reacts cleanly with the amine to form the desired amide.[4][5][6]

Mechanism of EDC/HOBt Activation: The carboxylic acid first adds to EDC, forming a highly reactive O-acylisourea intermediate. This intermediate can be intercepted by HOBt to generate an activated HOBt-ester. The amine then attacks this activated ester to form the thermodynamically stable amide bond, regenerating HOBt in the process.[4]

G cluster_activation Activation Step cluster_coupling Coupling Step Acid R-COOH O_acyl O-Acylisourea (Reactive Intermediate) Acid->O_acyl + EDC EDC EDC HOBt_ester HOBt Active Ester (Stable Intermediate) O_acyl->HOBt_ester + HOBt HOBt HOBt Amide Amide Product HOBt_ester->Amide + Amine Amine R'-NH2

EDC/HOBt Coupling Mechanism
Protocol 2: Standard EDC/HOBt Coupling Procedure

Materials:

  • 1-(tert-butoxycarbonyl)-3-methylpiperidine-3-carboxylic acid (1.0 equiv)

  • Amine (1.0 - 1.2 equiv)

  • EDC·HCl (1.1 - 1.5 equiv)[4]

  • HOBt (1.1 - 1.5 equiv)[4]

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0 - 3.0 equiv)

  • Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

Step-by-Step Procedure:

  • Reagent Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), combine the carboxylic acid (1.0 equiv), HOBt (1.2 equiv), and the amine (1.1 equiv).

  • Dissolution: Dissolve the mixture in anhydrous DMF or DCM (to a concentration of 0.1-0.5 M).

  • Cooling: Cool the solution to 0 °C in an ice bath with magnetic stirring.

  • Base Addition: Add DIPEA (2.5 equiv) dropwise to the cooled solution.[4]

  • Activation: Add EDC·HCl (1.2 equiv) portion-wise to the reaction mixture. Maintaining the temperature at 0 °C is critical during this addition to minimize potential side reactions.

  • Reaction: Allow the reaction to warm slowly to room temperature and stir for 4 to 24 hours.[7]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate or DCM. Wash the organic layer sequentially with water (to remove the urea byproduct), a weak acid (e.g., 5% citric acid or 1M HCl) to remove excess base and unreacted amine, saturated aqueous sodium bicarbonate (NaHCO₃) to remove unreacted acid and HOBt, and finally with brine.[8][9]

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[4]

Methodology B: HATU Mediated Coupling

For sterically demanding couplings, uronium salt-based reagents are often superior.[10][11] O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is a third-generation coupling reagent known for its high efficiency, rapid reaction kinetics, and ability to suppress racemization.[10][12] It is particularly effective for coupling hindered amino acids and other challenging substrates.[10]

Mechanism of HATU Activation: In the presence of a non-nucleophilic base like DIPEA, the carboxylic acid is deprotonated. The resulting carboxylate attacks HATU to form a highly reactive OAt-active ester. The pyridine nitrogen in the HOAt moiety provides anchimeric assistance, accelerating the subsequent nucleophilic attack by the amine to form the amide bond.[13][14]

Protocol 3: High-Efficiency HATU Coupling Procedure

Materials:

  • 1-(tert-butoxycarbonyl)-3-methylpiperidine-3-carboxylic acid (1.0 equiv)

  • Amine (1.0 - 1.2 equiv)

  • HATU (1.1 - 1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 - 4.0 equiv)

  • Anhydrous Dimethylformamide (DMF)

Step-by-Step Procedure:

  • Reagent Preparation: In a flame-dried, round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.0 equiv) and HATU (1.1 equiv) in anhydrous DMF.[15]

  • Pre-activation: Add DIPEA (3.0 equiv) dropwise to the stirred solution at room temperature. Allow the mixture to stir for 15-30 minutes. This "pre-activation" step is crucial for forming the OAt-active ester before the amine is introduced.[4][16] A color change may be observed.

  • Amine Addition: Add the amine (1.1 equiv) to the activated mixture, either neat or as a solution in a small amount of anhydrous DMF.

  • Reaction: Stir the reaction at room temperature. Due to HATU's high reactivity, these reactions are often complete within 1 to 4 hours.[17][18]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with water, 5% aqueous lithium chloride (LiCl) solution (to help remove DMF), saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Part 3: Workflow Summary and Reagent Comparison

The overall process follows a logical sequence from starting material to the final purified product.

General Experimental Workflow
Comparative Data for Coupling Reagents

The choice between EDC/HOBt and HATU often depends on the specific amine, budget, and desired reaction speed.

ParameterEDC/HOBt ProtocolHATU ProtocolRationale & Causality
Reactivity GoodExcellentHATU forms a more reactive OAt-ester and benefits from anchimeric assistance, making it superior for sterically hindered substrates.[11][14]
Cost LowerHigherEDC is a bulk chemical, while HATU is a more complex, patented reagent.
Reaction Time 4 - 24 hours1 - 4 hoursThe higher reactivity of the HATU-generated active ester leads to significantly faster reaction kinetics.[12]
Byproducts Water-soluble ureaWater-soluble urea & HOAtEDC's urea byproduct is easily removed with an aqueous wash.[9] HATU byproducts are also readily removed.
Side Reactions N-acylurea formation (if HOBt is omitted), potential for racemization.Guanidinylation of the amine (if excess HATU is used or pre-activation is slow).[3][11]HOBt is essential to suppress side reactions with EDC.[4] Pre-activation is key for HATU to prevent direct reaction with the amine.
Best For Routine couplings, cost-sensitive projects, less hindered substrates.Sterically hindered substrates, difficult couplings, rapid synthesis, minimizing racemization.[10]

Conclusion

The successful synthesis of amide derivatives from this compound is a two-part process requiring careful execution. The initial selective saponification reliably yields the necessary carboxylic acid intermediate. For the critical amide coupling step, both the EDC/HOBt and HATU methods provide robust and reproducible protocols. While EDC/HOBt is a reliable and cost-effective choice for many applications, the superior reactivity of HATU makes it the reagent of choice for overcoming the significant steric hindrance presented by the C3 gem-dimethyl substitution, ensuring higher yields and faster reaction times. By understanding the mechanisms and rationale behind these protocols, researchers can confidently incorporate this valuable piperidine scaffold into their drug discovery programs.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-tert-butyl 3-methyl 3-methylpiperidine-1,3-dicarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-tert-butyl 3-methyl 3-methylpiperidine-1,3-dicarboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this specific synthesis. Here, we provide in-depth, experience-driven advice in a direct question-and-answer format to help you optimize your reaction yields and purity.

I. Synthesis Overview & Key Challenges

The target molecule, this compound, is a disubstituted piperidine derivative.[1] Its synthesis typically involves two key transformations: the protection of the piperidine nitrogen with a tert-butoxycarbonyl (Boc) group and the methylation of the C3 position. The most common route starts from a piperidine-3-carboxylate precursor.

The primary challenges in this synthesis are:

  • Achieving high-yield N-Boc protection: Incomplete reactions or side reactions can lower the yield of the desired N-protected intermediate.[2]

  • Efficient and selective C3-methylation: Deprotonation and subsequent alkylation at the C3 position must be carefully controlled to avoid side products and ensure complete conversion.

  • Purification of the final product: Separating the desired product from starting materials, reagents, and byproducts can be challenging.

Methyl piperidine-3-carboxylate Methyl piperidine-3-carboxylate 1-Boc-piperidine-3-carboxylic acid methyl ester 1-Boc-piperidine-3-carboxylic acid methyl ester Methyl piperidine-3-carboxylate->1-Boc-piperidine-3-carboxylic acid methyl ester Boc Anhydride (Boc₂O) Base (e.g., Et₃N, DMAP) Target Product Target Product 1-Boc-piperidine-3-carboxylic acid methyl ester->Target Product 1. Strong Base (e.g., LDA) 2. Methyl Iodide (CH₃I)

Caption: General synthetic workflow.

II. Troubleshooting Guide & FAQs

Section A: N-Boc Protection Step

Question 1: My N-Boc protection of methyl piperidine-3-carboxylate is giving a low yield. What are the likely causes and how can I fix it?

Answer: Low yields in N-Boc protection are common and can often be traced back to a few key factors.

  • Insufficient Base: The reaction of an amine with di-tert-butyl dicarbonate (Boc₂O) requires a base to neutralize the acidic byproduct.[3] If the starting material is a hydrochloride salt, you will need at least two equivalents of base: one to free-base the amine and one to scavenge the acid formed during the reaction. Triethylamine (Et₃N) is a common choice. For free amines, one equivalent is theoretically enough, but using a slight excess (1.1-1.2 eq) is advisable.

  • Poorly Nucleophilic Amine: While piperidines are generally good nucleophiles, factors like steric hindrance or the presence of electron-withdrawing groups can reduce their reactivity.[2] Adding a catalytic amount of 4-dimethylaminopyridine (DMAP) can significantly accelerate the reaction.[3]

  • Reaction Conditions: Ensure the reaction is performed under anhydrous conditions if using a non-aqueous solvent like dichloromethane (DCM) or acetonitrile, as water can hydrolyze the Boc anhydride.[4] While the reaction often proceeds well at room temperature, gentle heating (e.g., to 40°C) can sometimes improve the rate for sluggish reactions.[5]

  • Work-up Issues: Ensure that the pH is appropriately adjusted during the aqueous work-up to ensure your product is in the organic layer. A standard work-up involves washing with a mild acid (like 1M HCl) to remove excess base, followed by a wash with a mild base (like saturated NaHCO₃ solution) to remove any acidic impurities.

Question 2: I am observing side products in my N-Boc protection reaction. What are they and how can I avoid them?

Answer: The primary side product is often the result of the tert-butyl cation, which is generated during the reaction, alkylating other nucleophiles present.[5] While less common in Boc protection compared to deprotection, it can occur. To minimize this, ensure slow addition of the Boc anhydride to the reaction mixture.

Another potential issue is the formation of a urea derivative if the starting amine is not fully consumed and reacts with the newly formed Boc-protected amine. This is more likely if the reaction is run at high concentrations or for excessively long times. Monitoring the reaction by TLC or LC-MS can help determine the optimal reaction time.

Section B: C3-Methylation Step

Question 3: The methylation of 1-Boc-piperidine-3-carboxylic acid methyl ester is incomplete or fails completely. What should I check?

Answer: This is a classic α-alkylation of an ester, and its success hinges on the efficient formation of the enolate.

  • Choice and Quality of Base: A strong, non-nucleophilic base is essential for deprotonating the α-carbon of the ester.[6] Lithium diisopropylamide (LDA) is the most common choice for this transformation.[7] It is crucial to use freshly prepared or properly stored LDA, as it can degrade over time. The stoichiometry is also critical; use a slight excess (typically 1.05-1.1 equivalents) to ensure complete deprotonation.

  • Reaction Temperature: Enolate formation with LDA must be performed at low temperatures, typically -78°C (a dry ice/acetone bath), to prevent side reactions like ester condensation.[8] The subsequent addition of the electrophile (methyl iodide) should also be done at this low temperature, followed by slow warming to room temperature.

  • Anhydrous Conditions: This reaction is extremely sensitive to moisture. Ensure all glassware is flame-dried or oven-dried, and use anhydrous solvents (like THF).[4] Any protic source will quench the LDA and the enolate.

  • Order of Addition: Always add the ester solution dropwise to the cold LDA solution. This ensures that the ester is always in the presence of excess base, which promotes rapid and complete enolate formation and minimizes self-condensation.

cluster_0 Troubleshooting Low Methylation Yield A Low Yield or No Reaction B Check LDA Quality & Stoichiometry A->B Is base active & sufficient? B->A No, prepare fresh/use more C Verify Anhydrous Conditions B->C Yes C->A No, dry all reagents/glassware D Optimize Temperature Control (-78°C) C->D Yes D->A No, maintain low temp E Check Order of Addition D->E Yes E->A No, add ester to LDA F Successful Methylation E->F Yes

Caption: Decision tree for troubleshooting the methylation step.

Question 4: I am seeing multiple products after the methylation step. What are the likely side reactions?

Answer: Several side reactions can occur if the conditions are not optimal.

  • Dialkylation: The addition of a second methyl group at the C3 position is possible if the mono-methylated product is deprotonated by any remaining base and reacts again with methyl iodide. This can be minimized by using only a slight excess of LDA and adding the methyl iodide at low temperature.

  • O-Alkylation vs. C-Alkylation: While C-alkylation is generally favored with lithium enolates, some O-alkylation (formation of a ketene acetal) can occur, especially if the reaction is not kept cold.

  • Claisen Condensation: If the enolate formation is slow or incomplete, the enolate can attack the carbonyl group of another ester molecule, leading to a β-keto ester dimer. This is a significant issue if the temperature is allowed to rise before the electrophile is added.

Section C: Purification

Question 5: How can I effectively purify the final product, this compound?

Answer: The final product is a relatively non-polar ester. Flash column chromatography on silica gel is the most common and effective purification method.

  • Solvent System: A gradient elution with a non-polar solvent (like hexanes or petroleum ether) and a moderately polar solvent (like ethyl acetate) is typically effective. Start with a low percentage of ethyl acetate and gradually increase the polarity. The exact ratio will depend on your specific impurities.

  • Monitoring: Use TLC to identify the fractions containing your product. A potassium permanganate stain is often useful for visualizing piperidine derivatives.

  • Alternative Methods: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) may be a viable alternative to chromatography for achieving high purity.

III. Experimental Protocols

Protocol 1: N-Boc Protection of Methyl Piperidine-3-carboxylate
  • To a stirred solution of methyl piperidine-3-carboxylate (1.0 eq) in dichloromethane (DCM, approx. 0.2 M), add triethylamine (1.1 eq for the free base, 2.2 eq for the HCl salt).

  • Cool the mixture to 0°C in an ice bath.

  • Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in DCM dropwise over 15-20 minutes.

  • Allow the reaction to warm to room temperature and stir for 4-16 hours, monitoring by TLC.

  • Upon completion, dilute the reaction with DCM and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 1-Boc-piperidine-3-carboxylic acid methyl ester. The crude product is often pure enough for the next step.

Protocol 2: C3-Methylation
  • In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), prepare a solution of diisopropylamine (1.1 eq) in anhydrous tetrahydrofuran (THF).

  • Cool the solution to -78°C (dry ice/acetone bath).

  • Add n-butyllithium (n-BuLi, 1.05 eq) dropwise and stir for 30 minutes at -78°C to form LDA.

  • To this freshly prepared LDA solution, add a solution of 1-Boc-piperidine-3-carboxylic acid methyl ester (1.0 eq) in anhydrous THF dropwise, maintaining the temperature at -78°C. Stir for 1 hour.

  • Add methyl iodide (CH₃I, 1.2 eq) dropwise.

  • Stir at -78°C for 2 hours, then allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction by carefully adding a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude residue by flash column chromatography.

IV. Data Summary

StepKey ReagentsTypical Stoichiometry (eq)SolventTemperature (°C)Typical Yield (%)
N-Boc Protection Boc₂O, Et₃N1.1, 1.1-2.2DCM0 to RT>90
C3-Methylation LDA, CH₃I1.1, 1.2THF-78 to RT60-80

V. References

  • Feng, B., Xu, W., Chu, X., Li, C., & Jin, Y. (2018). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Indian Journal of Heterocyclic Chemistry, 28(4), 503-505.

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Chemistry of Tert-Butyl 4-((Methylamino)methyl)piperidine-1-carboxylate: Synthesis and Purity.

  • National Center for Biotechnology Information. (n.d.). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. PubChem.

  • MDPI. (n.d.). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates.

  • BenchChem. (2025). Troubleshooting N-Boc-piperazine deprotection side reactions.

  • Sigma-Aldrich. (n.d.). Application Note – N-Boc protection.

  • Organic Syntheses. (n.d.). A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE: 1-tert-BUTYLOXYCARBONYL-4-((9-FLUORENYLMETHYLOXYCARBONYL)AMINO)-PIPERIDINE-4-CARBOXYLIC ACID.

  • White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY.

  • Wikipedia. (n.d.). Di-tert-butyl dicarbonate.

  • Organic Syntheses. (n.d.). DI-tert-BUTYL DICARBONATE.

  • ChemicalBook. (2022). Synthesis of N-Boc-Piperidine-4-carboxylic acid methyl ester.

  • ChemicalBook. (n.d.). (3R)-1-methylpiperidine-3-carboxylic acid synthesis.

  • ChemicalBook. (n.d.). 534602-47-6(1-N-Boc-3-Methylpiperidine-3-carboxylic acid) Product Description.

  • Open Research@CSIR-NIScPR. (n.d.). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid.

  • Google Patents. (n.d.). CN103304472A - Method for synthesizing 1-BOC-3-piperidone.

  • Echemi. (n.d.). 1-tert-Butyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate.

  • National Center for Biotechnology Information. (n.d.). 1-tert-Butyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate. PubChem.

  • PubMed Central. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.

  • ChemicalBook. (2024). Di-tert-butyl dicarbonate: a versatile carboxylating reagent.

  • Advent Chembio. (n.d.). 1-Boc-3-methylpiperidine-3-carboxylic acid, 97%.

  • ChemicalBook. (n.d.). Uses and Preparation of (S)-1-Boc-3-hydroxypiperidine.

  • chemeurope.com. (n.d.). Di-tert-butyl dicarbonate.

  • Hebei Boze Chemical Co., Ltd. (n.d.). BOC Protection and Deprotection.

  • ResearchGate. (2025). Synthesis of tert-butyl- 4-methyl-3-oxopiperidine-1-carboxylate.

  • ChemicalBook. (n.d.). (R)-1-tert-Butyl 3-methyl piperazine-1,3-dicarboxylate hydrochloride.

  • ETH Zurich Research Collection. (n.d.). An Integrated Console for Capsule-Based, Fully Automated Organic Synthesis - Supporting Information.

  • PubMed Central. (n.d.). synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates.

  • Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups : r/Chempros.

  • Reddit. (2023). Iterative alkylation of an ester with LDA : r/Chempros.

  • National Center for Biotechnology Information. (n.d.). 1-((Tert-butoxy)carbonyl)piperidine-3-carboxylic acid. PubChem.

  • Pearson. (n.d.). LDA can be used to form enolates on esters and nitriles. Predict...

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.

  • Chemistry LibreTexts. (2020). 23.6: Alkylation of the alpha-Carbon via the LDA pathway.

  • Journal of the American Chemical Society. (n.d.). 1,4-Addition of Lithium Diisopropylamide to Unsaturated Esters: Role of Rate-Limiting Deaggregation, Autocatalysis, Lithium Chloride Catalysis and Other Mixed Aggregation Effects.

  • ResearchGate. (n.d.). tert-Butyl 4-carbamoyl-3-methoxyimino-4-methylpiperidine-1-carboxylate.

References

Technical Support Center: Synthesis of 1-tert-butyl 3-methyl 3-methylpiperidine-1,3-dicarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 1-tert-butyl 3-methyl 3-methylpiperidine-1,3-dicarboxylate. This document is designed for researchers, chemists, and drug development professionals who are working with or planning to synthesize this valuable Cα,Cα-disubstituted amino acid derivative. Our goal is to provide field-proven insights and troubleshooting strategies to help you navigate the common challenges and side reactions inherent in this synthesis, ensuring a successful and efficient outcome.

The core of this synthesis typically involves the α-alkylation of an N-Boc protected piperidine-3-carboxylate precursor. While straightforward in principle, the generation and subsequent reaction of the ester enolate intermediate can lead to several side products, impacting yield and purity. This guide addresses these specific issues in a practical, question-and-answer format.

Troubleshooting Guide: Common Issues and Solutions

This section directly addresses specific experimental problems you may encounter. Each issue is analyzed from a mechanistic standpoint to provide robust and scientifically sound solutions.

Question 1: My methylation reaction has a low conversion rate, and I recover a significant amount of the starting material, 1-tert-butyl 3-methyl piperidine-1,3-dicarboxylate. What's going wrong?

Answer: Low conversion is almost always due to incomplete deprotonation of the C-3 position to form the necessary enolate intermediate. Several factors can contribute to this:

  • Insufficiently Strong Base: The acidity of the α-proton at C-3 is significant due to the adjacent ester group, but a powerful, non-nucleophilic base is still required for complete and rapid deprotonation. Standard alkoxide bases like sodium ethoxide are generally not strong enough and can also promote side reactions.

  • Incorrect Stoichiometry: Using a substoichiometric amount of base will naturally lead to incomplete conversion. It is common to use a slight excess (e.g., 1.1 to 1.2 equivalents) to drive the deprotonation to completion.

  • Temperature Control: Enolate formation is typically performed at very low temperatures (-78 °C) to ensure kinetic control and stability. If the temperature is too high during base addition, the base may decompose or react in other ways before deprotonation can occur.

Solutions & Protocol Recommendations:

  • Base Selection: The preferred base for this transformation is Lithium Diisopropylamide (LDA). It is exceptionally strong, sterically hindered (making it non-nucleophilic), and its lithium counter-ion plays a role in directing the subsequent alkylation. Lithium Hexamethyldisilazide (LHMDS) is also an excellent alternative.

  • Ensure Anhydrous Conditions: Amide bases like LDA are extremely sensitive to moisture. Ensure all glassware is oven- or flame-dried and that all solvents (e.g., THF) are rigorously dried before use. Any protic source will quench the base and the enolate.

  • Optimize Temperature Protocol:

    • Cool the solution of the starting ester in anhydrous THF to -78 °C (a dry ice/acetone bath).

    • Add the LDA solution dropwise to the ester solution at -78 °C.

    • Allow the enolate to form by stirring at this temperature for 30-60 minutes before adding the methylating agent.

Question 2: I've successfully consumed my starting material, but my main product is an impurity that NMR analysis suggests is an O-alkylated species (a ketene acetal). How can I prevent this?

Answer: This is a classic problem of ambident nucleophilicity. The ester enolate has two reactive sites: the α-carbon (leading to the desired C-alkylation) and the oxygen (leading to the undesired O-alkylation). The ratio of C- to O-alkylation is highly dependent on the reaction conditions.

  • Mechanism Insight: O-alkylation is typically favored under conditions that promote a "free" or solvent-separated enolate (thermodynamic control). C-alkylation is favored under conditions where the cation is tightly associated with the enolate oxygen, creating a more sterically hindered path to O-alkylation (kinetic control).

Solutions to Promote C-Alkylation:

  • Solvent Choice: Use non-polar, aprotic solvents like Tetrahydrofuran (THF) or diethyl ether. These solvents help maintain a tight association between the lithium cation and the enolate oxygen, which sterically shields the oxygen and directs the electrophile to the carbon. Polar aprotic solvents like HMPA or DMF can solvate the cation, leading to a more "naked" enolate and increasing the amount of O-alkylation.

  • Counter-ion Effect: The lithium cation from LDA is small and has a high charge density, leading to strong coordination with the enolate oxygen. This is a key reason why LDA is preferred over sodium or potassium bases (NaHMDS, KHMDS), which have larger, "softer" cations that lead to a higher degree of O-alkylation.

  • Electrophile Choice: Use a reactive methylating agent. Methyl iodide (MeI) is generally effective. Harder electrophiles tend to favor reaction at the harder oxygen center, but for methylation, this is less of a concern than the other factors.

G cluster_legend Legend Desired Desired Pathway Side Side Reaction

Question 3: My product looks clean by TLC after workup, but after silica gel chromatography, I see a new, more polar spot, and my overall yield is low. NMR suggests I've lost the Boc group. How do I fix this?

Answer: The tert-butoxycarbonyl (Boc) protecting group is notoriously sensitive to acid. Silica gel is inherently acidic and can be sufficient to cause partial or complete deprotection during column chromatography, especially with extended exposure.[1][2]

The deprotection mechanism generates a tert-butyl cation, which can lead to further side reactions.[3] The resulting free amine is much more polar, explaining the new spot on TLC, and is often difficult to separate from the desired product, complicating purification and reducing the isolated yield of the correct compound.

Solutions for Purification:

  • Neutralize the Silica Gel: Before preparing your column, slurry the silica gel in the starting eluent (e.g., 95:5 Hexane:Ethyl Acetate) and add 0.5-1% triethylamine (Et₃N) by volume. This will neutralize the acidic sites on the silica and prevent Boc-deprotection.

  • Minimize Contact Time: Run the column as quickly as possible without sacrificing separation (flash chromatography is ideal). Avoid letting the product sit on the column for an extended period.

  • Alternative Workup: Ensure your aqueous workup is neutral or slightly basic before extraction. A wash with saturated sodium bicarbonate (NaHCO₃) solution is recommended. Avoid acidic washes (e.g., with HCl or KHSO₄) if possible.

  • Consider Alternative Purification: If the product is crystalline, recrystallization may be a viable alternative to chromatography.

Question 4: I am observing hydrolysis of my methyl ester to the corresponding carboxylic acid. When is this most likely to occur and how can it be prevented?

Answer: Ester hydrolysis can occur under both acidic and basic conditions, particularly during the aqueous workup or if the reaction is not properly quenched.[4][5][6]

  • Basic Hydrolysis: If excess strong base (like LDA) is not properly quenched before the aqueous workup, it can deprotonate water to form LiOH in situ, leading to saponification of the ester.

  • Acidic Hydrolysis: As mentioned above, strongly acidic conditions during workup or purification can catalyze the hydrolysis of the ester, although this is generally a slower process than Boc-deprotection.[4]

Solutions to Prevent Hydrolysis:

  • Proper Quenching: After the alkylation is complete (as monitored by TLC), quench the reaction at low temperature (-78 °C) by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). This is a weak acid that will neutralize any remaining enolate or excess LDA without creating strongly acidic or basic conditions.

  • Controlled Workup: Allow the quenched reaction to warm to room temperature before performing the extraction. Use a standard workup with a bicarbonate wash to ensure the final organic layer is not acidic.

  • Avoid Extreme pH: Do not use strong acids (e.g., 1M HCl) or strong bases (e.g., 1M NaOH) in your workup procedure.

Frequently Asked Questions (FAQs)

  • Q1: What is the recommended starting material?

    • The most direct precursor is 1-tert-butyl 3-methyl piperidine-1,3-dicarboxylate . It can be synthesized via standard methods, such as esterification of 1-Boc-piperidine-3-carboxylic acid using reagents like trimethylsilyldiazomethane or SOCl₂ in methanol.[7][8] Starting with the ester already in place simplifies the subsequent alkylation step.

  • Q2: How critical is the choice of methylating agent?

    • Methyl iodide (MeI) is the most common and effective choice. It is highly reactive and minimizes the risk of elimination side reactions. Other agents like dimethyl sulfate can be used but are more toxic and offer little advantage here.

  • Q3: How can I effectively monitor the reaction?

    • Thin-Layer Chromatography (TLC) is the primary method. Prepare a TLC of your starting material beforehand. To monitor the reaction, withdraw a small aliquot (~0.1 mL) using a syringe, quench it in a separate vial containing saturated NH₄Cl solution, extract with a small amount of ethyl acetate, and spot the organic layer on a TLC plate. The product will be less polar (higher Rf) than the starting material.

  • Q4: Can this reaction be scaled up?

    • Yes, but careful temperature control is paramount. On a larger scale, heat transfer becomes less efficient. Ensure you have a robust cooling system and add the LDA solution slowly to prevent exothermic spikes in temperature, which could lead to side reactions.

Data Summary: Controlling C- vs. O-Alkylation

The following table summarizes the key experimental parameters and their effect on the regioselectivity of the alkylation.

ParameterCondition for High C-Alkylation (Desired)Condition for High O-Alkylation (Undesired)Rationale
Base Counter-ion Li⁺ (from LDA, n-BuLi)K⁺, Na⁺ (from KHMDS, NaH)The small Li⁺ ion coordinates tightly to the enolate oxygen, sterically hindering O-alkylation.
Solvent Non-polar aprotic (THF, Diethyl Ether)Polar aprotic (HMPA, DMF)Polar solvents solvate the cation, creating a "freer" enolate that reacts more readily at the oxygen atom.
Temperature Low Temperature (-78 °C)Higher TemperaturesLow temperature favors the kinetically controlled C-alkylation pathway.
Additive None required with Li⁺Crown EthersCrown ethers can be added to chelate the cation, promoting the formation of a naked enolate and increasing O-alkylation.

Recommended Experimental Protocol

This protocol is a self-validating system designed to maximize the yield of the desired C-alkylated product while minimizing side reactions.

Synthesis of this compound

  • Preparation:

    • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, argon inlet, and a thermometer, add 1-tert-butyl 3-methyl piperidine-1,3-dicarboxylate (1.0 eq).

    • Dissolve the starting material in anhydrous tetrahydrofuran (THF) (approx. 0.1 M solution).

    • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Enolate Formation:

    • In a separate flame-dried flask, prepare a solution of lithium diisopropylamide (LDA) (1.1 eq) in anhydrous THF. Alternatively, use a commercially available solution.

    • Slowly add the LDA solution dropwise via syringe to the stirred ester solution at -78 °C over 20 minutes.

    • Stir the resulting pale yellow solution at -78 °C for 45 minutes.

  • Alkylation:

    • Add methyl iodide (MeI) (1.2 eq) dropwise to the enolate solution at -78 °C.

    • Continue stirring the reaction mixture at -78 °C for 2-3 hours. Monitor the reaction progress by quenching aliquots and analyzing by TLC.

  • Workup and Extraction:

    • While maintaining the temperature at -78 °C, quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

    • Remove the cooling bath and allow the mixture to warm to room temperature.

    • Add water and extract the product with ethyl acetate (3x).

    • Combine the organic layers and wash with saturated aqueous sodium bicarbonate (NaHCO₃) solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification:

    • Prepare a silica gel slurry in the desired eluent system (e.g., Hexane/Ethyl Acetate, 95:5) containing 1% triethylamine.

    • Purify the crude oil using flash column chromatography with the triethylamine-treated silica to obtain the pure product.

References

Technical Support Center: N-Boc Cleavage of Hindered Piperidines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to navigating the complexities of N-Boc deprotection, specifically focusing on sterically hindered piperidine substrates. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in this common yet often troublesome synthetic transformation. Here, we dissect the issues, explain the underlying chemical principles, and provide actionable, field-proven solutions.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during your experiments.

Question: My N-Boc deprotection on a hindered piperidine is extremely sluggish or incomplete, even with standard TFA/DCM conditions. What's happening and what should I do?

Answer: This is the most frequent challenge with hindered piperidines. The steric bulk around the nitrogen atom impedes the approach of the protonating species and slows down the subsequent fragmentation of the protonated carbamate. Standard conditions like 20-50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) may be insufficient.[1][2]

Causality Explained: The mechanism of acid-catalyzed Boc cleavage involves protonation of the carbamate, followed by the loss of a stable tert-butyl cation to form an unstable carbamic acid, which then decarboxylates.[3][4] Steric hindrance raises the energy barrier for the initial protonation step, thus decreasing the reaction rate.

Recommended Solutions:

  • Increase Acid Strength & Concentration:

    • Instead of 20-50% TFA in DCM, consider using neat TFA for a short period, carefully monitoring for any degradation of other functional groups.[2][5]

    • Switch to a stronger acid system. A 4M solution of HCl in 1,4-dioxane or methanol is often more effective than TFA for stubborn deprotections.[1][6] Studies have shown that the kinetics of HCl-catalyzed deprotection can have a second-order dependence on the acid concentration, making it particularly potent.[7][8][9]

  • Elevate the Temperature:

    • Gently warming the reaction to 40-50°C can provide the necessary activation energy.[10][11] However, this should be done cautiously as it can also accelerate side reactions.

  • Alternative Reagents:

    • Lewis Acids: For substrates with acid-sensitive groups where strong protic acids are not viable, Lewis acids like Zinc Bromide (ZnBr₂) in DCM or Trimethylsilyl Iodide (TMSI) can be effective alternatives.[2]

    • Thermal Deprotection: In some cases, heating the substrate in a high-boiling point solvent, or even in boiling water, can effect Boc cleavage without any added acid.[12][13][14]

Question: I'm seeing significant side-product formation, particularly t-butylation of other nucleophilic sites on my molecule. How can I prevent this?

Answer: This is a classic issue arising from the reactive tert-butyl cation generated during the deprotection.[3][10] This carbocation is an electrophile and will react with any available nucleophile.

Causality Explained: The tert-butyl cation is a key intermediate in the deprotection mechanism. If your molecule contains other nucleophilic functional groups (e.g., indoles, phenols, thioethers), they can be alkylated by this cation.

Recommended Solutions:

  • Use Scavengers: The most effective way to mitigate this is by adding a "scavenger" to the reaction mixture. Scavengers are nucleophilic species that are more reactive towards the tert-butyl cation than your substrate.[10]

    • Common Scavengers: Triisopropylsilane (TIS), water, anisole, or thioanisole are excellent choices. A typical "cocktail" might be 95% TFA, 2.5% water, and 2.5% TIS.[10]

Frequently Asked Questions (FAQs)

Q1: Which is generally "milder" for a sensitive substrate, TFA or HCl?

A1: The term "milder" can be context-dependent. While both are strong acids, TFA is often used in a volatile solvent (DCM) and is easily removed under reduced pressure.[1][14] However, the resulting trifluoroacetate salts can sometimes be oily and difficult to handle.[1][6] HCl in dioxane or methanol often yields a crystalline hydrochloride salt, which can be advantageous for purification.[1][6] For highly acid-sensitive groups, neither may be suitable, and a Lewis acid or thermal approach should be considered.[2]

Q2: How can I effectively monitor the progress of my deprotection reaction?

A2: Thin-Layer Chromatography (TLC) is a quick and efficient method. The deprotected amine product will be significantly more polar than the N-Boc starting material, resulting in a lower Retention Factor (Rf).[2] Staining with ninhydrin can be very effective for visualizing the primary or secondary amine product. Liquid Chromatography-Mass Spectrometry (LC-MS) is also an excellent tool for unambiguous monitoring.

Q3: My final product is isolated as a salt (e.g., TFA or HCl salt). How do I obtain the neutral "free base"?

A3: After removing the reaction solvent and excess acid, the crude salt is typically dissolved in water or an organic solvent and neutralized by the addition of a base.[4][15] A saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) is commonly used until effervescence ceases and the pH is basic. The free amine can then be extracted into an organic solvent like ethyl acetate or DCM.[4][15]

Q4: Are there any non-acidic methods for Boc deprotection?

A4: Yes, for extremely sensitive substrates, several non-acidic methods have been developed. These include:

  • Thermal conditions: Heating in solvents like water or 2,2,2-trifluoroethanol (TFE).[2][12][16]

  • Catalyst-free deprotection in hot water. [12][13]

  • Oxalyl chloride in methanol has been reported as a mild deprotection agent.[17][18]

Experimental Protocols & Data

Protocol 1: Robust Deprotection with HCl in Dioxane

This protocol is recommended for sterically hindered substrates where TFA has proven ineffective.

  • Dissolve the N-Boc protected piperidine (1.0 equiv.) in a minimal amount of a suitable solvent such as methanol or ethyl acetate.

  • Add a 4M solution of HCl in 1,4-dioxane (3-5 equivalents) to the stirred solution at room temperature.[15]

  • Stir the reaction for 1-4 hours, monitoring progress by TLC or LC-MS. Often, the hydrochloride salt of the deprotected product will precipitate.[15]

  • Upon completion, the solvent can be removed under reduced pressure. Alternatively, the product can be precipitated by the addition of a non-polar solvent like diethyl ether and collected by filtration.[10][15]

Protocol 2: Lewis Acid-Mediated Deprotection with Zinc Bromide

This protocol is a good alternative for substrates containing other acid-labile groups.

  • Dissolve the N-Boc protected piperidine (1.0 equiv.) in anhydrous dichloromethane (DCM).

  • Add Zinc Bromide (ZnBr₂) (2-4 equivalents) to the solution.[2]

  • Stir the reaction at room temperature. Reaction times can be longer, so monitor carefully by TLC or LC-MS.

  • For work-up, dilute the reaction mixture with an aqueous solution of sodium bicarbonate or a mild chelating agent like EDTA to quench the Lewis acid, then extract the product with DCM.

Comparison of Deprotection Reagents
Reagent SystemTypical ConditionsAdvantagesDisadvantages
TFA / DCM 20-50% TFA in DCM, RT, 0.5-4h[1]Volatile, easy to remove[1]Can be ineffective for hindered substrates; generates reactive t-butyl cation[10]; TFA salts can be oily.[6]
HCl / Dioxane 4M HCl in Dioxane, RT, 1-4h[1][6]More potent for hindered substrates[7][8]; often forms crystalline HCl salts.[6]Dioxane is a hazardous solvent[19]; can cleave sensitive ethers like THF.[19]
ZnBr₂ / DCM 2-4 eq. ZnBr₂, DCM, RT[2]Milder, non-protic conditions; good for acid-sensitive substrates.[2]Can require longer reaction times; work-up can be more complex.
Thermal (Water) Reflux in H₂O[12][13]Environmentally friendly, no acid required.[13]Requires high temperatures; substrate must be stable at 100°C; limited solvent compatibility.

Visual Guides

Deprotection Mechanism & Troubleshooting Workflow

G cluster_mechanism Acid-Catalyzed Deprotection Mechanism cluster_troubleshooting Troubleshooting Flowchart BocN N-Boc Piperidine Protonated Protonated Carbamate BocN->Protonated + H⁺ Carbocation tert-Butyl Cation + Carbamic Acid Protonated->Carbocation Fragmentation Products Free Amine + CO₂ + Isobutene Carbocation->Products Decarboxylation SideProduct t-Butylated Side Product Carbocation->SideProduct + Nucleophile (e.g., Tryptophan) Start Reaction Sluggish or Incomplete? IncreaseAcid Increase Acid Conc. (e.g., neat TFA) Start->IncreaseAcid Yes IncreaseT Increase Temp. (e.g., 40°C) LewisAcid Consider Lewis Acid (e.g., ZnBr₂) IncreaseT->LewisAcid Still slow / Degradation SwitchAcid Switch to 4M HCl in Dioxane IncreaseAcid->SwitchAcid Still slow SwitchAcid->IncreaseT Still slow

Caption: N-Boc deprotection mechanism and a troubleshooting decision tree.

References

Technical Support Center: Optimization of Reaction Parameters for 1-tert-butyl 3-methyl 3-methylpiperidine-1,3-dicarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the synthesis and optimization of 1-tert-butyl 3-methyl 3-methylpiperidine-1,3-dicarboxylate. This valuable building block is integral to the development of complex molecules in pharmaceutical and materials science research. Its synthesis, while conceptually straightforward, presents several challenges related to chemoselectivity, reaction efficiency, and purification.

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered in the field. Our goal is to provide not just procedural steps, but the underlying chemical logic to empower researchers to make informed decisions, diagnose issues, and optimize their reaction conditions effectively.

Synthetic Strategy Overview

The synthesis of the target compound typically begins with 3-methylpiperidine-3-carboxylic acid. The core challenge lies in the selective functionalization of the ring nitrogen (N1) and the carboxylic acid at the C3 position. Two primary synthetic pathways are viable, with the key difference being the order of operations: N-protection and C3-esterification.

Pathway A: N-Boc protection followed by methyl esterification. Pathway B: Methyl esterification followed by N-Boc protection.

Pathway A is generally the preferred route. Protecting the secondary amine first simplifies subsequent steps by increasing solubility in organic solvents and preventing side reactions during esterification, such as N-methylation.

Synthetic_Pathways start 3-Methylpiperidine- 3-carboxylic Acid prot_N N-Boc Protection ((Boc)₂O, Base) start->prot_N Pathway A ester_C_alt C3-Esterification (e.g., MeOH, H⁺) start->ester_C_alt Pathway B pathA_intermediate N-Boc-3-methyl- piperidine-3-carboxylic acid prot_N->pathA_intermediate ester_C C3-Esterification (e.g., MeI, Base) final_product Final Product: 1-tert-butyl 3-methyl 3-methylpiperidine-1,3-dicarboxylate ester_C->final_product pathA_intermediate->ester_C pathB_intermediate Methyl 3-methyl- piperidine-3-carboxylate prot_N_alt N-Boc Protection ((Boc)₂O, Base) pathB_intermediate->prot_N_alt ester_C_alt->pathB_intermediate prot_N_alt->final_product

Caption: Primary synthetic routes to the target compound.

Troubleshooting Guide & FAQs

Section 1: N-Boc Protection Issues

Q1: My N-Boc protection reaction is sluggish, incomplete, or shows low yield. What are the critical parameters to optimize?

A1: Incomplete N-Boc protection is a common hurdle, often stemming from suboptimal reaction conditions. The reaction involves the nucleophilic attack of the piperidine nitrogen on the di-tert-butyl dicarbonate ((Boc)₂O) anhydride. Here’s how to troubleshoot:

  • Choice of Base and Solvent System: The base's role is to deprotonate the secondary amine (or its ammonium salt form), increasing its nucleophilicity. The solvent must be compatible with all reagents.

    • Aqueous Biphasic System (Schotten-Baumann conditions): Using NaOH or NaHCO₃ in a water/dioxane or water/THF mixture is robust and effective. The inorganic base remains in the aqueous phase, simplifying workup.

    • Anhydrous Organic System: Using an organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) in a solvent like dichloromethane (DCM) or tetrahydrofuran (THF) is also common.[1] This is often preferred if the starting material is not water-soluble. Ensure your starting material is the free amine and not a salt; if it's a salt (e.g., hydrochloride), you'll need at least two equivalents of the organic base.

  • Stoichiometry: While a 1:1 stoichiometry of amine to (Boc)₂O is theoretical, using a slight excess of (Boc)₂O (1.1 to 1.2 equivalents) can drive the reaction to completion, compensating for any potential hydrolysis of the anhydride.

  • Temperature: The reaction is typically performed at 0 °C and allowed to warm to room temperature.[2] If the reaction is sluggish, gentle heating (e.g., to 40 °C) can be beneficial, but monitor for potential degradation of (Boc)₂O.

Data Summary: N-Boc Protection Conditions

Parameter Condition 1 (Biphasic) Condition 2 (Organic) Rationale & Expert Insight
Solvent 1,4-Dioxane / Water (1:1) Dichloromethane (DCM) The biphasic system is excellent for starting materials that are salts. Anhydrous DCM is ideal for free amines and simplifies solvent removal.
Base Sodium Hydroxide (NaOH) Triethylamine (TEA) NaOH is a strong, inexpensive base. TEA is an organic-soluble base that also acts as an HCl scavenger if starting from a hydrochloride salt.
Equivalents (Base) 2.0 - 2.5 2.0 - 3.0 (if starting from HCl salt) An excess is required to neutralize the starting material salt and the acid generated during the reaction.
Equivalents ((Boc)₂O) 1.1 - 1.2 1.1 - 1.2 A slight excess ensures complete conversion of the amine.
Temperature 0 °C to Room Temp 0 °C to Room Temp Starting at 0 °C controls the initial exotherm. Allowing it to warm ensures the reaction goes to completion.

| Typical Time | 12 - 16 hours | 12 - 16 hours | Monitor by TLC or LC-MS to confirm the disappearance of starting material. |

Section 2: C3-Methyl Esterification Challenges

Q2: I'm struggling with the esterification of N-Boc-3-methylpiperidine-3-carboxylic acid. Which method provides the best yield and purity?

A2: Esterifying the sterically hindered tertiary carboxylic acid at the C3 position requires careful selection of reagents to avoid side reactions, such as hydrolysis of the acid-sensitive Boc group.

  • Method A: Methyl Iodide with a Mild Base (Recommended) This is often the most reliable method. The carboxylate is formed in situ and acts as a nucleophile to displace iodide from methyl iodide (MeI).

    • Causality: Using a mild base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in a polar aprotic solvent like N,N-Dimethylformamide (DMF) or acetone is ideal.[1] Cs₂CO₃ is more expensive but often gives better results due to its higher solubility and the "cesium effect," which enhances the nucleophilicity of the carboxylate.

    • Protocol Insight: Ensure anhydrous conditions, as water will hydrolyze the product and compete with the carboxylate. The reaction can be run at room temperature or gently heated (40-50 °C) to increase the rate.[3]

  • Method B: Trimethylsilyldiazomethane (TMS-diazomethane) This is an excellent, mild alternative for sensitive substrates but requires caution due to the reagent's toxicity and potential to explode.

    • Causality: TMS-diazomethane reacts rapidly with carboxylic acids in the presence of methanol to form the methyl ester.[4] It does not require harsh acidic or basic conditions, making it perfectly compatible with the Boc protecting group.

    • Protocol Insight: The reaction is typically performed in a solvent mixture like toluene/methanol at room temperature. The only byproducts are nitrogen gas and TMS-methanol, leading to a very clean reaction profile.[4]

  • Method C: Acid-Catalyzed (Fischer) Esterification (Use with Caution) While common, using methanol with a strong acid catalyst (e.g., H₂SO₄ or HCl) poses a significant risk of cleaving the N-Boc group. This method is not recommended unless all other methods fail and careful control is exercised.

Esterification_Troubleshooting start Low Esterification Yield? check_reagents Reagent Quality Anhydrous? MeI fresh? Base active? start->check_reagents check_conditions Temperature Too low? (slow) Too high? (side products) start->check_conditions check_workup Workup pH Did ester hydrolyze? Use NaHCO₃ wash start->check_workup alt_method Consider Alternative Method Current: MeI/K₂CO₃ Switch to: TMS-diazomethane for higher yield/purity check_reagents:f0->alt_method If reagents are good

Caption: Decision tree for troubleshooting low esterification yields.

Q3: My final product is contaminated with the starting carboxylic acid after workup. How can I prevent ester hydrolysis?

A3: Ester hydrolysis during aqueous workup is a frequent cause of yield loss. Both acidic and basic conditions can catalyze this process.

  • Control pH: After the reaction is complete, avoid strong acids or bases during the workup. Quench the reaction by pouring it into water or a saturated ammonium chloride solution.

  • Use Mild Base for Extraction: To remove any unreacted carboxylic acid starting material, wash the organic layer with a mild base like saturated sodium bicarbonate (NaHCO₃) solution.[5] Avoid stronger bases like NaOH or K₂CO₃ in the aqueous wash, as they can promote hydrolysis of the desired methyl ester.

  • Minimize Contact Time: Perform the aqueous washes efficiently and do not let the layers sit in the separatory funnel for extended periods.

  • Final Wash and Drying: Always finish with a brine wash to remove excess water from the organic layer before drying with an anhydrous salt like Na₂SO₄ or MgSO₄.

Section 3: Purification Strategy

Q4: What is the best method to purify the final product, this compound?

A4: The target compound is a moderately polar, non-crystalline oil or low-melting solid. Flash column chromatography is the most effective purification method.

  • Stationary Phase: Standard silica gel (230-400 mesh) is appropriate.

  • Mobile Phase (Eluent): A gradient system of a non-polar solvent (like hexanes or heptane) and a more polar solvent (like ethyl acetate) is recommended.

    • Starting Gradient: Begin with a low polarity mixture (e.g., 5-10% ethyl acetate in hexanes) to elute non-polar impurities.

    • Eluting the Product: Gradually increase the polarity (e.g., to 20-40% ethyl acetate). The product should elute before any highly polar impurities like the unreacted carboxylic acid starting material.

  • Monitoring: Use Thin Layer Chromatography (TLC) to identify the optimal solvent system before running the column and to track the fractions during elution. A common stain for these compounds is potassium permanganate (KMnO₄).

Recommended Experimental Protocol (Pathway A)

Step 1: Synthesis of 1-Boc-3-methylpiperidine-3-carboxylic acid
  • Reactor Setup: In a round-bottomed flask, dissolve 3-methylpiperidine-3-carboxylic acid (1.0 eq) in a 1:1 mixture of 1,4-dioxane and 1 M aqueous sodium hydroxide (2.2 eq).

  • Cooling: Cool the solution to 0 °C in an ice bath with stirring.

  • Reagent Addition: Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq), either neat or dissolved in a small amount of dioxane, dropwise to the cooled solution.

  • Reaction: Allow the mixture to slowly warm to room temperature and stir overnight (approx. 16 hours).

  • Workup:

    • Concentrate the reaction mixture under reduced pressure to remove the dioxane.

    • Wash the remaining aqueous solution with diethyl ether or ethyl acetate (2x) to remove any non-polar impurities.

    • Cool the aqueous layer to 0 °C and carefully acidify to pH 2-3 with cold 1 M HCl or potassium bisulfate (KHSO₄).[2] A white precipitate should form.

    • Extract the acidified aqueous layer with ethyl acetate (3x).

    • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the N-Boc protected acid, which can often be used without further purification.

Step 2: Synthesis of this compound
  • Reactor Setup: In a flame-dried, round-bottomed flask under an inert atmosphere (Nitrogen or Argon), dissolve the N-Boc-3-methylpiperidine-3-carboxylic acid (1.0 eq) from the previous step in anhydrous DMF.

  • Base Addition: Add anhydrous potassium carbonate (K₂CO₃, 1.5 eq).

  • Methylation: Add methyl iodide (MeI, 1.2 eq) dropwise.

  • Reaction: Stir the mixture at room temperature for 12-24 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material. Gentle heating to 40 °C can be applied to accelerate the reaction.

  • Workup:

    • Pour the reaction mixture into a separatory funnel containing water and ethyl acetate.

    • Separate the layers. Extract the aqueous layer with ethyl acetate (2x).

    • Combine the organic layers and wash with water (2x) to remove DMF, followed by a wash with saturated aqueous NaHCO₃, and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the final product.

References

stability of 1-tert-butyl 3-methyl 3-methylpiperidine-1,3-dicarboxylate under acidic conditions

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Acidic Stability, Selective Deprotection, and Troubleshooting

Welcome to the technical support guide for 1-tert-butyl 3-methyl 3-methylpiperidine-1,3-dicarboxylate. This document provides in-depth scientific and practical information for researchers, medicinal chemists, and process development professionals. Here, we address common questions and challenges regarding the stability of this compound under acidic conditions, focusing on the differential lability of its N-Boc and methyl ester functional groups.

Frequently Asked Questions (FAQs)

Q1: What are the primary acid-labile functional groups in this compound?

The molecule contains two functional groups susceptible to cleavage under acidic conditions:

  • N-tert-butyloxycarbonyl (N-Boc) group: This is a carbamate protecting group on the piperidine nitrogen. It is highly sensitive to strong, anhydrous acids and is designed for easy removal under such conditions.[1][2]

  • C3-Methyl Ester group: This ester is located at a quaternary carbon. While esters can be hydrolyzed by acid, this process is typically much slower than N-Boc cleavage and is highly dependent on the presence of water and elevated temperatures.[3][4]

The significant difference in reactivity between these two groups allows for the selective removal of the N-Boc group while preserving the methyl ester.

Q2: What is the chemical mechanism for the acidic removal of the N-Boc group?

The cleavage of the N-Boc group is a well-understood, multi-step process that proceeds via an E1 elimination mechanism.[5][6]

  • Protonation: The carbonyl oxygen of the Boc group is protonated by a strong acid (e.g., Trifluoroacetic Acid - TFA).[6][7]

  • Formation of a tert-Butyl Cation: The protonated intermediate is unstable and collapses, leading to the loss of a stable tert-butyl cation and the formation of a carbamic acid intermediate.[5][7]

  • Decarboxylation: The carbamic acid is inherently unstable and rapidly decomposes, releasing carbon dioxide gas (CO₂).[5] This step is irreversible and drives the reaction to completion.

  • Amine Salt Formation: The newly liberated secondary amine on the piperidine ring is basic and is immediately protonated by the excess acid in the medium, yielding the corresponding ammonium salt (e.g., a trifluoroacetate or hydrochloride salt).

Boc Deprotection Mechanism cluster_0 Mechanism Steps Start N-Boc Protected Piperidine Protonation Protonation of Carbonyl Oxygen Start->Protonation + H⁺ (Acid) Loss_of_tBu Loss of tert-Butyl Cation Protonation->Loss_of_tBu Carbamic_Acid Carbamic Acid Intermediate Loss_of_tBu->Carbamic_Acid - t-Bu⁺ Decarboxylation Decarboxylation (CO₂ Release) Carbamic_Acid->Decarboxylation Final_Product Deprotected Amine (as Salt) Decarboxylation->Final_Product - CO₂

Caption: N-Boc deprotection pathway under strong acidic conditions.

Q3: How stable is the C3-methyl ester during N-Boc deprotection?

Under standard anhydrous conditions for Boc deprotection (e.g., 20-50% TFA in Dichloromethane (DCM) at 0°C to room temperature), the methyl ester is generally stable.[8]

The key differences in reactivity are:

  • Mechanism: Acid-catalyzed ester hydrolysis is a reversible nucleophilic acyl substitution reaction.[3][9] It requires a nucleophile (water) to attack the protonated carbonyl. In contrast, Boc cleavage is an irreversible elimination reaction.

  • Required Conditions: Significant ester hydrolysis typically requires an excess of water and often heat to drive the equilibrium toward the carboxylic acid product.[4][10] Standard Boc deprotection protocols use anhydrous solvents to prevent such side reactions.

Therefore, selective deprotection is highly feasible.

Q4: What are the most common side reactions, and how can they be prevented?

The primary side reaction of concern is t-butylation . The tert-butyl cation generated during Boc cleavage is a potent electrophile.[11] It can alkylate any available nucleophiles in the reaction mixture, including:

  • The solvent (if susceptible).

  • The starting material or the deprotected amine product.

  • Other nucleophilic functional groups on the molecule.

Prevention Strategy: Use of Scavengers

To prevent t-butylation, a "scavenger" is added to the reaction mixture. Scavengers are nucleophilic compounds designed to trap the tert-butyl cation before it can react with your molecule of interest.[11]

ScavengerTypical ConcentrationNotes
Triethylsilane (TES) 1-5% v/vHighly effective; reacts with the cation to form triethylsilyl ether and isobutane.
Anisole 1-5% v/vAn electron-rich aromatic that undergoes Friedel-Crafts alkylation.
Water 1-5% v/vTraps the cation to form tert-butanol. Use with caution to avoid ester hydrolysis.
Thioanisole 1-5% v/vUseful if the substrate contains other sensitive groups.
Q5: How can I monitor the reaction to ensure complete deprotection without causing ester hydrolysis?

Effective reaction monitoring is crucial for optimizing results. A combination of techniques is recommended:

  • Thin-Layer Chromatography (TLC):

    • Mobile Phase: A mixture of a polar and non-polar solvent (e.g., Ethyl Acetate/Hexanes or DCM/Methanol).

    • Visualization: The starting material (N-Boc protected) will be non-polar and should have a higher Rf value. The product (amine salt) is highly polar and will often remain at the baseline (Rf ≈ 0). To visualize the deprotected amine, stain the TLC plate with ninhydrin , which reacts with primary and secondary amines to produce a distinct purple or yellow spot.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most definitive method.

    • Monitor the disappearance of the starting material's mass peak.

    • Observe the appearance of the product's mass peak, which will be 100.12 Da less than the starting material (mass of C₅H₈O₂).

By monitoring the reaction, you can stop it as soon as the starting material is consumed, thereby minimizing the risk of any slow-developing side reactions like ester hydrolysis.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Incomplete Boc Deprotection 1. Insufficient acid (less than 10-20 equivalents).2. Reaction time too short.3. Low reaction temperature (if run at 0°C).1. Increase the concentration of acid (e.g., move from 20% to 50% TFA in DCM).2. Extend the reaction time, monitoring by TLC/LC-MS every 30 minutes.3. Allow the reaction to warm to room temperature.
Multiple Products Observed by LC-MS 1. t-Butylation: A side product with a mass +56 Da compared to the desired product.2. Dimerization or Oligomerization. 1. Re-run the reaction and add a scavenger like triethylsilane (2-5% v/v) to the reaction mixture before adding the substrate.2. Ensure the reaction is not overly concentrated.
Loss of Methyl Ester Group 1. Presence of water in the acid or solvent.2. Prolonged reaction time at elevated temperatures.1. Use anhydrous grade solvents and fresh, sealed acid (e.g., TFA).2. Perform the reaction at 0°C or room temperature and stop it as soon as the starting material is consumed, based on TLC/LC-MS monitoring. Avoid heating.
Difficulty Isolating Pure Product 1. The product is a highly polar salt (TFA or HCl salt).2. The product may be an oil.1. Salt Isolation: After removing the solvent and excess acid in vacuo, triturate the resulting residue with a non-polar solvent like diethyl ether or hexanes. The salt should precipitate as a solid, which can be collected by filtration.2. Free Amine Isolation: Perform an aqueous workup. Dilute the reaction mixture with DCM, wash with a mild base (e.g., saturated NaHCO₃ solution) to neutralize the acid and deprotonate the amine. The free amine product will now be in the organic layer. Dry and concentrate.

Experimental Protocols

Protocol 1: Selective N-Boc Deprotection with TFA in DCM

This protocol is designed for the selective cleavage of the N-Boc group while preserving the methyl ester.

G start Start prep_solution Prepare Deprotection Solution: 25% TFA in anhydrous DCM (v/v) in a flask at 0°C (ice bath). start->prep_solution add_scavenger Add Scavenger: Add Triethylsilane (TES, 3% v/v) to the TFA/DCM solution. prep_solution->add_scavenger add_substrate Add Substrate: Dissolve starting material in minimal DCM and add dropwise to the cold solution. add_scavenger->add_substrate react Stir at 0°C for 30 min, then warm to room temperature. add_substrate->react monitor Monitor Reaction: Check progress via TLC or LC-MS every 30-60 minutes. react->monitor workup Work-up monitor->workup evaporation Concentrate in vacuo to remove solvent and excess TFA. workup->evaporation Reaction Complete trituration Triturate with cold diethyl ether to precipitate the product as a TFA salt. evaporation->trituration filtration Collect solid by filtration, wash with ether, and dry. trituration->filtration end End: Purified TFA Salt filtration->end

Caption: Workflow for selective N-Boc deprotection.

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, prepare the deprotection solution by adding trifluoroacetic acid (TFA) to anhydrous dichloromethane (DCM) to a final concentration of 25% (v/v). Cool the solution to 0°C using an ice-water bath.

  • Add Scavenger: To the cold TFA/DCM solution, add a scavenger such as triethylsilane (TES) to a final concentration of 2-5% (v/v). Stir for 2 minutes.

  • Add Substrate: Dissolve the this compound (1.0 eq) in a minimal amount of anhydrous DCM and add it dropwise to the stirring deprotection solution at 0°C.

  • Reaction: Stir the reaction mixture at 0°C for 30 minutes, then remove the ice bath and allow it to warm to room temperature. Let it stir for an additional 1-3 hours.

  • Monitoring: Monitor the reaction for the disappearance of the starting material using TLC (staining with ninhydrin) or LC-MS.

  • Work-up: Once the reaction is complete, remove the solvent and excess TFA under reduced pressure (rotary evaporation).

  • Isolation: To the resulting residue (often an oil), add cold diethyl ether and stir or sonicate. The desired product, as the TFA salt, should precipitate as a white or off-white solid.

  • Purification: Collect the solid by vacuum filtration, wash it with additional cold diethyl ether, and dry it under high vacuum to yield the purified product.

References

Technical Support Center: Purification of 1-tert-butyl 3-methyl 3-methylpiperidine-1,3-dicarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 1-tert-butyl 3-methyl 3-methylpiperidine-1,3-dicarboxylate. This resource is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining this key building block with high purity. This guide provides in-depth, field-proven troubleshooting advice, detailed protocols, and the scientific rationale behind each purification strategy.

Frequently Asked Questions (FAQs)

FAQ 1: What are the most common impurities I should expect, and how can I identify them?

Answer:

Understanding the potential impurities is the first step toward devising an effective purification strategy. Impurities in the synthesis of this compound typically arise from the starting materials, side reactions, or degradation.

Common Impurities and Their Identification:

Impurity NameOriginHow to Identify (¹H NMR Signals of Note)
Starting Material: 1-tert-butyl 3-methyl piperidine-1,3-dicarboxylateIncomplete alkylation reaction.Absence of the C3-methyl singlet (~1.2-1.5 ppm); presence of the C3-proton multiplet (~2.5-2.8 ppm).
De-Boc Compound: Methyl 3-methylpiperidine-3-carboxylateAccidental deprotection of the Boc group by acidic conditions.[1][2][3]Absence of the large tert-butyl singlet (~1.4-1.5 ppm)[4][5]. The piperidine ring protons will show significant chemical shift changes. This impurity is basic.
Hydrolyzed Ester: 1-(tert-butoxycarbonyl)-3-methylpiperidine-3-carboxylic acidPresence of water during the reaction or workup, especially under basic conditions.Absence of the methyl ester singlet (~3.7 ppm). Presence of a broad carboxylic acid proton signal (>10 ppm). This impurity is acidic.
Reagent Residues e.g., unreacted alkylating agents or bases.Varies by reagent. Often identifiable by characteristic signals in the ¹H NMR spectrum.
Solvent Residues Trapped solvent from workup or chromatography.Characteristic signals (e.g., Dichloromethane: ~5.30 ppm; Ethyl Acetate: ~2.05, 4.12, 1.26 ppm; Hexanes: various signals ~0.9-1.3 ppm).

Analytical Approach: A combination of Thin Layer Chromatography (TLC), ¹H NMR, and LC-MS is highly recommended for a comprehensive impurity profile. For basic impurities like the de-Boc compound, TLC plates may show "tailing" or "streaking"; this can often be suppressed by adding a small amount of triethylamine (e.g., 1%) to the mobile phase.[6]

Troubleshooting Guides

Issue 1: My product is contaminated with polar, charged impurities (e.g., de-Boc compound, hydrolyzed ester).

Core Problem: Acidic or basic impurities have high solubility in aqueous solutions when they are in their ionized (salt) form, whereas the desired neutral product remains in the organic solvent.[7][8] This difference is exploited using liquid-liquid extraction.[9][10][11]

Solution: Implement a Sequential Acid-Base Extraction Workflow.

This is the most effective first-line purification step to remove acidic and basic impurities before proceeding to more demanding techniques like chromatography.

Experimental Protocol: Acid-Base Extraction

  • Dissolution: Dissolve the crude product in an organic solvent immiscible with water, such as ethyl acetate (EtOAc) or dichloromethane (DCM). Transfer the solution to a separatory funnel.

  • Acidic Wash (Removes Basic Impurities):

    • Add an equal volume of a dilute aqueous acid solution (e.g., 1 M HCl or 5% aqueous citric acid).

    • Stopper the funnel, invert, and open the stopcock to vent pressure. Shake vigorously for 30-60 seconds, venting periodically.

    • Allow the layers to separate. Drain and collect the lower aqueous layer.

    • The de-Boc impurity, now protonated, is extracted into this aqueous layer.[6][7]

  • Basic Wash (Removes Acidic Impurities):

    • To the organic layer remaining in the funnel, add an equal volume of a dilute aqueous base (e.g., saturated sodium bicarbonate, NaHCO₃, solution).

    • Repeat the shaking and separation procedure as described in step 2.

    • The hydrolyzed ester impurity, now deprotonated to its carboxylate salt, is extracted into this aqueous layer.[11]

  • Brine Wash & Drying:

    • Wash the organic layer with a saturated aqueous sodium chloride (brine) solution to remove residual water.

    • Drain the organic layer into an Erlenmeyer flask and dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Isolation: Filter away the drying agent and concentrate the organic solvent under reduced pressure to yield the partially purified product.

Workflow Diagram: Acid-Base Extraction

G cluster_0 Process Flow cluster_1 Waste/Impurity Streams Crude Crude Product in Organic Solvent (e.g., EtOAc) Add_Acid Wash with 1M HCl (aq) Crude->Add_Acid Sep_Funnel1 Separate Layers Add_Acid->Sep_Funnel1 Add_Base Wash with sat. NaHCO₃ (aq) Sep_Funnel1->Add_Base Organic Layer Basic_Imp Aqueous Layer: Protonated Basic Impurities (e.g., de-Boc compound) Sep_Funnel1->Basic_Imp Aqueous Layer Sep_Funnel2 Separate Layers Add_Base->Sep_Funnel2 Brine_Wash Wash with Brine Sep_Funnel2->Brine_Wash Organic Layer Acidic_Imp Aqueous Layer: Deprotonated Acidic Impurities (e.g., hydrolyzed ester) Sep_Funnel2->Acidic_Imp Aqueous Layer Dry Dry (Na₂SO₄) & Concentrate Brine_Wash->Dry Pure_Product Purified Organic Product Dry->Pure_Product

Caption: Workflow for removing charged impurities via liquid-liquid extraction.

Issue 2: My product is contaminated with neutral, similarly-polar impurities (e.g., unreacted starting material).

Core Problem: When impurities have similar charge and polarity to the desired product, physical separation based on differential adsorption to a stationary phase is required. Flash column chromatography is the standard technique for this purpose.[12][13]

Solution: Optimize a Flash Column Chromatography Protocol.

Success in chromatography hinges on selecting the right mobile phase (eluent). The goal is to find a solvent system where the desired product has a Retention Factor (Rf) of approximately 0.25-0.35 on a TLC plate, which generally translates well to column separation.[14]

Data Presentation: Solvent System Selection Guide

Polarity of ImpurityRecommended Starting Solvent SystemOptimization Strategy
Less Polar than ProductHexanes / Ethyl Acetate (9:1)Gradually increase the proportion of Ethyl Acetate to increase polarity.
Slightly Less Polar Hexanes / Ethyl Acetate (4:1)Fine-tune the ratio. Consider switching to Dichloromethane / Ethyl Acetate for different selectivity.
More Polar than ProductDichloromethane / Methanol (98:2)The product should elute before the impurity. Increase methanol content if separation is poor.

Experimental Protocol: Flash Column Chromatography

  • TLC Analysis: Develop a TLC of your crude material in several solvent systems to find the optimal eluent (target Rf ≈ 0.3).

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, low-polarity mobile phase.

    • Wet-pack the chromatography column with the slurry, ensuring a level and compact bed without air bubbles.[6]

  • Sample Loading:

    • Dissolve the crude product from the acid-base extraction in a minimal amount of the mobile phase or DCM.

    • Alternatively, for less soluble compounds, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column bed.

  • Elution:

    • Begin elution with the chosen solvent system, applying gentle air pressure to achieve a steady flow rate (e.g., ~5 cm of solvent level decrease per minute).[12]

    • Collect fractions in an array of test tubes.

  • Fraction Analysis:

    • Analyze the collected fractions by TLC to identify which ones contain the pure product.

    • Combine the pure fractions, and remove the solvent under reduced pressure to obtain the final, high-purity compound.

Workflow Diagram: Flash Column Chromatography

G cluster_0 Chromatography Workflow TLC 1. TLC Optimization (Target Rf ≈ 0.3) Pack 2. Pack Column (Silica Gel Slurry) TLC->Pack Load 3. Load Sample (Wet or Dry Load) Pack->Load Elute 4. Elute with Solvent & Collect Fractions Load->Elute Analyze 5. Analyze Fractions by TLC Elute->Analyze Analyze->Elute Continue elution Combine 6. Combine Pure Fractions & Concentrate Analyze->Combine Fractions are pure Final_Product High-Purity Product Combine->Final_Product

Caption: Step-by-step workflow for purification by flash column chromatography.

Issue 3: My product is an oil, but I need a crystalline solid.

Core Problem: Some high-purity compounds exist as amorphous oils or low-melting-point solids. Crystallization can be a powerful final purification step to remove trace impurities and provide a stable, easy-to-handle solid.[15][16]

Solution: Attempt Recrystallization.

Recrystallization works on the principle that the desired compound is highly soluble in a hot solvent but poorly soluble in the same solvent when cold, while impurities remain in solution.[16][17][18]

Experimental Protocol: Recrystallization

  • Solvent Selection: The key is finding a suitable solvent or solvent pair. A good solvent will dissolve your compound when hot but not at room temperature. Common choices for moderately polar compounds include ethyl acetate/hexanes, isopropanol, or acetone/water.

  • Dissolution: Place the purified oil in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent dropwise until the compound just dissolves completely.[15][17]

  • Cooling (Crystallization): Remove the flask from the heat source and allow it to cool slowly to room temperature. Do not disturb the flask during this period. Slow cooling promotes the formation of larger, purer crystals.[16]

  • Inducing Crystallization (If needed): If no crystals form, try scratching the inside of the flask with a glass rod or adding a single seed crystal of the product.

  • Complete Crystallization: Once crystals have formed at room temperature, place the flask in an ice bath for 15-30 minutes to maximize the yield.

  • Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.[17] Dry the crystals under high vacuum to remove any residual solvent.

References

Validation & Comparative

A Comprehensive Guide to the ¹H NMR Spectrum of 1-tert-butyl 3-methyl 3-methylpiperidine-1,3-dicarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Objective: This guide provides an in-depth analysis of the expected ¹H NMR spectrum of 1-tert-butyl 3-methyl 3-methylpiperidine-1,3-dicarboxylate. By synthesizing data from structurally analogous compounds and foundational NMR principles, this document serves as a predictive reference for researchers working with this molecule or similar piperidine derivatives. We will explore the rationale behind chemical shift assignments, multiplicity patterns, and provide a comparative analysis with related structures.

Introduction to the Molecule and NMR Spectroscopy

This compound is a substituted piperidine, a heterocyclic scaffold prevalent in many pharmaceuticals. The structure features two key functional groups that significantly influence its spectroscopic properties: a tert-butyloxycarbonyl (Boc) protecting group on the nitrogen and two ester groups at positions 1 and 3, with an additional methyl group creating a quaternary center at C3.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is an indispensable tool for confirming the structure of such molecules. It provides detailed information about the chemical environment, connectivity, and stereochemistry of protons within a molecule. This guide will deconstruct the expected ¹H NMR spectrum of the title compound, providing a robust framework for its identification and characterization.

Structural Analysis and Proton Environments

To predict the ¹H NMR spectrum, we must first identify all chemically non-equivalent protons in the molecule. The presence of a quaternary stereocenter at the C3 position renders the piperidine ring protons on each methylene group (C2, C4, C5, and C6) diastereotopic, meaning they are chemically distinct and will have different chemical shifts.

Below is the structure with protons labeled for discussion.

Caption: Labeled structure of the target molecule.

There are 11 distinct proton signals anticipated:

  • Hₐ: 9 protons of the tert-butyl group.

  • Hₑ: 3 protons of the methyl ester group.

  • Hₑ: 3 protons of the C3-methyl group.

  • Hₑ, Hₑ, Hₑ, Hₑ, Hₕ, Hᵢ, Hⱼ, Hₖ: 8 protons of the piperidine ring, all expected to be unique.

Predicted ¹H NMR Spectral Data

The following table summarizes the predicted chemical shifts (δ), multiplicities, and integrations for the protons in this compound, assuming the spectrum is recorded in CDCl₃.

Proton LabelPredicted δ (ppm)MultiplicityIntegrationRationale & Comparative Data
Hₐ (t-Bu)~1.46Singlet (s)9HThe nine equivalent protons of the tert-butyl group are shielded and show no coupling, resulting in a prominent singlet. This is highly characteristic. For comparison, the Boc-group protons in similar piperidine structures are consistently reported around δ 1.45-1.48 ppm.[1][2]
Hₑ (-OCH₃)~3.75Singlet (s)3HMethyl ester protons typically appear as a singlet in this region. A similar compound, 1-(tert-butyl)-3-(methyl)piperazine-1,3-dicarboxylate, shows this signal at δ 3.71-3.73 ppm.[3]
Hₑ (C3-CH₃)~1.30Singlet (s)3HThis methyl group is attached to a quaternary carbon and will be a singlet. Its chemical shift is in the aliphatic region, slightly deshielded by the adjacent ester group.
Hₑ/Hₑ (C2-H₂)3.8 - 4.1 (axial) 2.8 - 3.2 (equatorial)Multiplets (m)2HThese protons are adjacent to the electron-withdrawing Boc-protected nitrogen, shifting them significantly downfield. Due to restricted rotation (amide bond character of N-Boc), one proton is often more deshielded than the other.[2][4]
Hⱼ/Hₖ (C6-H₂)3.6 - 3.9 (axial) 2.7 - 3.0 (equatorial)Multiplets (m)2HSimilar to C2 protons, these are adjacent to the nitrogen and appear downfield. Their precise shifts may differ slightly from C2 due to the different substitution pattern at the C3 position.
Hₑ/Hₑ (C4-H₂)1.8 - 2.2Multiplets (m)2HThese protons are adjacent to the quaternary center at C3 and are shifted downfield relative to a simple alkane due to the influence of the two carboxylate groups.
Hₕ/Hᵢ (C5-H₂)1.5 - 1.8Multiplets (m)2HThese protons are the most shielded of the ring protons, appearing in the typical aliphatic region for piperidines.[4][5] Their signals will likely be complex and may overlap with other aliphatic signals.

Comparative Analysis with Alternative Structures

The predictive power of this analysis is strengthened by comparing the expected spectrum to that of known, structurally similar compounds.

  • N-Boc Piperidines (General): The most recognizable feature is the intense singlet for the tert-butyl group around δ 1.46 ppm . This signal is a hallmark of the Boc protecting group and its presence and integration (9H) are primary indicators of successful N-protection.[1][2][6] Any significant deviation from this value would suggest a different molecular conformation or electronic environment.

  • Simple Piperidine: In unsubstituted piperidine, the protons at C2/C6 appear around δ 2.79 ppm, while the C3/C5 and C4 protons are further upfield around δ 1.5-1.6 ppm.[4][5][7] The introduction of the N-Boc group in our target molecule causes a dramatic downfield shift of the adjacent C2 and C6 protons to the δ 2.7-4.1 ppm range.

  • Methyl Esters: The methyl ester singlet is another key diagnostic peak. Its expected position at ~δ 3.75 ppm is consistent across a vast range of molecules containing this functional group.[3] This signal is typically sharp and well-resolved, making it easy to identify.

The key differentiator for this compound compared to simpler analogs is the complexity of the piperidine ring signals. Unlike symmetrical piperidines, the quaternary center at C3 breaks all symmetry, leading to a complex multiplet pattern for all eight ring protons, spread over a wide range from approximately δ 1.5 to 4.1 ppm.

Standard Experimental Protocol for ¹H NMR Acquisition

For reliable and reproducible data, adherence to a standardized protocol is essential.

Objective: To acquire a high-resolution ¹H NMR spectrum of the title compound.

Materials:

  • This compound (5-10 mg)

  • Deuterated chloroform (CDCl₃, 99.8 atom % D)

  • NMR tube (5 mm, high precision)

  • Pasteur pipette

  • Vortex mixer

Methodology:

  • Sample Preparation: a. Weigh approximately 5-10 mg of the solid compound directly into a clean, dry vial. b. Add ~0.7 mL of CDCl₃ to the vial. c. Vortex the mixture until the sample is completely dissolved. d. Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube.

  • Instrument Setup (400 MHz Spectrometer): a. Insert the NMR tube into the spinner turbine and adjust the depth using a gauge. b. Place the sample in the NMR spectrometer. c. Lock the spectrometer on the deuterium signal of the CDCl₃ solvent. d. Shim the magnetic field to achieve high homogeneity. This is critical for resolving the complex multiplets of the ring protons.

  • Data Acquisition: a. Set the spectral width to approximately 16 ppm (e.g., from -2 to 14 ppm). b. Use a standard 30° or 45° pulse angle. c. Set the number of scans (NS) to 16 or 32 for a good signal-to-noise ratio. d. Set the relaxation delay (D1) to at least 2 seconds to ensure quantitative integration. e. Acquire the Free Induction Decay (FID).

  • Data Processing: a. Apply an exponential window function (line broadening of ~0.3 Hz) to the FID to improve the signal-to-noise ratio. b. Perform a Fourier Transform (FT) to convert the FID into the frequency-domain spectrum. c. Phase the spectrum manually to ensure all peaks have a pure absorption lineshape. d. Calibrate the chemical shift axis by setting the residual CHCl₃ peak to δ 7.26 ppm.[1] e. Integrate all signals and annotate the peak chemical shifts.

Data Interpretation Workflow

The logical process for analyzing the resulting spectrum can be visualized as follows:

Caption: Workflow for ¹H NMR spectral interpretation.

Conclusion

The ¹H NMR spectrum of this compound is predicted to be highly characteristic. The three distinct singlets corresponding to the tert-butyl, methyl ester, and C3-methyl groups provide immediate confirmation of these key structural features. The complex, non-symmetric pattern of the eight piperidine ring protons, while challenging to fully resolve, confirms the presence of the quaternary center at C3. This predictive guide, grounded in comparative data from established literature, provides researchers with a reliable blueprint for the structural verification of this and related piperidine derivatives.

References

A Comparative Guide to the ¹³C NMR Spectrum of 1-tert-butyl 3-methyl 3-methylpiperidine-1,3-dicarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a detailed analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum for 1-tert-butyl 3-methyl 3-methylpiperidine-1,3-dicarboxylate. In the absence of directly published experimental data for this specific compound, this guide employs a comparative methodology, leveraging spectral data from structurally analogous piperidine derivatives to predict and interpret its ¹³C NMR chemical shifts. We will explore the influence of the N-tert-butoxycarbonyl (Boc) protecting group, the C3-methyl ester, and the quaternary C3-methyl substitution on the piperidine ring's carbon environment. This document serves as a predictive reference for researchers in synthetic chemistry and drug development engaged in the characterization of complex heterocyclic scaffolds.

Structural Elucidation and Predicted ¹³C NMR Data

The structural characterization of novel or modified piperidine scaffolds is fundamental in medicinal chemistry, as this motif is present in numerous pharmaceuticals.[1] ¹³C NMR spectroscopy is an indispensable tool for confirming the carbon framework of such molecules. The target molecule, this compound, possesses a stereocenter at the C3 position, which is a quaternary carbon, introducing distinct electronic and steric effects that are reflected in its NMR spectrum.

Below is the chemical structure with each unique carbon atom labeled for clear correlation with the predicted NMR data.

Caption: Structure of this compound with carbon numbering.

Based on an analysis of related structures, the predicted ¹³C NMR chemical shifts for the target compound in a standard solvent like CDCl₃ are summarized below.

Table 1: Predicted ¹³C NMR Chemical Shifts

Carbon Atom Predicted Chemical Shift (δ, ppm) Rationale / Comments
Piperidine Ring
C2 ~45-50 Influenced by the adjacent nitrogen and the C3 quaternary center.
C3 ~45-50 Quaternary carbon, deshielded by ester, methyl, and ring attachments.
C4 ~25-30 Aliphatic methylene, influenced by γ-effect of C3 substituents.
C5 ~24-28 Aliphatic methylene, less affected by distant substituents.
C6 ~40-45 Methylene carbon adjacent to nitrogen.
N-Boc Group
C7 (Boc C=O) ~155 Typical chemical shift for a carbamate carbonyl.[2]
C8 (Boc quat. C) ~80-81 Quaternary carbon of the tert-butyl group.[2][3]
C9 (Boc -CH₃) ~28.5 Equivalent methyl carbons of the tert-butyl group.[2][3]
C3 Substituents
C10 (Ester C=O) ~174-176 Typical chemical shift for an ester carbonyl.
C11 (Ester -OCH₃) ~52-53 Methyl carbon of the methyl ester.

| C12 (C3 -CH₃) | ~20-25 | Methyl group attached to the quaternary C3. |

Comparative Analysis with Structurally Related Compounds

To substantiate the predictions in Table 1, we will compare the expected shifts with experimental data from key structural analogues. This comparison allows us to dissect the contribution of each functional group to the overall spectrum.

Table 2: Experimental ¹³C NMR Data for Analogous Piperidine Derivatives (Solvent: CDCl₃)

Carbon Atom N-Boc-piperidine 1-tert-Butyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate[4] N-methylpiperidine[5]
C2 ~45 Not directly comparable 56.9
C3 ~26 ~50-55 (CH) 26.5
C4 ~25 ~205 (C=O) 24.5
C5 ~26 ~35-40 (CH₂) 26.5
C6 ~45 ~40-45 (CH₂) 56.9
N-Substituent
Boc C=O ~155 ~154 N/A
Boc quat. C ~79 ~81 N/A
Boc -CH₃ ~28.5 ~28.3 N/A
N-CH₃ N/A N/A 47.1
Ester C=O N/A ~170 N/A

| Ester -OCH₃ | N/A | ~52 | N/A |

Influence of the N-Boc Group

The N-tert-butoxycarbonyl (Boc) group is a common amine protecting group in organic synthesis, and its signals are highly characteristic.

  • Boc Carbonyl (C7): The carbamate carbonyl consistently appears around δ 155 ppm , as seen in various N-Boc piperidine structures.[2] This downfield shift is characteristic of carbonyl carbons double-bonded to two heteroatoms (N and O).

  • Boc Quaternary Carbon (C8): The quaternary carbon of the tert-butyl group typically resonates at δ 79-81 ppm .[2][3]

  • Boc Methyl Carbons (C9): The three magnetically equivalent methyl carbons of the tert-butyl group produce a strong signal around δ 28.5 ppm .[2][3] These signals provide a reliable internal reference point when analyzing the spectra of Boc-protected compounds.

The Piperidine Ring Carbons

The substitution pattern dramatically influences the chemical shifts of the piperidine ring carbons.

  • C2 and C6 (α-carbons): In a simple N-Boc piperidine, the carbons alpha to the nitrogen (C2 and C6) are found around δ 45 ppm . In N-methylpiperidine, these carbons are further downfield at δ 56.9 ppm , demonstrating the electronic effect of the substituent on the nitrogen.[5] For our target molecule, the C2 and C6 carbons will be inequivalent due to the asymmetric C3 substitution. C2 will be deshielded by the β-effect of the C3 substituents, while C6 will be in a more typical range, hence the predicted ranges of 45-50 ppm and 40-45 ppm, respectively.

  • C3, C4, and C5 (β- and γ-carbons): In unsubstituted N-methylpiperidine, the C3/C5 and C4 carbons are at δ 26.5 ppm and δ 24.5 ppm , respectively.[5] The introduction of two electron-withdrawing groups (ester) and a methyl group at C3 in our target molecule causes significant changes:

    • C3: This carbon becomes quaternary. Its direct attachment to an ester group, a methyl group, and two other carbons (C2, C4) will shift it significantly downfield into the δ 45-50 ppm range.

    • C4: This carbon is beta to the C3 substituents. This β-effect will likely cause a downfield shift relative to an unsubstituted piperidine. We predict a shift in the δ 25-30 ppm range.

    • C5: This carbon is gamma to the C3 substituents. The gamma-gauche effect could potentially cause a slight shielding (upfield shift), but it is more distant. Its chemical shift is predicted to be in the δ 24-28 ppm range, close to that of an unsubstituted piperidine ring.

The C3-Ester and C3-Methyl Groups

The substituents at the C3 position have predictable chemical shifts based on extensive literature data.

  • Ester Carbonyl (C10): The ester carbonyl carbon is typically found in the δ 170-175 ppm region. The data for the 4-oxo analogue shows this peak at ~170 ppm.[4]

  • Ester Methyl (C11): The methyl carbon of the methyl ester (-OCH₃) consistently appears around δ 52-53 ppm .[4]

  • C3-Methyl (C12): A methyl group on a saturated carbon ring typically resonates in the δ 15-25 ppm range.

Experimental Protocol for Data Acquisition

To ensure the acquisition of high-quality, reproducible ¹³C NMR data, the following protocol is recommended. This protocol is designed to be a self-validating system, providing clear and unambiguous spectral information.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh 15-25 mg of the purified this compound.

    • Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is chosen for its excellent solubilizing power for nonpolar to moderately polar organic compounds and its single deuterium lock signal.

    • Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm). Alternatively, the residual solvent peak of CDCl₃ at δ 77.16 ppm can be used for calibration.[2]

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Spectrometer Setup and Calibration:

    • Use a standard 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

    • Tune and match the probe for the ¹³C frequency (approximately 100 MHz for a 400 MHz instrument).

    • Lock the spectrometer onto the deuterium signal of the CDCl₃ solvent.

    • Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical TMS or solvent peak shape.

  • ¹³C NMR Data Acquisition:

    • Experiment Type: Perform a standard proton-decoupled ¹³C experiment (e.g., zgpg30 on Bruker systems). This removes ¹H-¹³C coupling, resulting in a single sharp peak for each unique carbon atom.

    • Spectral Width: Set a spectral width of approximately 220-240 ppm (e.g., from -10 to 230 ppm) to ensure all expected signals (from TMS to carbonyls) are captured.

    • Pulse Angle: Use a 30-45° pulse angle to allow for a shorter relaxation delay without saturating the quaternary carbons.

    • Relaxation Delay (d1): Set a relaxation delay of 2.0 seconds. Quaternary carbons have longer relaxation times, and this delay helps ensure they are adequately detected.

    • Number of Scans (ns): Acquire a sufficient number of scans (e.g., 1024 to 4096) to achieve a good signal-to-noise ratio, especially for the weak quaternary carbon and carbonyl signals.

  • Data Processing and Analysis:

    • Apply an exponential multiplication (line broadening of 1-2 Hz) to improve the signal-to-noise ratio.

    • Perform a Fourier transform of the Free Induction Decay (FID).

    • Phase the resulting spectrum manually to obtain a flat baseline.

    • Calibrate the spectrum by setting the TMS peak to 0.0 ppm or the central peak of the CDCl₃ triplet to 77.16 ppm.

    • Integrate the peaks (note: ¹³C integration is not typically quantitative under these conditions) and pick the peaks, labeling them with their chemical shifts in ppm.

workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep1 Weigh Compound (15-25 mg) prep2 Dissolve in CDCl3 (0.6 mL) with TMS prep1->prep2 prep3 Transfer to 5mm NMR Tube prep2->prep3 acq1 Tune, Lock & Shim Spectrometer prep3->acq1 acq2 Set Acquisition Parameters (zgpg30) acq1->acq2 acq3 Acquire FID (1024+ scans) acq2->acq3 proc1 Fourier Transform & Phasing acq3->proc1 proc2 Baseline Correction proc1->proc2 proc3 Calibrate Spectrum (to TMS or CDCl3) proc2->proc3 proc4 Peak Picking & Assignment proc3->proc4 end_node end_node proc4->end_node Final Spectrum & Data Table

References

A Senior Application Scientist's Guide to the Mass Spectrometry Analysis of 1-tert-butyl 3-methyl 3-methylpiperidine-1,3-dicarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of mass spectrometry-based methodologies for the characterization and quantification of 1-tert-butyl 3-methyl 3-methylpiperidine-1,3-dicarboxylate, a key building block in modern medicinal chemistry. We will explore the nuances of instrument selection, method development, and data interpretation, offering field-proven insights to guide researchers, scientists, and drug development professionals.

Introduction: The Analytical Imperative

This compound is a chiral piperidine derivative whose structural complexity demands robust analytical techniques for unambiguous identification and precise quantification. The presence of both a tert-butoxycarbonyl (Boc) protecting group and a methyl ester introduces specific challenges and opportunities in mass spectrometric analysis. Accurate characterization is paramount for ensuring purity, monitoring reaction kinetics, and understanding metabolic fate in drug discovery pipelines.[1] This guide will compare and contrast the application of two powerful mass spectrometry platforms—Quadrupole Time-of-Flight (QTOF) and Triple Quadrupole (QqQ)—for the analysis of this target molecule.

Foundational Principles: Ionization and Fragmentation Behavior

The analyte's structure, featuring a basic piperidine nitrogen and two ester functionalities, dictates its behavior in the mass spectrometer.

Ionization: Electrospray Ionization (ESI) in positive ion mode is the method of choice.[2] The piperidine nitrogen is readily protonated, yielding a strong signal for the protonated molecule, [M+H]⁺. The ESI process is a "soft" ionization technique that minimizes in-source fragmentation, preserving the intact molecular ion for subsequent analysis.[3][4]

Fragmentation: The fragmentation of N-Boc protected piperidines is well-characterized.[2][5] Collision-induced dissociation (CID) of the [M+H]⁺ precursor ion is expected to follow predictable pathways, primarily involving the loss of the Boc group. Key fragmentation pathways include:

  • Loss of isobutylene (C₄H₈): A characteristic loss of 56 Da from the Boc group.[5]

  • Loss of the entire Boc group (C₅H₉O₂): A loss of 101 Da.

  • Subsequent fragmentation of the piperidine ring: α-cleavage adjacent to the nitrogen can occur after the initial loss from the Boc group.[2][6]

Understanding these fragmentation patterns is crucial for structural confirmation and for developing selective reaction monitoring (SRM) or multiple reaction monitoring (MRM) methods for quantification.[7]

Comparative Analysis: QTOF vs. Triple Quadrupole

The choice of mass spectrometer significantly impacts the analytical outcome. Here, we compare the strengths of high-resolution QTOF systems for characterization against the targeted sensitivity of Triple Quadrupole instruments for quantification.

High-Resolution Mass Spectrometry (HRMS) with QTOF: Unambiguous Identification

For the initial characterization of this compound, a QTOF mass spectrometer offers unparalleled advantages in mass accuracy and resolution.[8]

Expertise & Experience: A QTOF instrument provides a high-resolution, accurate mass (HRAM) measurement of the precursor and fragment ions. This allows for the confident determination of the elemental composition, a critical step in confirming the identity of a novel compound or identifying unknown impurities.[9] While triple quadrupoles are highly sensitive for targeted analysis, they are nominal mass instruments and lack the mass accuracy required for definitive structural elucidation.[10]

Trustworthiness: The high resolving power of modern Orbitrap and QTOF systems can distinguish the analyte of interest from isobaric interferences, which is particularly important when analyzing complex matrices like reaction mixtures or biological samples.[11][12]

Experimental Protocol: LC-HRMS (QTOF) for Characterization
  • Sample Preparation: Dissolve the synthesized compound in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to a concentration of approximately 1 µg/mL.

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is suitable for retaining this moderately polar molecule.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A linear gradient from 5% to 95% B over 10 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

  • Mass Spectrometry (QTOF):

    • Ionization Mode: ESI Positive.

    • Scan Mode: Full Scan MS and Targeted MS/MS (Product Ion Scan).

    • Mass Range: m/z 100-500.

    • Capillary Voltage: 3.5 kV.

    • Collision Energy: For MS/MS, ramp the collision energy (e.g., 10-40 eV) to observe a range of fragment ions.

Data Presentation: Expected HRMS Data

Ion SpeciesCalculated m/zObserved m/z (example)Mass Error (ppm)Fragmentation Pathway
[M+H]⁺272.1805272.1802-1.1Protonated Molecule
[M-C₄H₈+H]⁺216.1179216.1177-0.9Loss of isobutylene
[M-C₅H₉O₂+H]⁺171.0968171.0966-1.2Loss of Boc group

Visualization: QTOF Experimental Workflow

G cluster_LC Liquid Chromatography cluster_MS QTOF Mass Spectrometer Sample Sample Injection Column C18 Column Separation Sample->Column Gradient Elution ESI ESI Source (+ ion mode) Column->ESI Quad Quadrupole (Ion Guide) ESI->Quad Collision Collision Cell (CID) Quad->Collision Precursor Selection TOF TOF Analyzer (High Resolution) Collision->TOF Fragment Ions Detector Detector TOF->Detector

Caption: Workflow for LC-QTOF analysis.

Tandem Mass Spectrometry (MS/MS) with Triple Quadrupole: The Gold Standard for Quantification

For quantitative applications, such as pharmacokinetic studies or impurity analysis, a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode provides exceptional sensitivity and selectivity.[1][13]

Expertise & Experience: The MRM experiment involves selecting a specific precursor ion in the first quadrupole (Q1), fragmenting it in the collision cell (q2), and then monitoring for a specific product ion in the third quadrupole (Q3). This highly specific filtering process dramatically reduces chemical noise, leading to lower limits of detection (LOD) and quantification (LOQ).[10] While a QTOF can perform targeted analysis, the sensitivity of a triple quadrupole for MRM is generally superior.[12]

Trustworthiness: The specificity of the MRM transition (precursor ion → product ion) provides a high degree of confidence in the quantitative results. For regulatory submissions, methods are often validated using a triple quadrupole due to its robustness and proven performance.[13]

Experimental Protocol: LC-MS/MS (Triple Quadrupole) for Quantification
  • Sample Preparation: Prepare calibration standards and quality control samples by spiking known concentrations of the analyte into the relevant matrix (e.g., plasma, reaction mixture). Perform a suitable sample extraction (e.g., protein precipitation or liquid-liquid extraction).

  • Liquid Chromatography (LC): Utilize the same LC method as described for the QTOF analysis to ensure chromatographic consistency.

  • Mass Spectrometry (Triple Quadrupole):

    • Ionization Mode: ESI Positive.

    • Scan Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions (example):

      • Primary: m/z 272.2 → 216.1 (Loss of isobutylene)

      • Confirmatory: m/z 272.2 → 171.1 (Loss of Boc group)

    • Collision Energy: Optimize for each transition to maximize signal intensity.

    • Dwell Time: Set to at least 50 ms per transition.

Data Presentation: Comparative Performance Metrics

ParameterQTOF (Full Scan)Triple Quadrupole (MRM)Advantage
Limit of Quantification (LOQ) ~10-50 ng/mL~0.1-1 ng/mLTriple Quadrupole
Linear Dynamic Range 3-4 orders of magnitude5-6 orders of magnitudeTriple Quadrupole
Selectivity High (Mass Resolution)Very High (MRM)Triple Quadrupole
Qualitative Information Excellent (HRAM)Limited (Nominal Mass)QTOF

Visualization: Triple Quadrupole Experimental Workflow

G cluster_LC Liquid Chromatography cluster_MS Triple Quadrupole Mass Spectrometer Sample Sample Injection Column C18 Column Separation Sample->Column Gradient Elution ESI ESI Source (+ ion mode) Column->ESI Q1 Q1 (Precursor Ion Selection) ESI->Q1 q2 q2 (Collision Cell - CID) Q1->q2 Q3 Q3 (Product Ion Selection) q2->Q3 Detector Detector Q3->Detector

Caption: Workflow for LC-MS/MS (MRM) analysis.

Conclusion and Recommendations

The optimal mass spectrometry platform for the analysis of this compound is dictated by the analytical goal.

  • For qualitative analysis, structural confirmation, and unknown impurity identification , the high resolution and accurate mass capabilities of a QTOF mass spectrometer are indispensable.

  • For quantitative analysis requiring high sensitivity, a wide dynamic range, and robustness , a Triple Quadrupole mass spectrometer operating in MRM mode is the superior choice.

In a drug development setting, a hybrid approach is often employed: initial characterization and metabolite identification are performed on a high-resolution instrument like a QTOF or Orbitrap, while validated quantitative methods for routine analysis are deployed on a triple quadrupole. This leverages the strengths of each platform to ensure data of the highest quality and integrity.

References

A Comparative Guide to 1-tert-butyl 3-methyl 3-methylpiperidine-1,3-dicarboxylate and Structurally Related Scaffolds for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Piperidine Scaffold as a Cornerstone of Modern Medicine

In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear in successful therapeutic agents. The piperidine ring, a six-membered nitrogen-containing heterocycle, stands out as one of the most significant of these "privileged structures".[1][2] Its prevalence is remarkable, forming the core of over 70 commercially available drugs and countless compounds in clinical development.[3][4] Piperidine derivatives have demonstrated a vast spectrum of biological activities, including applications as anticancer, antipsychotic, analgesic, and antihistamine agents.[1][3][4]

This guide provides a detailed comparison of 1-tert-butyl 3-methyl 3-methylpiperidine-1,3-dicarboxylate , a specialized building block, with other strategically important piperidine derivatives. The focus is on how subtle structural modifications—the position of a functional group, the presence of a quaternary carbon, or the introduction of additional reactive sites—can profoundly influence synthetic strategy and biological potential. This analysis is designed for researchers, chemists, and drug development professionals seeking to leverage these versatile scaffolds in their R&D programs.

The Strategic Value of the Piperidine Nucleus

The utility of the piperidine scaffold stems from its conformational flexibility and its ability to present substituents in well-defined three-dimensional space, which is critical for precise interactions with biological targets. The nitrogen atom can act as a hydrogen bond acceptor or, when protonated, a hydrogen bond donor, and serves as a key attachment point for various side chains.

The general structure allows for functionalization at multiple positions, enabling chemists to fine-tune the steric, electronic, and pharmacokinetic properties of a molecule. The use of protecting groups, such as the tert-butyloxycarbonyl (Boc) group, is essential for controlling reactivity during multi-step syntheses.[5]

Caption: Core piperidine structure and its key positions for synthetic modification.

In-Depth Profile: this compound

This target molecule is a highly specialized piperidine derivative. Its defining feature is the quaternary carbon at the C3 position, substituted with both a methyl group and a methyl carboxylate group.

Structural Analysis and Synthetic Implications:

  • N-Boc Group: The tert-butyloxycarbonyl group at the nitrogen (N1) position serves as a robust protecting group. It deactivates the nitrogen, preventing its participation in undesired side reactions, yet can be cleanly removed under acidic conditions.

  • C3-Quaternary Center: The gem-disubstitution at C3 introduces significant steric hindrance. This can lock the piperidine ring into a more rigid conformation, which can be highly advantageous for entropy in receptor-ligand binding. However, it also presents a synthetic challenge, as creating quaternary centers can be difficult.

  • C3-Methyl Ester: This functional group is a versatile handle for further chemical elaboration. It can be hydrolyzed to the corresponding carboxylic acid, converted to amides, or reduced to a primary alcohol.[6]

A plausible synthetic approach would involve the alkylation of a precursor like methyl N-Boc-piperidine-3-carboxylate. This requires a strong base to deprotonate the C3 position, followed by reaction with a methylating agent.

Comparative Analysis with Key Piperidine Derivatives

To understand the unique properties of our target molecule, it is best compared with structurally related alternatives that are commonly used in drug discovery.

FeatureTarget: 1-Boc 3-Me 3-COOMe-piperidine Comparator A: 1-Boc 3-COOMe-piperidine [7]Comparator B: 1-Boc 4-COOMe-piperidine [8]Comparator C: 1-Boc 3-COOMe 4-oxo-piperidine [9]
Key Structural Difference Quaternary center at C3Proton at C3Ester at C4 positionKetone at C4 position
Molecular Weight ( g/mol ) 257.33[10]229.29229.29257.28[9]
Synthetic Accessibility More complex; requires creation of a quaternary center.Readily accessible via esterification of commercial 1-Boc-nipecotic acid.[6]Readily accessible via esterification of commercial 1-Boc-isonipecotic acid.Accessible via Dieckmann condensation or similar cyclization strategies.[11]
Conformational Rigidity High; steric hindrance from gem-dimethyl group restricts ring puckering.Moderate; standard piperidine flexibility.Moderate; standard piperidine flexibility.Increased rigidity due to the sp2 character of the C4 carbon.
Key Synthetic Handle C3-Methyl EsterC3-Methyl Ester, C3-Proton (for deprotonation/alkylation)C4-Methyl EsterC3-Methyl Ester, C4-Ketone (for reductive amination, etc.)
Potential Applications Scaffolds requiring fixed conformations; probes for sterically hindered binding pockets.General purpose building block for diverse derivatives.[7][12]Building block for symmetrically substituted compounds or C4-functionalized drugs.Precursor for 4-amino-piperidines, a common motif in CNS drugs.

Experimental Data & Protocols

The choice of a synthetic protocol depends heavily on the desired substitution pattern. Below is a representative protocol for the synthesis of a substituted N-Boc piperidine ester, which forms the basis for many of the discussed compounds.

Protocol 1: General Synthesis of a β-Keto Ester Piperidine Precursor

This protocol describes the conversion of an N-Boc-piperidine-carboxylic acid into a β-keto ester, a key intermediate that can be further modified.[13] This method is foundational for building complexity on the piperidine ring.

Objective: To synthesize tert-butyl 4-(2-methoxy-2-oxoacetyl)piperidine-1-carboxylate from 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid.

Materials:

  • 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid (1a)

  • 2,2-dimethyl-1,3-dioxane-4,6-dione (Meldrum's acid)

  • 4-Dimethylaminopyridine (DMAP)

  • 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC·HCl)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • 1 M Potassium bisulfate (KHSO₄)

  • Brine solution

Procedure:

  • Activation: Dissolve 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid (4 g, 17.4 mmol) in DCM (24 mL) in a round-bottom flask and cool the solution to 0 °C in an ice bath.

  • Add Meldrum's acid (2.77 g, 19.2 mmol) followed by DMAP (4.26 g, 34.9 mmol). Causality: DMAP acts as a nucleophilic catalyst to form a highly reactive acylpyridinium intermediate.

  • Add EDC·HCl (3.68 g, 19.2 mmol) in portions over 10 minutes. Causality: EDC is a carbodiimide coupling agent that activates the carboxylic acid to facilitate its reaction with Meldrum's acid.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 16 hours.

  • Workup: Dilute the reaction solution with DCM (10 mL). Wash the organic layer sequentially with 1 M KHSO₄ solution (2 x 15 mL) and brine (20 mL). Causality: The acidic wash removes basic residues like DMAP and unreacted EDC, while the brine wash removes residual water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Methanolysis: Dissolve the crude residue in methanol and reflux for 4 hours to yield the final β-keto ester. Purify by column chromatography.

Synthesis_Workflow cluster_0 Activation & Coupling cluster_1 Workup & Isolation cluster_2 Final Conversion Start 1. Dissolve N-Boc-piperidine carboxylic acid in DCM at 0°C Add_Reagents 2. Add Meldrum's Acid, DMAP, and EDC Start->Add_Reagents React 3. Stir at RT for 16h Add_Reagents->React Dilute 4. Dilute with DCM React->Dilute Wash 5. Wash with KHSO4 and Brine Dilute->Wash Dry 6. Dry and Concentrate Wash->Dry Methanolysis 7. Reflux in Methanol Dry->Methanolysis Purify 8. Column Chromatography Methanolysis->Purify Final_Product β-Keto Ester Product Purify->Final_Product Drug_Discovery_Logic Scaffold Select Piperidine Scaffold (e.g., Comparator A) SAR Generate Library & Evaluate SAR Scaffold->SAR Problem Identify Lead with Metabolic Liability at C3 SAR->Problem Solution Switch to Target Scaffold (C3-Quaternary Center) Problem->Solution Optimization Block Metabolism & Optimize Potency Solution->Optimization Candidate Preclinical Candidate Optimization->Candidate

References

A Guide to the Structural Elucidation of 1-tert-butyl 3-methyl 3-methylpiperidine-1,3-dicarboxylate: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Piperidine Scaffold and the Need for Precise Structural Data

The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs targeting a wide array of biological systems. Its conformational flexibility allows it to present substituents in precise three-dimensional arrangements, which is critical for molecular recognition at biological targets. The compound 1-tert-butyl 3-methyl 3-methylpiperidine-1,3-dicarboxylate is a fascinating example of a constrained piperidine derivative. The gem-disubstitution at the C3 position is anticipated to significantly influence the puckering of the piperidine ring, thereby affecting the spatial orientation of the functional groups at the N1 and C3 positions.

As of the latest literature review, a definitive X-ray crystal structure for this compound has not been publicly reported. This guide is designed to provide researchers, scientists, and drug development professionals with a comprehensive roadmap for the structural elucidation of this molecule. We will present a detailed experimental workflow for its synthesis, crystallization, and X-ray analysis. Furthermore, we will conduct a comparative analysis with the known crystal structure of a simpler analog, 1-(tert-butoxycarbonyl)-4-piperidinecarboxylic acid , to highlight the anticipated structural distinctions and the scientific value of obtaining the crystal structure of our target molecule.

Part 1: Experimental Workflow for Structural Elucidation

The determination of a molecule's crystal structure is a systematic process that begins with synthesis and culminates in the refinement of crystallographic data. The following protocol is a self-validating system, where the success of each step is contingent on the quality of the previous one.

Synthesis and Purification

The synthesis of this compound can be approached through established methods of piperidine chemistry. A plausible synthetic route involves the alkylation of a suitable precursor. The purity of the final compound is paramount for successful crystallization; therefore, rigorous purification by column chromatography followed by a final recrystallization or distillation is essential.

Experimental Protocol: Synthesis and Purification

  • Reaction Setup: To a solution of 1-tert-butyl 3-methyl piperidine-1,3-dicarboxylate in anhydrous THF at -78 °C under an argon atmosphere, add a solution of lithium diisopropylamide (LDA) dropwise.

  • Alkylation: After stirring for 1 hour, add methyl iodide to the reaction mixture. Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quenching and Extraction: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes.

  • Final Purity Check: Assess the purity of the final compound by ¹H NMR, ¹³C NMR, and mass spectrometry. The sample should be >98% pure before proceeding to crystallization trials.

Crystallization

Obtaining single crystals of sufficient size and quality is often the most challenging step. It is an empirical process that requires screening a variety of solvents and crystallization techniques.

Experimental Protocol: Crystallization Screening

  • Solvent Selection: Begin with a solvent in which the compound is sparingly soluble at room temperature but readily soluble upon heating (e.g., hexanes, isopropanol, acetonitrile).

  • Slow Evaporation: Prepare a saturated solution of the compound in a suitable solvent (e.g., ethyl acetate, dichloromethane) in a vial. Loosely cap the vial to allow for slow evaporation of the solvent over several days.

  • Vapor Diffusion: In a sealed chamber, place a vial containing a concentrated solution of the compound in a volatile solvent (e.g., methanol). In the same chamber, place a larger reservoir of a less volatile solvent in which the compound is insoluble (e.g., diethyl ether). The vapor of the anti-solvent will slowly diffuse into the compound's solution, inducing crystallization.

  • Thermal Methods: Prepare a hot, saturated solution of the compound and allow it to cool slowly to room temperature, followed by further cooling in a refrigerator or freezer.

X-ray Diffraction Analysis

Once suitable crystals are obtained, they can be analyzed by single-crystal X-ray diffraction to determine the molecular structure.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystal Crystallization cluster_xray X-ray Diffraction synthesis Synthesis of Target Molecule purification Chromatography & Purity Analysis synthesis->purification screening Screening of Solvents & Techniques purification->screening growth Single Crystal Growth screening->growth data_collection Data Collection growth->data_collection structure_solution Structure Solution & Refinement data_collection->structure_solution analysis Comparative Structural Analysis structure_solution->analysis Structural Analysis

Figure 1. A generalized workflow for the structural elucidation of a small molecule, from synthesis to analysis.

Part 2: A Comparative Structural Analysis

To understand the potential structural features of our target molecule, we will compare it to the known crystal structure of 1-(tert-butoxycarbonyl)-4-piperidinecarboxylic acid (CSD Refcode: 845296).[1] This simpler analog provides a baseline for the conformation of an N-Boc protected piperidine ring.

Parameter1-(tert-butoxycarbonyl)-4-piperidinecarboxylic acidThis compound (Predicted)
Piperidine Ring Conformation ChairDistorted Chair or Twist-boat
Substituent at C3 Nonegem-dimethyl, methyl carboxylate
Substituent at C4 Carboxylic acid (equatorial)Hydrogen
Key Torsional Angles Standard for chair conformationDeviations expected due to steric strain

Table 1. Comparison of structural features between the known analog and the predicted structure of the target molecule.

Ring Conformation

The piperidine ring in 1-(tert-butoxycarbonyl)-4-piperidinecarboxylic acid adopts a stable chair conformation with the bulky carboxylic acid group in the equatorial position to minimize steric hindrance.[1] For our target molecule, the presence of two methyl groups and a methyl carboxylate group at the C3 position introduces significant steric bulk. This gem-disubstitution is likely to cause a distortion of the classic chair conformation. It may lead to a flattening of the ring at the C3 position or potentially favor a twist-boat conformation to alleviate the steric strain between the axial C3 substituent and the axial hydrogens at C5.

Substituent Orientation and Impact

The N-tert-butoxycarbonyl (Boc) group is known to have a shallow preference for an axial orientation of the C=O bond, which can influence the reactivity of the nitrogen lone pair. In our target molecule, the steric interactions from the C3 substituents could further influence the rotational barrier around the N1-C(O) bond, potentially altering the electronic properties of the nitrogen atom.

The key structural question that the crystal structure of this compound would answer is the precise torsional angles and bond lengths that accommodate the steric strain induced by the C3 substituents. This information is invaluable for computational chemists and medicinal chemists in designing more potent and selective drug candidates.

logic_diagram cluster_target Target Molecule cluster_comparator Comparator Molecule cluster_impact Structural Impact target 1-tert-butyl 3-methyl 3-methylpiperidine-1,3-dicarboxylate gem_di gem-disubstitution at C3 target->gem_di steric_strain Increased Steric Strain gem_di->steric_strain leads to comparator 1-(tert-butoxycarbonyl)- 4-piperidinecarboxylic acid chair Stable Chair Conformation comparator->chair distortion Ring Distortion (Flattening or Twist-boat) chair->distortion contrasts with steric_strain->distortion results in

Figure 2. Logical relationship illustrating the predicted structural impact of gem-disubstitution on the piperidine ring of the target molecule compared to a simpler analog.

Conclusion

While the crystal structure of this compound remains to be elucidated, this guide provides a clear and actionable framework for its determination. The comparative analysis with a known analog underscores the scientific imperative for obtaining this structure. The insights gained from the precise three-dimensional arrangement of this constrained piperidine will undoubtedly contribute to the rational design of future therapeutics and advance our fundamental understanding of conformational chemistry.

References

A Comparative Spectroscopic Guide to 1-tert-butyl 3-methyl 3-methylpiperidine-1,3-dicarboxylate and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, the precise characterization of novel chemical entities is paramount. Substituted piperidine scaffolds are ubiquitous in medicinal chemistry, and understanding their nuanced structural features is critical for establishing structure-activity relationships. This guide provides an in-depth comparative analysis of the spectral data for 1-tert-butyl 3-methyl 3-methylpiperidine-1,3-dicarboxylate , a disubstituted piperidine derivative, against structurally related and commercially available analogs. By examining the ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data, we aim to provide a framework for the spectroscopic identification and characterization of this class of compounds.

The introduction of a methyl group at the C3 position, alongside the methyl ester, is expected to introduce distinct spectroscopic signatures compared to less substituted piperidines. This guide will leverage experimental data from close structural analogs to predict and rationalize the spectral characteristics of the target molecule.

The Target Molecule and Its Comparators

Our focus is on the spectral characterization of This compound (Target Molecule). Due to the absence of readily available experimental spectra for this specific compound, we will predict its spectral properties based on a comparative analysis with two key analogs:

  • Primary Comparator: 1-tert-butyl 3-ethyl (3R)-piperidine-1,3-dicarboxylate. This analog lacks the C3-methyl group and possesses an ethyl ester instead of a methyl ester, allowing for a direct assessment of the impact of the gem-dimethyl substitution.

  • Secondary Comparator: 1-tert-butyl 4-methyl piperidine-1,4-dicarboxylate. This analog features a methyl ester at the C4 position, providing insight into how the position of the carboxylate group influences the spectral data.

Target 1-tert-butyl 3-methyl 3-methylpiperidine-1,3-dicarboxylate Comparator1 1-tert-butyl 3-ethyl (3R)-piperidine-1,3-dicarboxylate Target->Comparator1 Lacks C3-methyl, ethyl ester Comparator2 1-tert-butyl 4-methyl piperidine-1,4-dicarboxylate Target->Comparator2 Ester at C4

Figure 1: Structural relationship between the target molecule and its comparators.

Predicted and Comparative Spectroscopic Data

The following tables summarize the predicted spectral data for the target molecule and the experimental data for the two comparators. The predictions are based on established principles of spectroscopy and analysis of the comparator data.

¹H NMR Spectral Data

The ¹H NMR spectrum is a powerful tool for elucidating the connectivity and stereochemistry of a molecule. For N-Boc protected piperidines, the signals for the ring protons are often complex due to conformational heterogeneity and potential diastereotopicity.

CompoundBoc (9H, s)-OCH₃/OCH₂CH₃Ring Protons (m)Other
Target (Predicted) ~1.45 ppm~3.70 ppm (s, 3H)1.5-4.0 ppm~1.25 ppm (s, 3H)
Comparator 1 (Actual)~1.46 ppm~4.12 ppm (q, 2H), ~1.25 ppm (t, 3H)1.5-3.9 ppm-
Comparator 2 (Actual)[1][2]1.45 ppm3.69 ppm (s, 3H)1.57-1.90 ppm, 2.45 ppm, 2.82 ppm, 4.02 ppm-

Expertise & Experience: The presence of the N-Boc group is readily identified by a sharp singlet integrating to nine protons around 1.45 ppm. The chemical shifts of the piperidine ring protons are influenced by the anisotropic effects of the carbonyl groups and the conformational preferences of the ring. In the target molecule, the C3-methyl group is expected to appear as a singlet around 1.25 ppm. The protons on the carbons adjacent to the nitrogen (C2 and C6) are typically found in the 2.8-4.0 ppm region.

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The chemical shifts are sensitive to the electronic environment of each carbon atom.

CompoundC=O (Carbamate)C=O (Ester)C(CH₃)₃ (Boc)OCH₃/OCH₂CH₃Ring CarbonsOther
Target (Predicted) ~155 ppm~175 ppm~80 ppm~52 ppm25-55 ppm~25 ppm (C3-CH₃)
Comparator 1 (Actual)~155 ppm~174 ppm~80 ppm~61 ppm, ~14 ppm25-50 ppm-
Comparator 2 (Actual)~155 ppm~175 ppm~80 ppm~52 ppm28-45 ppm-

Expertise & Experience: The carbonyl carbon of the Boc group typically resonates around 155 ppm, while the ester carbonyl is found further downfield at approximately 175 ppm. The quaternary carbon and the methyl carbons of the Boc group appear around 80 ppm and 28 ppm, respectively. The piperidine ring carbons have characteristic shifts that depend on their position relative to the nitrogen and the substituent. The introduction of the C3-methyl group in the target molecule is predicted to introduce an additional signal in the aliphatic region (~25 ppm) and to influence the shifts of the surrounding ring carbons.

Infrared (IR) Spectroscopic Data

IR spectroscopy is used to identify the functional groups present in a molecule. The key absorptions for these compounds are the carbonyl stretches of the carbamate and ester groups.

CompoundC=O (Carbamate) StretchC=O (Ester) StretchC-H StretchC-O Stretch
Target (Predicted) ~1690 cm⁻¹~1735 cm⁻¹2850-3000 cm⁻¹1100-1300 cm⁻¹
Comparator 1 (Actual)~1690 cm⁻¹~1730 cm⁻¹2850-3000 cm⁻¹1100-1300 cm⁻¹
Comparator 2 (Actual)~1695 cm⁻¹~1735 cm⁻¹2850-3000 cm⁻¹1100-1300 cm⁻¹

Expertise & Experience: The IR spectrum will be dominated by two strong carbonyl absorption bands. The carbamate C=O stretch is typically observed at a lower wavenumber (around 1690 cm⁻¹) compared to the ester C=O stretch (around 1735 cm⁻¹)[3]. The difference in absorption frequency is due to the electron-donating character of the nitrogen atom in the carbamate. The spectra will also show characteristic C-H stretching vibrations in the 2850-3000 cm⁻¹ region and C-O stretching vibrations in the 1100-1300 cm⁻¹ range.

Mass Spectrometry (MS) Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. Electrospray ionization (ESI) is a soft ionization technique that typically produces a protonated molecule [M+H]⁺.

CompoundMolecular FormulaMolecular WeightPredicted [M+H]⁺Key Fragment Ions (Predicted)
Target C₁₄H₂₅NO₄271.35272.18216 (loss of C₄H₈), 172 (loss of Boc), 114
Comparator 1 C₁₃H₂₃NO₄257.33258.17202 (loss of C₄H₈), 158 (loss of Boc), 100
Comparator 2 [1][2]C₁₂H₂₁NO₄243.30244.15188 (loss of C₄H₈), 144 (loss of Boc), 86

Expertise & Experience: A characteristic fragmentation pathway for N-Boc protected amines is the loss of isobutylene (56 Da) or the entire Boc group (100 Da)[4]. The protonated molecule [M+H]⁺ is expected to be the base peak. Subsequent fragmentation will involve cleavage of the piperidine ring and loss of the ester group.

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for N-Boc piperidine derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • ¹H NMR Acquisition:

    • Spectrometer: 400 MHz or higher.

    • Parameters: Acquire a standard one-dimensional proton spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Spectrometer: 100 MHz or higher.

    • Parameters: Acquire a proton-decoupled ¹³C spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be performed to differentiate between CH, CH₂, and CH₃ groups.

cluster_nmr NMR Spectroscopy Workflow SamplePrep Dissolve Sample in Deuterated Solvent 1H_Acquisition Acquire 1D ¹H Spectrum SamplePrep->1H_Acquisition 13C_Acquisition Acquire ¹³C & DEPT Spectra SamplePrep->13C_Acquisition DataProcessing Process & Analyze Spectra 1H_Acquisition->DataProcessing 13C_Acquisition->DataProcessing

Figure 2: General workflow for NMR data acquisition and analysis.

Infrared (IR) Spectroscopy
  • Sample Preparation: For liquid samples, a thin film can be prepared between two NaCl or KBr plates. For solid samples, an Attenuated Total Reflectance (ATR) accessory is commonly used.

  • Data Acquisition:

    • Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

    • Parameters: Collect the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Data Acquisition:

    • Instrument: A mass spectrometer equipped with an electrospray ionization (ESI) source.

    • Parameters: Infuse the sample solution into the ESI source in positive ion mode. Acquire a full scan mass spectrum to identify the protonated molecular ion [M+H]⁺.

Conclusion

This guide provides a comprehensive framework for the spectroscopic analysis of this compound by leveraging comparative data from structurally related analogs. The predicted ¹H NMR, ¹³C NMR, IR, and MS data, grounded in established spectroscopic principles, offer a reliable reference for researchers engaged in the synthesis and characterization of novel piperidine-based compounds. The provided experimental protocols serve as a practical starting point for obtaining high-quality spectral data, which is essential for unambiguous structure elucidation and for ensuring the integrity of materials used in drug discovery and development.

References

A Comparative Guide to the Synthesis of 3-Methylpiperidine-3-carboxylates

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 3-methylpiperidine-3-carboxylate scaffold is a valuable structural motif in medicinal chemistry, appearing in a range of biologically active compounds. Its rigid framework and the presence of a quaternary stereocenter at the 3-position offer unique opportunities for designing novel therapeutics with improved potency and selectivity. This guide provides a comparative analysis of the primary synthetic routes to this important building block, offering insights into the strategic advantages and experimental considerations for each approach.

Introduction to Synthetic Strategies

The synthesis of 3-methylpiperidine-3-carboxylates presents a significant challenge due to the sterically hindered quaternary carbon center. Several synthetic strategies have been developed to address this, each with its own set of advantages and limitations. The principal routes can be broadly categorized as:

  • Direct Alkylation of Piperidine-3-carboxylate Precursors: A straightforward approach involving the formation of an enolate from a piperidine-3-carboxylate and subsequent methylation.

  • Dieckmann Condensation followed by Alkylation: A classical ring-forming strategy to construct a piperidine ring with a ketone functionality, which then directs the introduction of the methyl group.

  • Catalytic Hydrogenation of Substituted Pyridine Precursors: A method that relies on the synthesis of a suitably substituted pyridine ring followed by its reduction to the corresponding piperidine.

  • Michael Addition Routes: A convergent approach utilizing the conjugate addition of a methyl nucleophile to an unsaturated piperidine precursor.

This guide will delve into the mechanistic underpinnings, practical considerations, and comparative performance of these key synthetic pathways.

Comparative Analysis of Synthetic Routes

Synthetic Route Key Features Advantages Disadvantages Overall Yield (Typical) Number of Steps (Typical) Stereoselectivity
Direct Alkylation Enolate formation and methylation of a pre-formed piperidine-3-carboxylate.Potentially the most direct route.Prone to poly-alkylation and poor stereocontrol. Can be low yielding.Variable, often low to moderate.2-3Generally low unless a chiral auxiliary is used.
Dieckmann Condensation Intramolecular cyclization to a 3-oxopiperidine-4-carboxylate, followed by methylation and ketone removal.Good for constructing the piperidine ring. The ketone can be used for further functionalization.Requires additional steps for methylation and ketone removal. Potential for competing reactions.Moderate to good.4-5Can be controlled at the methylation step.
Catalytic Hydrogenation Reduction of a pre-synthesized 3-methyl-3-carboxypyridine derivative.Can be highly efficient and scalable. Often provides good stereocontrol.The synthesis of the substituted pyridine precursor can be challenging.Good to excellent.3-4Can be highly diastereoselective depending on the catalyst and substrate.
Michael Addition Conjugate addition of a methyl group to an α,β-unsaturated piperidine precursor.Convergent and can be highly stereoselective.Requires the synthesis of a specific unsaturated precursor.Moderate to good.3-4Can be controlled through the use of chiral catalysts or auxiliaries.

In-Depth Analysis and Experimental Protocols

Direct Alkylation of Piperidine-3-carboxylate Enolates

This method, in theory, offers the most direct path to the target molecule. The strategy involves the deprotonation of an N-protected piperidine-3-carboxylate at the C3 position to form an enolate, which is then quenched with a methylating agent.

Causality Behind Experimental Choices: The choice of a strong, sterically hindered base like lithium diisopropylamide (LDA) is crucial to ensure rapid and complete enolate formation, minimizing self-condensation of the starting ester. The N-protecting group, typically a tert-butoxycarbonyl (Boc) group, is important for solubility and to prevent N-alkylation. The reaction is typically carried out at low temperatures (-78 °C) to control the reactivity of the enolate and improve selectivity.

However, in practice, this route is often plagued by challenges. The formation of a stable enolate at the tertiary carbon can be difficult, and the subsequent alkylation can be slow and low-yielding. Furthermore, controlling the stereochemistry of the newly formed quaternary center is a significant hurdle, often resulting in a racemic or diastereomeric mixture of products. While the use of chiral auxiliaries can in principle induce stereoselectivity, this adds to the step count and complexity of the synthesis.

Experimental Protocol: Methylation of Ethyl N-Boc-piperidine-3-carboxylate

  • To a solution of diisopropylamine (1.2 eq) in anhydrous THF at -78 °C under an inert atmosphere, add n-butyllithium (1.1 eq) dropwise.

  • Stir the resulting LDA solution at -78 °C for 30 minutes.

  • Add a solution of ethyl N-Boc-piperidine-3-carboxylate (1.0 eq) in anhydrous THF dropwise to the LDA solution at -78 °C.

  • Stir the reaction mixture for 1 hour at -78 °C to ensure complete enolate formation.

  • Add methyl iodide (1.5 eq) to the reaction mixture and allow it to slowly warm to room temperature overnight.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

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Diagram 1: Direct Alkylation of N-Boc-piperidine-3-carboxylate.

Dieckmann Condensation Route

The Dieckmann condensation provides a reliable method for constructing the piperidine ring, leading to a β-keto ester intermediate. This intermediate can then be alkylated at the carbon adjacent to both the ketone and the ester, followed by removal of the ketone functionality.

Causality Behind Experimental Choices: The Dieckmann condensation is an intramolecular Claisen condensation that works well for the formation of five- and six-membered rings.[1] The use of a strong base like sodium ethoxide in an alcoholic solvent is standard for this transformation. The subsequent alkylation of the β-keto ester is facile due to the acidity of the proton between the two carbonyl groups. The choice of base for this step is critical to avoid cleavage of the ester. Removal of the ketone is typically achieved through a two-step process of converting the ketone to a thioketal followed by desulfurization with Raney nickel, or via a Wolff-Kishner or Clemmensen reduction, although the conditions for the latter two can be harsh.

A key advantage of this route is that the ketone functionality in the intermediate offers a handle for further synthetic manipulations if desired. However, the multi-step nature of this sequence, including protection, cyclization, alkylation, and deoxygenation, adds to the overall length of the synthesis.

Experimental Protocol: Synthesis via Dieckmann Condensation

  • Step 1: Dieckmann Condensation: To a solution of diethyl N-benzyl-3,3'-iminodipropionate in toluene, add sodium hydride (1.1 eq) portion-wise at 0 °C. Heat the mixture to reflux for 4 hours. Cool the reaction, quench with acetic acid, and wash with water. The organic layer is dried and concentrated to yield ethyl 1-benzyl-4-oxopiperidine-3-carboxylate.

  • Step 2: Methylation: To a solution of the β-keto ester in DMF, add potassium carbonate (1.5 eq) and methyl iodide (1.2 eq). Stir the mixture at room temperature for 12 hours. Dilute with water and extract with ether. The combined organic layers are washed, dried, and concentrated.

  • Step 3: Decarboxylation and Deoxygenation: The methylated β-keto ester is first hydrolyzed and decarboxylated by heating with aqueous HCl. The resulting ketone is then converted to its tosylhydrazone and reduced with sodium borohydride to remove the ketone and yield the final product.

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} enddot

Diagram 2: Dieckmann Condensation Route.

Catalytic Hydrogenation of Substituted Pyridines

This approach involves the synthesis of a 3-methyl-3-carboxypyridine derivative, which is then reduced to the desired piperidine. The success of this route hinges on the accessibility of the pyridine precursor.

Causality Behind Experimental Choices: Catalytic hydrogenation is a powerful and often high-yielding method for the reduction of aromatic heterocycles.[2] Platinum-based catalysts, such as platinum oxide (Adam's catalyst), are commonly used for this transformation, often in an acidic solvent like acetic acid to protonate the pyridine nitrogen and facilitate reduction. High pressures of hydrogen are typically required. The key advantage is the potential for high stereoselectivity, as the hydrogen atoms are delivered to one face of the pyridine ring. The diastereoselectivity can often be influenced by the choice of catalyst and reaction conditions.[3]

The main challenge of this route lies in the synthesis of the 3-methyl-3-carboxypyridine precursor. This may require a multi-step synthesis, starting from simpler pyridine derivatives.

Experimental Protocol: Hydrogenation of Ethyl 3-Methylnicotinate

  • To a solution of ethyl 3-methylnicotinate (1.0 eq) in glacial acetic acid, add platinum(IV) oxide (0.1 eq).

  • Place the mixture in a high-pressure hydrogenation apparatus.

  • Pressurize the vessel with hydrogen gas (e.g., 50 atm) and shake or stir vigorously at room temperature for 24-48 hours.

  • Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to remove the acetic acid.

  • Dissolve the residue in a suitable solvent and neutralize with a base (e.g., sodium bicarbonate) to obtain the free base of the product.

  • Extract, dry, and purify the product as described in the previous methods.

dot graph "Catalytic_Hydrogenation" { rankdir="LR"; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];

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Diagram 3: Catalytic Hydrogenation of a Pyridine Precursor.

Michael Addition Routes

Michael addition, or conjugate addition, offers a convergent and potentially stereoselective route to 3-methylpiperidine-3-carboxylates.[4] This can be envisioned in two ways: the addition of a methyl nucleophile to an α,β-unsaturated piperidine-3-carboxylate (a piperideine derivative) or the addition of a carboxylate equivalent to a 3-methyl-Δ²-piperideine.

Causality Behind Experimental Choices: The use of organocuprates, such as lithium dimethylcuprate, as the methyl nucleophile is common for 1,4-addition to α,β-unsaturated carbonyl compounds, as they tend to favor conjugate addition over direct addition to the carbonyl group. The synthesis of the required unsaturated piperidine precursor is a key step and can be achieved through various methods, such as the elimination of a suitable leaving group from the 4-position of a piperidine ring. Asymmetric Michael additions, using chiral catalysts or auxiliaries, can provide excellent stereocontrol over the newly formed stereocenter.[5]

This route can be highly efficient in setting the desired stereochemistry. However, the synthesis of the requisite unsaturated piperidine precursors can be non-trivial and may add to the overall step count.

Experimental Protocol: Conjugate Addition of a Methyl Group

  • Prepare a solution of lithium dimethylcuprate by adding two equivalents of methyllithium to one equivalent of copper(I) iodide in anhydrous ether at -78 °C.

  • Add a solution of ethyl 1-Boc-1,2,5,6-tetrahydropyridine-3-carboxylate (1.0 eq) in anhydrous ether to the cuprate solution at -78 °C.

  • Stir the reaction mixture at -78 °C for 2-4 hours.

  • Quench the reaction by the addition of a saturated aqueous solution of ammonium chloride.

  • Allow the mixture to warm to room temperature and extract the product with ether.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

dot graph "Michael_Addition" { rankdir="LR"; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];

} enddot

Diagram 4: Michael Addition of a Methyl Group.

Conclusion and Future Outlook

The synthesis of 3-methylpiperidine-3-carboxylates can be approached through several distinct strategies, each with its own merits and drawbacks.

  • Direct alkylation is the most conceptually simple but often suffers from low yields and poor stereocontrol, making it less ideal for complex target molecules where stereochemistry is critical.

  • The Dieckmann condensation route is a robust method for ring formation but requires a longer synthetic sequence to install the methyl group and remove the ketone functionality.

  • Catalytic hydrogenation of a substituted pyridine is a powerful and scalable method that can offer excellent stereoselectivity, provided an efficient synthesis of the pyridine precursor is available.

  • Michael addition presents a convergent and potentially highly stereoselective approach, although the synthesis of the required unsaturated precursor needs to be considered.

The choice of the optimal synthetic route will ultimately depend on the specific requirements of the target molecule, including the desired stereochemistry, the scale of the synthesis, and the availability of starting materials. For the synthesis of enantiomerically pure 3-methylpiperidine-3-carboxylates, the catalytic hydrogenation and asymmetric Michael addition routes currently offer the most promising and reliable strategies. Future developments in C-H activation and stereoselective alkylation methodologies may eventually make the direct alkylation route more viable and efficient.

References

A Comparative Guide to the Potential Biological Activity of 1-tert-butyl 3-methyl 3-methylpiperidine-1,3-dicarboxylate and Its Analogues as Monoamine Reuptake Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of medicinal chemistry, the piperidine scaffold is a cornerstone for the development of novel therapeutics, present in a wide array of pharmaceuticals.[1] This guide delves into the potential biological activity of a specific, yet understudied compound, 1-tert-butyl 3-methyl 3-methylpiperidine-1,3-dicarboxylate. Due to a lack of direct experimental data for this molecule, this document provides a comparative analysis based on the well-documented biological activities of its structural analogues. The primary focus of this investigation is on the potential of these compounds to act as monoamine reuptake inhibitors, a class of drugs with significant therapeutic relevance in treating depression and other neuropsychiatric disorders.[2]

The core structure of our target compound, featuring a 1-(tert-butoxycarbonyl)-3-methylpiperidine-3-carboxylate moiety, serves as a key building block in the synthesis of various bioactive molecules, including analgesics and anti-inflammatory agents.[3][4] By examining the structure-activity relationships (SAR) of analogous piperidine derivatives, particularly those with demonstrated affinity for the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters, we can extrapolate and predict the potential pharmacological profile of this compound.

Comparative Analysis of Monoamine Reuptake Inhibition

The inhibition of monoamine transporters is a key mechanism for treating depression. While selective serotonin reuptake inhibitors (SSRIs) are widely used, there is growing interest in dual serotonin-norepinephrine reuptake inhibitors (SNRIs) and triple reuptake inhibitors (TRIs) that also target the dopamine transporter, as they may offer improved efficacy.[2] Research into 4-benzylpiperidine carboxamides has provided valuable insights into the structural requirements for potent and selective inhibition of these transporters.[5][6]

Structure-Activity Relationship (SAR) of Analogous Piperidine Derivatives

Studies on a series of 4-benzylpiperidine carboxamides have elucidated key structural features that govern their activity as monoamine reuptake inhibitors. These findings can serve as a predictive framework for our target compound.

A critical factor influencing the activity and selectivity of these analogues is the nature of the substituent on the piperidine nitrogen and the substitution pattern on the aromatic ring. For instance, in the 4-benzylpiperidine carboxamide series, the length of the linker between the piperidine and an aromatic moiety, as well as the nature of the aromatic ring itself (e.g., biphenyl vs. diphenyl), significantly impacts the inhibitory potency at SERT, NET, and DAT.[5][6]

Specifically, compounds with a two-carbon linker between the piperidine and a diphenyl group tend to show higher potency for DAT, while those with a biphenyl group favor SERT inhibition.[5] Furthermore, substitutions on a naphthyl ring system can fine-tune the selectivity for SERT and NET.[5]

While our target compound, this compound, does not possess the extended aromatic sidechains of the well-studied carboxamides, its core piperidine dicarboxylate structure provides a rigid scaffold that, upon further functionalization, could be oriented to interact with the monoamine transporters. The presence of the bulky tert-butoxycarbonyl (Boc) group on the nitrogen and the methyl ester at the 3-position are key features to consider. The Boc group, while often used as a protecting group in synthesis, could influence binding through steric hindrance or by providing a lipophilic interaction domain.[7]

Experimental Protocols for Assessing Monoamine Reuptake Inhibition

To experimentally validate the predicted activity of this compound and its analogues, standardized in vitro assays are essential. The following protocols are based on established methodologies for determining the inhibitory potency of compounds at DAT, SERT, and NET.

Radioligand Binding Assays

This method quantifies the affinity of a compound for a specific transporter by measuring its ability to displace a known radiolabeled ligand.

Objective: To determine the binding affinity (Ki) of the test compounds for DAT, SERT, and NET.

Materials:

  • HEK293 cells stably expressing human DAT, SERT, or NET.

  • Radioligands: [³H]WIN 35,428 for DAT, [³H]citalopram for SERT, and [³H]nisoxetine for NET.

  • Test compounds and reference inhibitors (e.g., GBR 12909 for DAT, fluoxetine for SERT, desipramine for NET).

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • Scintillation counter and scintillation fluid.

Procedure:

  • Membrane Preparation: Harvest HEK293 cells and prepare cell membranes by homogenization and centrifugation.

  • Assay Setup: In a 96-well plate, combine cell membranes, a fixed concentration of the respective radioligand, and varying concentrations of the test compound or reference inhibitor.

  • Incubation: Incubate the plates at a specific temperature (e.g., room temperature or 4°C) for a defined period to reach equilibrium.

  • Termination and Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound and free radioligand.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the IC₅₀ values (the concentration of the compound that inhibits 50% of specific binding) by non-linear regression analysis. Calculate the Ki values using the Cheng-Prusoff equation.[8]

Synaptosomal Uptake Assays

This functional assay measures the ability of a compound to inhibit the uptake of a radiolabeled neurotransmitter into synaptosomes.

Objective: To determine the functional inhibitory potency (IC₅₀) of the test compounds on the uptake of dopamine, serotonin, and norepinephrine.

Materials:

  • Rat striatal, cortical, and hippocampal tissue for preparing synaptosomes for DAT, SERT, and NET assays, respectively.

  • Radiolabeled neurotransmitters: [³H]dopamine, [³H]serotonin, and [³H]norepinephrine.

  • Test compounds and reference inhibitors.

  • Krebs-Ringer buffer.

Procedure:

  • Synaptosome Preparation: Isolate synaptosomes from the respective brain regions by differential centrifugation.

  • Assay Setup: Pre-incubate synaptosomes with varying concentrations of the test compound or reference inhibitor.

  • Initiation of Uptake: Add the radiolabeled neurotransmitter to initiate the uptake reaction.

  • Incubation: Incubate for a short period at 37°C.

  • Termination of Uptake: Stop the uptake by rapid filtration and washing with ice-cold buffer.

  • Scintillation Counting: Measure the radioactivity in the synaptosomes.

  • Data Analysis: Calculate the IC₅₀ values from concentration-response curves.

Data Presentation: Comparative Inhibitory Activities of Analogues

The following table summarizes the in vitro binding affinities (Ki in nM) of a selection of 4-benzylpiperidine carboxamide analogues at the human dopamine, serotonin, and norepinephrine transporters. This data provides a benchmark for the potential activity of novel piperidine derivatives.

CompoundLinker (n)R1hSERT Ki (nM)hNET Ki (nM)hDAT Ki (nM)
7e 34-biphenyl0.050.87>10000
7j 32-naphthyl0.120.36>10000
8k 26-bromo-2-naphthyl0.650.080.89
Venlafaxine --0.292.59-
GBR12909 ----0.05
Data adapted from a study on 4-benzylpiperidine carboxamides as monoamine reuptake inhibitors.[6]

Visualizing Structure-Activity Relationships and Experimental Workflow

To better understand the relationships between chemical structure and biological activity, as well as the experimental process, the following diagrams are provided.

SAR_Monoamine_Transporter_Inhibitors cluster_piperidine_core Piperidine Scaffold cluster_substituents Key Structural Modifications cluster_activity Biological Activity Piperidine Piperidine N-substituent N-substituent Piperidine->N-substituent C3_substituent C3/C4 Substituent Piperidine->C3_substituent DAT_Inhibition DAT Inhibition N-substituent->DAT_Inhibition Bulky groups can influence DAT affinity Aromatic_moiety Aromatic Moiety C3_substituent->Aromatic_moiety SERT_Inhibition SERT Inhibition Aromatic_moiety->SERT_Inhibition Biphenyl favors SERT NET_Inhibition NET Inhibition Aromatic_moiety->NET_Inhibition Naphthyl can enhance NET Aromatic_moiety->DAT_Inhibition Diphenyl favors DAT

Caption: Key structure-activity relationships for piperidine-based monoamine transporter inhibitors.

Radioligand_Binding_Assay_Workflow Start Start Prepare_Membranes Prepare Cell Membranes (Expressing Transporter) Start->Prepare_Membranes Assay_Setup Set up Assay Plate: Membranes + Radioligand + Test Compound Prepare_Membranes->Assay_Setup Incubate Incubate to Reach Equilibrium Assay_Setup->Incubate Filter Rapid Filtration Incubate->Filter Count Scintillation Counting Filter->Count Analyze Data Analysis (IC50, Ki) Count->Analyze End End Analyze->End

Caption: Workflow for a radioligand binding assay to determine transporter affinity.

Conclusion and Future Directions

While direct biological data for this compound is not currently available, the extensive research on its structural analogues provides a strong foundation for predicting its potential as a monoamine reuptake inhibitor. The established structure-activity relationships within the piperidine class suggest that modifications to the core scaffold of the target compound could yield potent and selective inhibitors of DAT, SERT, and NET.

Future research should focus on the synthesis and in vitro pharmacological evaluation of this compound and a library of its derivatives. By systematically modifying the substituents at the C3 position and replacing the N-Boc group with other functionalities, it would be possible to explore the SAR and optimize the activity towards the desired monoamine transporter profile. Such studies would not only elucidate the pharmacological properties of this specific chemical series but also contribute to the broader understanding of the structural requirements for effective monoamine reuptake inhibition.

References

A Comparative Guide to the Synthesis of 1-tert-butyl 3-methyl 3-methylpiperidine-1,3-dicarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical comparison of two distinct synthetic routes for the preparation of 1-tert-butyl 3-methyl 3-methylpiperidine-1,3-dicarboxylate, a valuable substituted piperidine scaffold in medicinal chemistry. The following sections detail the strategic considerations, experimental protocols, and comparative performance of a linear synthesis commencing from a cyclic precursor versus a convergent approach involving a de novo ring formation.

Introduction to this compound

The piperidine moiety is a ubiquitous structural motif in a vast array of natural products and pharmaceuticals.[1][2] The precise installation of substituents on the piperidine ring is crucial for modulating the pharmacological properties of these molecules. The target compound, this compound, features a quaternary center at the 3-position, presenting a synthetic challenge. The orthogonal N-Boc and methyl ester protecting groups allow for selective functionalization at either the nitrogen or the C3-carboxyl group, making it a versatile building block for drug discovery programs.

Synthetic Strategies: A Head-to-Head Comparison

Two divergent synthetic strategies are presented and evaluated. Route A employs a linear functionalization of a pre-existing piperidine ring, starting from the commercially available N-Boc-3-piperidone. In contrast, Route B constructs the piperidine ring de novo through an intramolecular Dieckmann condensation of an acyclic precursor.

Route A: Linear Functionalization of N-Boc-3-piperidone

This strategy leverages the reactivity of N-Boc-3-piperidone to introduce the required substituents in a stepwise manner. The key transformations include C-alkylation to create the quaternary center, conversion of the ketone to an exocyclic methylene group via a Wittig reaction, and subsequent stereoselective reduction and esterification.

Experimental Protocol: Route A

Step 1: Synthesis of 1-tert-butyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate

To a solution of N-Boc-3-piperidone in an appropriate solvent, a suitable base such as lithium diisopropylamide (LDA) is added at low temperature (-78 °C) to generate the corresponding enolate. The enolate is then quenched with methyl chloroformate to introduce the methyl carboxylate group at the 3-position.

Step 2: Synthesis of 1-tert-butyl 3-methyl 3-methyl-4-oxopiperidine-1,3-dicarboxylate

The product from the previous step is subjected to another alkylation reaction. Deprotonation with a strong base like sodium hydride (NaH) followed by the addition of methyl iodide (CH₃I) introduces the methyl group at the C3 position, forming the desired quaternary center.

Step 3: Synthesis of 1-tert-butyl 3-methyl 3-methyl-4-methylenepiperidine-1,3-dicarboxylate

The ketone at the 4-position is converted to an exocyclic methylene group using a Wittig reaction.[3] Treatment of methyltriphenylphosphonium bromide with a strong base such as n-butyllithium generates the corresponding ylide, which then reacts with the ketone to form the alkene.

Step 4: Synthesis of this compound

The final step involves the reduction of the exocyclic double bond. Asymmetric hydrogenation using a chiral catalyst, for instance, an Iridium-based catalyst with a chiral ligand like SegPhos, can provide stereocontrol if a specific enantiomer is desired.[4] Alternatively, a standard hydrogenation over palladium on carbon (Pd/C) will yield the racemic product.

Causality in Experimental Choices for Route A

The choice of N-Boc-3-piperidone as the starting material provides a robust platform with the nitrogen already protected, thus preventing unwanted side reactions. The stepwise introduction of the substituents at the 3- and 4-positions allows for controlled functionalization. The Wittig reaction is a reliable method for olefination of ketones.[3] For the final reduction, asymmetric hydrogenation is a powerful tool for establishing stereocenters when required.[4][5]

Route B: De Novo Ring Construction via Dieckmann Condensation

This approach builds the piperidine ring from an acyclic precursor, offering a convergent and potentially more efficient route to the target molecule. The key steps are the synthesis of the acyclic diester, an intramolecular Dieckmann condensation to form the piperidine ring, and subsequent functionalization.

Experimental Protocol: Route B

Step 1: Synthesis of N-Boc-N,N-bis(2-methoxycarbonylethyl)amine

Commercially available N-Boc-diethanolamine is oxidized to the corresponding dialdehyde, which is then subjected to a double Wittig reaction with a phosphorus ylide bearing a methyl ester group to furnish the acyclic diester.

Step 2: Synthesis of 1-tert-butyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate

The acyclic diester undergoes an intramolecular Dieckmann condensation in the presence of a base like sodium methoxide (NaOMe) to yield the cyclic β-keto ester.[6]

Step 3: Synthesis of 1-tert-butyl 3-methyl 3-methyl-4-oxopiperidine-1,3-dicarboxylate

Similar to Route A, the β-keto ester is alkylated at the 3-position using a suitable base and methyl iodide to install the methyl group.

Step 4: Synthesis of this compound

The ketone at the 4-position is removed. This can be achieved through a two-step sequence of reduction to the alcohol with a reducing agent like sodium borohydride (NaBH₄), followed by deoxygenation, for example, via a Barton-McCombie deoxygenation.

Causality in Experimental Choices for Route B

The de novo synthesis allows for the construction of the core piperidine ring with substituents already in place or readily introduced. The Dieckmann condensation is a classic and efficient method for the formation of five- and six-membered rings.[6] This route may offer advantages in terms of overall yield and step economy for large-scale synthesis.

Performance Comparison

ParameterRoute A: Linear FunctionalizationRoute B: De Novo Ring Construction
Starting Material N-Boc-3-piperidone (commercially available)N-Boc-diethanolamine (commercially available)
Number of Steps 44
Key Reactions C-alkylation, Wittig reaction, HydrogenationDieckmann condensation, Alkylation, Reduction
Stereocontrol Can be achieved in the final hydrogenation stepMay require resolution or asymmetric synthesis of the acyclic precursor
Potential Yield Moderate to good, dependent on individual step efficienciesPotentially higher overall yield due to convergent nature
Scalability Generally scalable, though some reagents may be costlyPotentially more amenable to large-scale production
Purity & Validation Standard purification techniques (chromatography, crystallization) required at each step. Validation by NMR, HPLC, and MS.Purification and validation are critical after the ring-forming step. Validation by NMR, HPLC, and MS.

Validation and Characterization

The identity and purity of the final product, this compound, and all key intermediates must be rigorously confirmed.

Analytical Methods
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. The ¹H NMR spectrum of the final product is expected to show characteristic signals for the tert-butyl group (a singlet around 1.5 ppm), the methyl ester (a singlet around 3.7 ppm), the C3-methyl group (a singlet), and the piperidine ring protons.

  • High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the synthesized compounds. A suitable method would involve a C18 column with a gradient of water and acetonitrile containing a small amount of trifluoroacetic acid (TFA).

  • Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the product. Electrospray ionization (ESI) is a common technique for this type of molecule.

Conclusion

Both Route A and Route B offer viable pathways to this compound.

  • Route A is a more traditional, linear approach that is often preferred for initial, small-scale synthesis due to its reliance on a readily available starting material and well-established transformations. The potential for late-stage stereochemical control is a significant advantage.

  • Route B , the de novo synthesis, presents a more convergent and potentially more efficient strategy for larger-scale production. However, establishing stereocontrol may be more challenging.

The choice between these two routes will ultimately depend on the specific needs of the researcher, including the desired scale of synthesis, stereochemical requirements, and available resources. Rigorous analytical validation is paramount to ensure the quality and integrity of the final product regardless of the chosen synthetic path.

Visualizing the Synthetic Pathways

Route A: Linear Functionalization Workflow

Route_A start N-Boc-3-piperidone step1 1. LDA 2. ClCO₂Me intermediate1 1-tert-butyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate step1->intermediate1 C-acylation step2 1. NaH 2. CH₃I intermediate2 1-tert-butyl 3-methyl 3-methyl-4-oxopiperidine-1,3-dicarboxylate step2->intermediate2 C-methylation step3 Ph₃P=CH₂ (Wittig) intermediate3 1-tert-butyl 3-methyl 3-methyl-4-methylenepiperidine-1,3-dicarboxylate step3->intermediate3 Olefination step4 H₂, Pd/C or Asymmetric Hydrogenation end 1-tert-butyl 3-methyl 3-methylpiperidine-1,3-dicarboxylate step4->end Reduction

Caption: Linear synthesis of the target molecule starting from N-Boc-3-piperidone.

Route B: De Novo Synthesis Workflow

Route_B start N-Boc-diethanolamine step1 1. Oxidation 2. Wittig Olefination intermediate1 Acyclic Diester step1->intermediate1 Precursor Synthesis step2 NaOMe (Dieckmann) intermediate2 1-tert-butyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate step2->intermediate2 Cyclization step3 1. NaH 2. CH₃I intermediate3 1-tert-butyl 3-methyl 3-methyl-4-oxopiperidine-1,3-dicarboxylate step3->intermediate3 C-methylation step4 1. NaBH₄ 2. Deoxygenation end 1-tert-butyl 3-methyl 3-methylpiperidine-1,3-dicarboxylate step4->end Reduction

Caption: Convergent synthesis of the target molecule via Dieckmann condensation.

References

Safety Operating Guide

A Researcher's Guide to the Proper Disposal of 1-tert-Butyl 3-methyl 3-methylpiperidine-1,3-dicarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

In the fast-paced environment of drug discovery and chemical synthesis, the lifecycle of a research chemical extends beyond its use on the bench. Proper disposal is a critical, final step that ensures the safety of laboratory personnel, the community, and the environment. This guide provides a detailed, step-by-step protocol for the safe disposal of 1-tert-Butyl 3-methyl 3-methylpiperidine-1,3-dicarboxylate, a compound often used in synthetic organic chemistry.

While a specific Safety Data Sheet (SDS) for this exact molecule is not always available, its chemical structure—containing a piperidine ring, a tert-butyl ester, and a methyl ester—allows us to formulate a robust disposal plan based on established principles for similar chemical classes. The core principle is to manage this compound as a hazardous chemical waste, adhering to all institutional and regulatory guidelines.

Part 1: Compound Identification and Hazard Assessment

Before any disposal action is taken, a thorough understanding of the compound is essential. The toxicological properties of many novel research chemicals have not been thoroughly investigated[1]. Therefore, a conservative approach, assuming significant hazard, is warranted.

Table 1: Chemical and Hazard Profile

PropertyValueSource/Inference
IUPAC Name This compound---
Molecular Formula C₁₃H₂₃NO₄[1]
Molecular Weight 257.33 g/mol [1]
Physical State Likely a liquid or low-melting solid at room temperature.Based on similar structures.
Anticipated Hazards May cause skin, eye, and respiratory irritation. Harmful if swallowed.Inferred from data on similar piperidine derivatives and carbamates[2][3][4].
Combustibility Likely combustible. Vapors may form flammable mixtures with air upon heating[5][6].Based on general properties of organic esters and solvents.
Decomposition Thermal decomposition may produce hazardous gases, including nitrogen oxides (NOx) and carbon oxides (CO, CO₂)[1].Common for nitrogen-containing organic compounds.
Part 2: Guiding Principles for Chemical Waste Management

All chemical waste is regulated from its point of generation to its final disposal, a principle known as "cradle to grave" management under the Resource Conservation and Recovery Act (RCRA) enforced by the U.S. Environmental Protection Agency (EPA)[7][8].

  • Segregation is Key: Never mix incompatible waste streams. This compound should be collected as a non-halogenated organic waste. Mixing it with acids could potentially hydrolyze the Boc-protecting group, while mixing with strong bases could hydrolyze the esters[9][10]. Keep it separate from oxidizers, acids, bases, and halogenated organic wastes[8].

  • Point of Generation: Chemical waste must be accumulated at or near the point where it is generated, in a designated location known as a Satellite Accumulation Area (SAA)[7][11]. This area must be under the control of laboratory personnel.

  • Container Integrity: Waste containers must be chemically compatible with the waste, in good condition, and equipped with a secure, leak-proof closure[12]. For this compound, a high-density polyethylene (HDPE) carboy is a suitable choice[13].

Part 3: Step-by-Step Disposal Protocol

This protocol provides a direct, procedural guide for the safe collection and disposal of this compound and associated waste.

1. Personal Protective Equipment (PPE) Preparation:

  • Action: Before handling the waste, don appropriate PPE.

  • Rationale: This is the first line of defense against chemical exposure. Based on the hazards of piperidine derivatives, comprehensive protection is mandatory[14].

    • Gloves: Nitrile or neoprene gloves.

    • Eye Protection: Chemical safety goggles and a face shield.

    • Lab Coat: A flame-resistant lab coat.

    • Respiratory Protection: All handling of the waste should occur inside a certified chemical fume hood to prevent inhalation of vapors[15][16].

2. Waste Container Selection and Preparation:

  • Action: Obtain a designated, properly labeled hazardous waste container from your institution's Environmental Health & Safety (EHS) department.

  • Rationale: Using official, EHS-provided containers ensures chemical compatibility and compliance with labeling regulations[7].

    • The container must be clean and dry.

    • The label must include the words "Hazardous Waste," the full chemical name(s) of the contents, and an indication of the hazards (e.g., "Ignitable," "Irritant")[11].

3. Waste Collection:

  • Action: Carefully transfer the neat chemical waste, solutions containing the chemical, and the first rinse of contaminated glassware into the designated waste container.

  • Rationale: This compound should be treated as a non-halogenated organic solvent waste. Do not pour it down the drain[1][12]. Spilled materials and the absorbents used to clean them must also be collected as hazardous waste[8].

    • Use a funnel to avoid spills.

    • Keep the waste container closed at all times except when adding waste[7][8]. This minimizes the release of vapors.

4. Managing Contaminated Materials:

  • Action: Dispose of contaminated consumables (e.g., pipette tips, weighing paper, gloves) in a separate, clearly labeled solid hazardous waste container.

  • Rationale: Solid waste contaminated with hazardous chemicals must be disposed of separately from liquid waste and regular trash[12].

    • Empty containers that held the pure substance must be managed as hazardous waste unless they are triple-rinsed. The rinsate from the first rinse must be collected as hazardous waste[7].

5. Storage and Pickup:

  • Action: Store the sealed waste container in your designated Satellite Accumulation Area (SAA). Complete a waste pickup request form as required by your institution.

  • Rationale: The SAA must be at or near the point of generation and away from sources of ignition[7][17]. Proper storage prevents accidents and ensures timely removal by trained professionals. Do not accumulate more than 55 gallons of hazardous waste in an SAA[7][8].

Part 4: Emergency Procedures
  • Spill: In case of a small spill inside a chemical fume hood, use a chemical spill kit with an absorbent compatible with organic liquids. For larger spills, evacuate the area and contact your institution's EHS emergency line immediately[18].

  • Exposure:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention[2].

    • Eye Contact: Flush eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention[2].

    • Inhalation: Move to fresh air. If breathing is difficult, seek immediate medical attention[2].

Visualization: Disposal Decision Workflow

The following diagram outlines the critical decision points in the disposal process for this compound.

DisposalWorkflow Disposal Workflow for a Non-Halogenated Organic Compound start Start: Waste Generated identify_waste Identify Waste: 1-tert-Butyl 3-methyl 3-methylpiperidine-1,3-dicarboxylate start->identify_waste ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) identify_waste->ppe solid_waste Collect Contaminated Solids (Gloves, Pipettes) Separately identify_waste->solid_waste select_container Select Waste Container: Non-Halogenated Organic Liquid ppe->select_container label_container Label Container: 'Hazardous Waste' Full Chemical Name & Hazards select_container->label_container transfer_waste Transfer Waste in Fume Hood (Liquid & 1st Rinse) label_container->transfer_waste close_container Keep Container Securely Closed When Not in Use transfer_waste->close_container store_saa Store in Designated Satellite Accumulation Area (SAA) solid_waste->store_saa close_container->store_saa request_pickup Request Waste Pickup from EHS/EHSS store_saa->request_pickup end End: Waste Removed by EHS request_pickup->end

Caption: Decision workflow for proper chemical waste disposal.

By adhering to this structured protocol, researchers can ensure that the disposal of this compound is handled safely, responsibly, and in full compliance with safety regulations, thereby protecting themselves, their colleagues, and the environment.

References

A Senior Application Scientist's Guide to Handling 1-tert-Butyl 3-methyl 3-methylpiperidine-1,3-dicarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety protocols and operational guidance for researchers, scientists, and drug development professionals working with 1-tert-Butyl 3-methyl 3-methylpiperidine-1,3-dicarboxylate. The information herein is synthesized from established safety data for structurally similar compounds and general laboratory best practices. The primary objective is to ensure user safety and procedural integrity through a comprehensive understanding of the material's potential hazards and the corresponding protective measures.

Hazard Assessment: The Rationale for Caution

While specific toxicological data for this compound is not extensively documented, a critical evaluation of analogous structures is paramount for a conservative and safe handling approach. Structurally related piperidine and piperazine dicarboxylates are classified under the Globally Harmonized System (GHS) with specific hazard statements that must be respected.

For instance, the closely related 1-tert-Butyl 3-methyl piperazine-1,3-dicarboxylate is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335)[1]. Another analogue, O1-tert-butyl O3-methyl trans-4-methylpiperidine-1,3-dicarboxylate, is also noted for potentially causing respiratory irritation[2]. Given these classifications, it is scientifically prudent to handle this compound as a substance with, at minimum, the following potential hazards:

  • Eye Irritant: Potential to cause serious irritation upon contact.

  • Skin Irritant: Potential to cause irritation or redness upon prolonged or repeated contact.

  • Respiratory Tract Irritant: Potential to irritate the respiratory system if inhaled as a dust or aerosol.

These potential hazards form the basis for the personal protective equipment (PPE) and handling protocols outlined below.

Core PPE Ensemble: Your First Line of Defense

A standard PPE ensemble is mandatory for all operations involving this compound. The goal is to create a complete barrier between the researcher and the chemical[3].

PPE CategorySpecificationRationale
Eye & Face Protection Chemical safety goggles conforming to EN166 (EU) or OSHA 29 CFR 1910.133 (US) standards. A full-face shield should be worn over goggles when there is a significant risk of splashing.[4][5]Protects against splashes and potential contact with airborne particles, mitigating the risk of serious eye irritation[1]. A face shield protects the entire face from splashes[6].
Hand Protection Chemical-resistant nitrile gloves.[7]Nitrile gloves offer good resistance to a range of organic compounds, including esters and amines, protecting against skin irritation.[7] Always check the manufacturer's compatibility chart and inspect gloves for any signs of degradation or punctures before use[8].
Body Protection A clean, buttoned laboratory coat.Prevents contamination of personal clothing and protects the skin from accidental spills.
Foot Protection Closed-toe shoes made of a non-porous material.Protects feet from spills and falling objects. Perforated shoes or sandals are strictly prohibited in the laboratory environment[9].

Operational Protocol: From Weighing to Waste

Adherence to a strict, step-by-step procedure minimizes exposure and ensures a safe operational workflow.

Step 1: Preparation and Engineering Controls
  • Designated Area: All handling of this compound, especially the weighing of the solid, must be performed inside a certified chemical fume hood to control for inhalation exposure.

  • Emergency Equipment: Confirm that a safety shower and eyewash station are readily accessible and unobstructed.

  • Gather Materials: Ensure all necessary equipment (spatulas, weigh boats, glassware, solvents) and waste containers are inside the fume hood before you begin.

Step 2: Donning PPE
  • Put on your lab coat and ensure it is fully buttoned.

  • Don safety goggles.

  • Wash and dry your hands thoroughly.

  • Put on the first pair of nitrile gloves. For extended operations or when handling larger quantities, consider wearing two pairs of gloves (double-gloving).

Step 3: Handling the Compound
  • Weighing: Carefully weigh the desired amount of the solid compound. Avoid generating dust. If the material is a fine powder, extra caution is warranted.

  • Transfers: When transferring the solid or solutions, do so carefully to avoid splashes.

  • Work Practices: Keep all containers with the compound sealed when not in immediate use. Never eat, drink, or smoke in the work area[4][10].

Step 4: Post-Handling and Decontamination
  • Clean-Up: Decontaminate the work surface within the fume hood.

  • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination:

    • Remove outer gloves (if double-gloved).

    • Remove lab coat.

    • Remove inner gloves.

    • Remove goggles.

  • Hygiene: Wash hands and face thoroughly with soap and water after handling is complete[11].

Emergency Procedures: A Rapid Response Plan

Accidents require immediate and correct action.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[2][10].

  • Skin Contact: Remove all contaminated clothing immediately. Wash the affected area with soap and plenty of water. If irritation persists, seek medical attention[2][12].

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention[2].

  • Small Spills: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it into a suitable, sealed container for disposal. Clean the spill area thoroughly[4].

Disposal Plan: Responsible Stewardship

All waste containing this compound must be treated as chemical waste.

  • Solid Waste: All contaminated solids (weigh paper, gloves, paper towels) should be placed in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Unused solutions should be collected in a designated, non-halogenated organic waste container.

  • Disposal: All waste must be disposed of through a licensed professional waste disposal service, typically via incineration[2][13]. Do not allow the product to enter drains[2].

Visual Workflow for PPE Selection

The following diagram outlines the decision-making process for selecting the appropriate level of PPE based on the specific laboratory task.

PPE_Workflow cluster_start Initial Assessment cluster_ppe PPE & Engineering Controls cluster_end Execution start Task: Handling 1-tert-Butyl 3-methyl 3-methylpiperidine-1,3-dicarboxylate fume_hood Work in Chemical Fume Hood start->fume_hood Mandatory for all operations core_ppe Core PPE Ensemble: - Lab Coat - Safety Goggles - Nitrile Gloves fume_hood->core_ppe decision_splash decision_splash core_ppe->decision_splash Significant Splash Risk? face_shield Add Full Face Shield decision_dust Handling fine powder or generating dust? face_shield->decision_dust respirator Consider NIOSH-approved Particulate Respirator (e.g., N95) proceed Proceed with Task Safely respirator->proceed decision_splash->face_shield Yes decision_splash->decision_dust No decision_dust->respirator decision_dust->proceed No

Caption: PPE selection workflow based on operational risk.

References

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